Product packaging for 7-(Trifluoromethyl)quinolin-3-amine(Cat. No.:CAS No. 1402576-61-7)

7-(Trifluoromethyl)quinolin-3-amine

Cat. No.: B1632305
CAS No.: 1402576-61-7
M. Wt: 212.17 g/mol
InChI Key: WJDZHQFNKGWFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Trifluoromethyl)quinolin-3-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B1632305 7-(Trifluoromethyl)quinolin-3-amine CAS No. 1402576-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZHQFNKGWFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 7-(Trifluoromethyl)quinolin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF₃) group and an amino (-NH₂) group onto this scaffold, specifically at the 7- and 3-positions respectively, yields a molecule of significant interest for drug development professionals.

The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic profile of the parent molecule.[3] Concurrently, the 3-amino group serves as a critical handle for further chemical modification and as a key pharmacophoric element, often acting as a hydrogen bond donor or a nucleophilic center for engaging with biological receptors. This combination of features makes this compound a highly valuable building block for the synthesis of novel therapeutics, particularly in oncology and infectious diseases.[2][4]

This guide provides a comprehensive overview of the prevalent and efficient synthetic strategies for accessing this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections, primarily revolving around the classic methods of quinoline ring construction. The most strategically sound approaches aim to build the quinoline core from readily available substituted anilines and carbonyl compounds.

G cluster_target Target Molecule cluster_approaches Primary Disconnections (Quinoline Ring Formation) cluster_friedlander Friedländer Precursors cluster_combes Combes Precursors Target This compound F Friedländer Annulation Target->F C2-C3 & C4-C4a bond C Combes Synthesis Target->C N1-C8a & C4-C4a bond F_A 2-Amino-4-(trifluoromethyl)benzaldehyde F->F_A F_B α-Amino Acetaldehyde Equivalent (e.g., Aminoacetonitrile) F->F_B C_A 3-(Trifluoromethyl)aniline C->C_A C_B β-Ketoaldehyde or β-Diketone with masked 3-amino functionality C->C_B

Caption: Retrosynthetic analysis of this compound.

Two primary strategies emerge as the most viable:

  • The Friedländer Annulation: This is arguably the most direct and convergent approach. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7] For our target, this translates to the reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and a synthon for 2-aminoacetaldehyde.

  • The Combes Synthesis: This classic method constructs the quinoline ring by condensing an aniline with a β-diketone under acidic conditions.[8][9][10] While powerful, this route would require a carefully chosen β-dicarbonyl compound to ensure the correct placement of the 3-amino group, which can be challenging.

Given its high convergence and regiochemical control, the Friedländer synthesis is often the preferred method for constructing polysubstituted quinolines of this nature and will be the primary focus of this guide.

Part 2: The Friedländer Annulation Pathway

The Friedländer synthesis provides a robust and efficient route to the target molecule. The overall transformation involves the acid- or base-catalyzed condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)benzaldehyde with a suitable carbonyl compound, such as aminoacetonitrile, which serves as a practical precursor to the C3-amine functionality.

Mechanism and Causality

The reaction proceeds through a sequence of well-understood steps. The choice of an acid catalyst is crucial as it activates the carbonyl groups for nucleophilic attack and facilitates the necessary dehydration steps.

G R1 2-Amino-4-(trifluoromethyl)benzaldehyde I1 Schiff Base Formation (Imine Intermediate) R1->I1 R2 Aminoacetonitrile R2->I1 I2 Intramolecular Aldol-type Condensation (Cyclization) I1->I2 Tautomerization & Nucleophilic Attack I3 Dehydration I2->I3 Elimination of H₂O P This compound I3->P Aromatization

Caption: Simplified workflow of the Friedländer Annulation.

Pillar of Expertise: Why this Pathway is Effective

  • Regiocontrol: The substitution pattern of the starting 2-amino-4-(trifluoromethyl)benzaldehyde unequivocally dictates the position of the trifluoromethyl group at C7. The nature of the condensation partner (aminoacetonitrile) ensures the placement of the amino group at C3, avoiding the formation of regioisomers that can plague other methods like the Skraup or Doebner-von Miller syntheses.[11][12][13]

  • Convergence: The strategy is highly convergent, constructing the complex heterocyclic core in a single key transformation from two moderately complex fragments. This minimizes step count and often improves overall yield.

  • Catalyst Function: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or even molecular iodine, plays a dual role.[7] It first protonates the benzaldehyde carbonyl, activating it for nucleophilic attack by the aminoacetonitrile to form a Schiff base (imine). Subsequently, it protonates the nitrile or a tautomeric enamine intermediate, facilitating the intramolecular cyclization and the final dehydration steps that lead to the aromatic quinoline ring.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established methodologies for Friedländer annulation.[14][15][16]

Reaction Scheme:

(Image of the chemical reaction: 2-amino-4-(trifluoromethyl)benzaldehyde + aminoacetonitrile hydrochloride -> this compound)

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Eq.
2-Amino-4-(trifluoromethyl)benzaldehyde189.1410.01.0
Aminoacetonitrile hydrochloride92.5212.01.2
p-Toluenesulfonic acid monohydrate190.221.00.1
Ethanol (anhydrous)46.0750 mL-
Sodium bicarbonate (sat. aq. solution)84.01As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzaldehyde (1.89 g, 10.0 mmol), aminoacetonitrile hydrochloride (1.11 g, 12.0 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

    • Trustworthiness Check: The disappearance of the starting benzaldehyde spot on TLC is a key indicator of reaction progression. A new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture until all effervescence ceases.

    • Causality: This step neutralizes the acidic catalyst and any remaining hydrochloride salt, allowing the free amine product to be extracted into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is a solid that can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Part 3: Alternative Strategy - The Combes Synthesis

A notable modification for synthesizing substituted 7-aminoquinolines involves a catalyst-free reaction between m-phenylenediamine and a trifluoromethyl-containing 1,3-diketone.[1] The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent ketone for nucleophilic attack by one amine group of the diamine, followed by a selective cyclization onto the more activated aromatic position to yield the 7-aminoquinoline regioisomer exclusively.[1] This highlights how the inherent properties of the trifluoromethyl group can be leveraged to direct the course of a reaction, obviating the need for harsh acid catalysts.

Trustworthiness and Logic: The regioselectivity in this case is governed by fundamental electronic principles. The initial condensation occurs at the more electrophilic carbonyl (adjacent to the -CF₃ group). The subsequent intramolecular electrophilic aromatic substitution (the cyclization step) is directed by the existing amino group to the para position, which is sterically accessible and electronically activated, leading to the desired 7-amino product.

Conclusion

The synthesis of this compound is a critical task for medicinal chemists developing next-generation therapeutics. While several classic quinoline syntheses exist, the Friedländer annulation stands out as the most efficient and regioselective method, offering a direct and high-yielding route from accessible starting materials. Its mechanism is well-understood, and the protocol is robust and scalable. Understanding the underlying principles of these synthetic routes, particularly the directing effects of the trifluoromethyl group and the role of catalysis, empowers researchers to troubleshoot and optimize the synthesis, ensuring a reliable supply of this crucial molecular building block for drug discovery programs.

References

Unraveling the Mechanism of Action of 7-(Trifluoromethyl)quinolin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 7-(Trifluoromethyl)quinolin-3-amine, a novel heterocyclic compound with significant therapeutic potential. While direct mechanistic studies on this specific molecule are nascent, its structural motifs—a quinoline core, a trifluoromethyl group, and an amino moiety—are well-represented in a multitude of clinically relevant agents. This guide synthesizes existing knowledge on these pharmacophores to postulate a primary, hypothetical mechanism centered on kinase inhibition and outlines a rigorous, multi-tiered experimental strategy for its validation. We present detailed protocols, from initial phenotypic screening to definitive target identification and validation, to empower researchers in their investigation of this promising compound.

Introduction: The Therapeutic Promise of this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This compound is a compound of interest, integrating three key structural features that are hallmarks of successful pharmaceuticals.

  • The Quinoline Scaffold: Quinoline and its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Their planar structure allows for intercalation into DNA and interaction with the ATP-binding pockets of various enzymes.[5]

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8][9] This group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and augment binding affinity through favorable electrostatic and hydrophobic interactions.[6]

  • The Amino Group: The presence of an amino group provides a key site for hydrogen bonding and can be crucial for anchoring the molecule within the active site of a biological target. Furthermore, the 3-aminoquinoline structure is a known pharmacophore in a number of biologically active compounds.[10]

Given these structural attributes, this compound is a compelling candidate for investigation as a therapeutic agent, with a high probability of interacting with key cellular signaling pathways.

A Postulated Mechanism of Action: Kinase Inhibition

Based on the prevalence of the quinoline scaffold in known kinase inhibitors, we hypothesize that the primary mechanism of action of this compound involves the inhibition of one or more protein kinases.[5][11][12][13] Kinases play a pivotal role in cell signaling, and their dysregulation is a common feature in numerous diseases, most notably cancer. The aminopyrimidine moiety, structurally related to the aminoquinoline core, is also a well-established pharmacophore in a multitude of kinase inhibitors.[14][15][16][17]

We propose that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. The trifluoromethyl group may contribute to the binding affinity and selectivity of the compound.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates (ATP -> ADP) Proliferation, Survival, etc. Proliferation, Survival, etc. Downstream Substrate->Proliferation, Survival, etc. Leads to This compound This compound This compound->Target Kinase Inhibits (ATP-competitive)

Caption: Proposed ATP-competitive kinase inhibition by this compound.

A Phased Experimental Approach to Mechanistic Elucidation

A systematic and multi-pronged approach is essential to definitively determine the mechanism of action of this compound. The following phased experimental plan provides a roadmap for this investigation.

Phase 1: Phenotypic Screening and Biological Characterization

The initial phase focuses on confirming the biological activity of the compound and establishing a quantitative basis for further studies.

Experimental Workflow:

G Compound Synthesis & QC Compound Synthesis & QC Cell Viability Assays Cell Viability Assays Compound Synthesis & QC->Cell Viability Assays IC50 Determination IC50 Determination Cell Viability Assays->IC50 Determination Panel of Cancer Cell Lines Panel of Cancer Cell Lines Panel of Cancer Cell Lines->Cell Viability Assays Selection of Sensitive Cell Line(s) Selection of Sensitive Cell Line(s) IC50 Determination->Selection of Sensitive Cell Line(s) Further Mechanistic Studies Further Mechanistic Studies Selection of Sensitive Cell Line(s)->Further Mechanistic Studies

Caption: Workflow for Phase 1: Phenotypic Screening.

Key Experiments and Protocols:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the cytotoxic or cytostatic effects of the compound across a panel of diverse human cancer cell lines.

    Protocol: MTT Assay

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC50 (µM) [Hypothetical]
MCF-7Breast5.2
A549Lung8.7
HCT116Colon3.1
K562Leukemia1.5
Phase 2: Target Identification

This phase aims to identify the specific molecular target(s) of this compound.

Experimental Workflow:

G Affinity Chromatography Affinity Chromatography Elution of Bound Proteins Elution of Bound Proteins Affinity Chromatography->Elution of Bound Proteins Immobilized Compound Immobilized Compound Immobilized Compound->Affinity Chromatography Cell Lysate Cell Lysate Cell Lysate->Affinity Chromatography Mass Spectrometry (MS) Mass Spectrometry (MS) Elution of Bound Proteins->Mass Spectrometry (MS) Identification of Putative Targets Identification of Putative Targets Mass Spectrometry (MS)->Identification of Putative Targets

Caption: Workflow for Phase 2: Target Identification via Affinity Chromatography.

Key Experiments and Protocols:

  • Affinity Chromatography coupled with Mass Spectrometry: To isolate and identify proteins that directly bind to the compound.

    Protocol: Affinity Chromatography

    • Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate from a sensitive cell line.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

    • Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Kinome Profiling: To screen the compound against a large panel of kinases to identify potential targets.

Phase 3: Target Validation and Mechanistic Deep Dive

The final phase involves validating the identified target(s) and elucidating the downstream cellular consequences of their inhibition.

Key Experiments and Protocols:

  • In Vitro Kinase Assays: To confirm the direct inhibitory effect of the compound on the activity of the putative target kinase.

    Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

    • In a 96-well plate, combine the recombinant target kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction at 30°C for a specified time.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

    • Determine the IC50 of the compound for the target kinase.

  • Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET™): To confirm that the compound engages its target within the cellular environment.

  • Western Blot Analysis: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates.

    Protocol: Western Blot Analysis

    • Treat sensitive cells with this compound at concentrations around its IC50.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

G cluster_0 Upstream Signaling cluster_1 Validated Target and Downstream Pathway cluster_2 Cellular Outcome Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Target Kinase (e.g., SRC) Target Kinase (e.g., SRC) RTK->Target Kinase (e.g., SRC) Activates Downstream Effector (e.g., STAT3) Downstream Effector (e.g., STAT3) Target Kinase (e.g., SRC)->Downstream Effector (e.g., STAT3) Phosphorylates Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Downstream Effector (e.g., STAT3)->Apoptosis, Cell Cycle Arrest Regulates This compound This compound This compound->Target Kinase (e.g., SRC) Inhibits Phosphorylation

References

Trifluoromethyl Quinoline Amines: A Comprehensive Guide to Core Physical and Chemical Properties for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Strategic Importance of the Trifluoromethyl Quinoline Amine Scaffold

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its inherent biological activity and versatile chemical nature have made it a "privileged scaffold" in drug discovery.[4] This guide focuses on a particularly potent subclass: trifluoromethyl quinoline amines.

The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline core dramatically alters its physicochemical profile. This modification is a cornerstone of modern drug design, primarily because the -CF3 group enhances critical pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, it can increase:

  • Lipophilicity: Facilitating passage through biological membranes.[4]

  • Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby prolonging the drug's half-life.[4][5]

  • Binding Affinity: The strong electronegativity of the -CF3 group can lead to more potent interactions with biological targets.[5]

The addition of an amine (-NH2) group further provides a crucial handle for hydrogen bonding, salt formation, and further chemical modification, making these molecules highly adaptable for targeting a wide range of diseases, including cancer, malaria, and various infections.[2][4][6] This guide offers a detailed exploration of the essential physical and chemical properties of trifluoromethyl quinoline amines, providing researchers with the foundational knowledge required for their synthesis, characterization, and application in drug development.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of trifluoromethyl quinoline amines is paramount for predicting their behavior in both chemical reactions and biological systems. The interplay between the aromatic quinoline core, the electron-withdrawing trifluoromethyl group, and the electron-donating amino group creates a unique chemical entity.

Physical Properties

The physical state and solubility are primary considerations for formulation and bioavailability. While specific values are compound-dependent, general trends can be observed.

PropertyTypical CharacteristicsSignificance in Drug Development
Appearance Typically exist as crystalline solids, which can range from colorless to yellow or brown, especially if exposed to light.[1]Purity assessment, stability, and handling protocols.
Melting Point Generally possess relatively high melting points (e.g., >200°C for some derivatives) due to their rigid, planar structure and potential for intermolecular hydrogen bonding via the amine group.[7]A sharp melting point is an indicator of high purity. It influences formulation choices, particularly for solid dosage forms.
Solubility Sparingly soluble in water but readily dissolve in most organic solvents like DMSO, chloroform, and methanol.[1][8] The -CF3 group increases lipophilicity, often decreasing aqueous solubility.Critical for bioavailability. Poor aqueous solubility can be a major hurdle in drug development, requiring formulation strategies like salt formation (utilizing the amine group) to overcome.
Fluorescence Many quinoline derivatives are known to be strongly fluorescent.[9] This property is influenced by substituents and the solvent environment.[10]Enables use as fluorescent probes for bio-imaging, in analytical chemistry for detection, and in studying drug-target interactions.[7]
Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is the definitive method for confirming the structure and purity of synthesized trifluoromethyl quinoline amines. Each technique provides a unique piece of the structural puzzle.

Spectroscopic TechniqueCharacteristic Signatures for Trifluoromethyl Quinoline Amines
¹H NMR Aromatic Protons: Signals for the quinoline ring protons typically appear in the downfield region (δ 7.0-9.0 ppm). Amine Protons (NH₂): A broad singlet, whose chemical shift is solvent-dependent, often observed around δ 4.5-6.5 ppm.[10][11] The signal disappears upon D₂O exchange.
¹³C NMR Aromatic Carbons: Resonances for the quinoline carbons appear between δ 100-160 ppm. CF₃ Carbon: The carbon of the trifluoromethyl group appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 275 Hz), with a chemical shift around δ 123 ppm.[11]
¹⁹F NMR CF₃ Group: A sharp singlet is typically observed around δ -62 ppm, providing unambiguous evidence for the presence of the trifluoromethyl group.[11]
FT-IR (cm⁻¹) N-H Stretch: Symmetric and asymmetric stretching of the primary amine group appears as two distinct bands in the 3300-3500 cm⁻¹ region.[1] N-H Bend: A characteristic deformation band for the NH₂ group is found in the 1590-1650 cm⁻¹ range.[1] C-F Stretch: Strong absorption bands for the C-F bonds of the CF₃ group are typically observed in the 1100-1350 cm⁻¹ region.[1] Aromatic C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region are characteristic of the quinoline ring.
Mass Spectrometry (MS) Provides the molecular ion peak (M⁺), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[6]

Chemical Properties and Reactivity

The chemical behavior of trifluoromethyl quinoline amines is governed by the electronic properties of their constituent parts. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, while the amino group is electron-donating, activating the ring. This dynamic dictates the molecule's reactivity, stability, and ultimately, its biological function.

Reactivity and Stability
  • Electrophilic Aromatic Substitution: The position of electrophilic attack is directed by the activating amino group, though the overall reaction rate may be slowed by the deactivating trifluoromethyl group.

  • Nucleophilic Reactions: The electron-deficient nature of the pyridine part of the quinoline ring, further enhanced by the -CF3 group, makes it susceptible to nucleophilic attack under certain conditions.

  • Amino Group Reactivity: The primary amine is a key site for chemical modification. It can readily undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, providing a versatile platform for synthesizing diverse libraries of compounds.[10]

  • Metabolic Stability: The C-F bond is exceptionally strong. The presence of a -CF3 group often blocks sites of oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the metabolic stability and in vivo half-life of the drug molecule.[4][5]

The following diagram illustrates the key relationships between the molecular structure and its resulting properties, which are central to its role in drug discovery.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Drug Development Impact Quinoline Quinoline Core (Planar, Aromatic) Binding Altered Target Binding Affinity Quinoline->Binding Scaffold CF3 Trifluoromethyl (-CF3) (Electron-Withdrawing) Lipo Increased Lipophilicity CF3->Lipo Key driver Stability Enhanced Metabolic Stability CF3->Stability Blocks metabolism CF3->Binding Strong e- effect Amine Amino (-NH2) (Electron-Donating, H-Bonding) Amine->Binding H-bond site Sol Modulated Solubility Amine->Sol Salt formation Bio Improved Bioavailability & PK Lipo->Bio Stability->Bio Potency Increased Potency Binding->Potency Select Enhanced Selectivity Binding->Select Activity Anticancer / Antimalarial Activity Potency->Activity Select->Activity

Caption: Structure-Property-Activity Relationship Diagram.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of scientific integrity. The following section details a standardized workflow for the comprehensive characterization of a newly synthesized trifluoromethyl quinoline amine.

Protocol: Full Spectroscopic Characterization

Objective: To unambiguously confirm the chemical structure and assess the purity of a synthesized trifluoromethyl quinoline amine derivative.

1. Sample Preparation:

  • Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.
  • For NMR Spectroscopy : Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[8] DMSO-d₆ is often preferred as it can solubilize a wide range of polar and non-polar compounds and its residual peak does not typically overlap with aromatic signals.
  • For FT-IR Spectroscopy : Prepare a KBr pellet by grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
  • For HRMS : Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

2. Instrumentation and Data Acquisition:

  • NMR:
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.[12]
  • Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra (like COSY and HSQC) as needed.
  • ¹H NMR Parameters: Spectral width of ~16 ppm, sufficient number of scans (e.g., 16-64) for good signal-to-noise.
  • ¹³C NMR Parameters: Spectral width of ~240 ppm, use proton decoupling, and acquire a larger number of scans due to lower sensitivity.
  • ¹⁹F NMR Parameters: Use a specific probe or tune the broadband probe to the fluorine frequency.
  • FT-IR:
  • Instrument: A Fourier-Transform Infrared Spectrometer.
  • Parameters: Scan the range from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet first.
  • HRMS:
  • Instrument: An ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
  • Parameters: Run in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure mass calibration for high accuracy.

3. Data Analysis and Interpretation:

  • NMR: Correlate all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the proposed structure. Use integration values from the ¹H spectrum to determine proton ratios.
  • FT-IR: Identify key functional group vibrations (N-H, C-F, C=C, etc.) and compare them to expected values.[1]
  • HRMS: Compare the measured exact mass to the calculated theoretical mass for the expected molecular formula. A mass error of <5 ppm is considered confirmation.

The following diagram outlines this self-validating experimental workflow.

G start Synthesized Compound (Dried under vacuum) prep Sample Preparation start->prep nmr_acq NMR Acquisition (1H, 13C, 19F) prep->nmr_acq ir_acq FT-IR Acquisition prep->ir_acq ms_acq HRMS Acquisition prep->ms_acq analysis Integrated Data Analysis nmr_acq->analysis ir_acq->analysis ms_acq->analysis structure_confirm Structure Confirmed? analysis->structure_confirm pass Purity & Identity Verified structure_confirm->pass Yes fail Re-synthesize or Re-purify structure_confirm->fail No

Caption: Workflow for Spectroscopic Characterization.

Conclusion and Future Outlook

Trifluoromethyl quinoline amines represent a highly valuable class of compounds in the arsenal of medicinal chemists. Their unique combination of a proven pharmacophore (quinoline), a critical pharmacokinetic modulator (-CF3), and a versatile chemical handle (-NH2) provides a robust platform for the development of next-generation therapeutics. The physical properties dictate their formulation and delivery, while their chemical and spectroscopic characteristics are essential for their synthesis, verification, and understanding of their structure-activity relationships. As our understanding of disease targets becomes more sophisticated, the ability to rationally design and characterize molecules like these will continue to be a driving force in the discovery of potent, selective, and stable drugs.

References

An In-depth Technical Guide to the Structural Characterization of 7-(Trifluoromethyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[3] This guide provides a comprehensive overview of the essential techniques and expected outcomes for the definitive structural characterization of 7-(Trifluoromethyl)quinolin-3-amine, a key building block for novel chemical entities. Our approach is grounded in established analytical principles, drawing upon data from closely related analogs to present a robust and predictive framework for researchers in the field.

Molecular and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core. The key substituents, an amine group at the 3-position and a trifluoromethyl group at the 7-position, dictate its chemical reactivity and potential applications.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂[4]
Molecular Weight 212.17 g/mol [4]
Appearance White to off-white powder or crystalline solid[5]
Solubility Slightly soluble in water, soluble in organic solvents[6]

Synthesis and Purification Workflow

The synthesis of this compound can be approached through established methods for quinoline ring formation, such as the Combes or Friedländer synthesis, followed by functional group manipulations. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Starting Materials (e.g., m-aminobenzotrifluoride) B Combes Reaction (with β-diketone) A->B C Cyclization (Acid-catalyzed) B->C D Intermediate: 7-(Trifluoromethyl)quinolin-3-ol C->D E Amination (e.g., Buchwald-Hartwig) D->E F Crude Product: This compound E->F G Column Chromatography (Silica Gel) F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure Crystalline Solid H->I J Structural Analysis (NMR, MS, IR, X-ray) I->J Characterization

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[7]

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons on the quinoline ring. Based on analyses of similar quinoline structures, the following chemical shifts are anticipated.[7][8]

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-28.8 - 9.0d~2.5 Hz
H-47.3 - 7.5d~2.5 Hz
H-58.0 - 8.2d~8.5 Hz
H-67.6 - 7.8dd~8.5, 1.5 Hz
H-88.1 - 8.3s-
-NH₂5.0 - 6.0br s-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. The trifluoromethyl group will cause splitting of the C-7 signal and other nearby carbons.

CarbonExpected Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-2145 - 148s
C-3138 - 140s
C-4110 - 112s
C-4a128 - 130s
C-5125 - 127s
C-6122 - 124s
C-7129 - 132q (¹JCF ≈ 275 Hz)
C-8120 - 122q (³JCF ≈ 5 Hz)
C-8a147 - 149s
-CF₃123 - 126q (¹JCF ≈ 275 Hz)

¹⁹F NMR (Fluorine NMR): This is a direct and sensitive method for characterizing the trifluoromethyl group. A single, sharp singlet is expected in the proton-decoupled spectrum.

GroupExpected Chemical Shift (ppm)
-CF₃-60 to -63
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded on a solid sample using an ATR (Attenuated Total Reflectance) accessory.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchingAromatic Ring
1620 - 1580C=C and C=N stretchingQuinoline Ring
1350 - 1150C-F stretching (strong)Trifluoromethyl (-CF₃)
1335 - 1250C-N stretchingAromatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula.

  • Expected [M+H]⁺: 213.0634 (Calculated for C₁₀H₈F₃N₂⁺)

Electron Impact (EI) Mass Spectrometry: EI-MS can reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 212 would be prominent. Key fragmentation pathways for quinoline derivatives often involve the loss of HCN or cleavage of substituent groups.[9]

G A 7-(CF₃)quinolin-3-amine [M]⁺˙ m/z = 212 B [M - H]⁺ m/z = 211 A->B - H˙ C [M - F]⁺ m/z = 193 A->C - F˙ D [M - CF₃]⁺ m/z = 143 A->D - CF₃˙ E Quinoline fragment m/z = 128 D->E - NH

Caption: Plausible fragmentation pathway in EI-Mass Spectrometry.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state.

Experimental Protocol: Crystal Growth
  • Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely covered vial over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them for analysis.

Expected Structural Features

Based on crystallographic studies of similar fluorinated quinolines, the following features are anticipated[8][10][11]:

  • Planarity: The quinoline ring system will be largely planar.

  • Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding between the amine group of one molecule and the quinoline nitrogen of another. Pi-stacking interactions between the aromatic rings are also probable.

  • Conformation: The C-N bond of the amine group will lie in or close to the plane of the quinoline ring.

G cluster_workflow Overall Characterization Workflow A Purified Sample B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS, EI-MS) A->C D IR Spectroscopy A->D E X-ray Crystallography A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Integrated workflow for the structural characterization of the title compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary structural framework, while mass spectrometry confirms the molecular formula and offers fragmentation insights. IR spectroscopy verifies the presence of key functional groups, and X-ray crystallography gives the ultimate confirmation of the three-dimensional structure and intermolecular interactions. This comprehensive approach ensures the unequivocal identification and characterization of this valuable chemical entity, paving the way for its application in drug discovery and materials science.

References

A Technical Guide to the Role of the Trifluoromethyl Group in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its versatility is significantly amplified by strategic functionalization, and among the most impactful substituents is the trifluoromethyl (CF3) group.[2] Often described as a "super-methyl" group, the incorporation of a CF3 moiety onto a quinoline derivative can profoundly and predictably alter its physicochemical and pharmacological properties. This guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group, explaining the mechanistic basis for its effects on lipophilicity, metabolic stability, and target binding. Through an examination of established drugs and detailed experimental workflows, this document serves as a technical resource for leveraging trifluoromethylation as a powerful strategy in modern drug design.

The Physicochemical Impact of the Trifluoromethyl Group

The strategic incorporation of a CF3 group is a cornerstone tactic in medicinal chemistry to enhance a molecule's drug-like properties.[3][4] Its influence stems from a unique combination of steric bulk, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[5]

Modulation of Lipophilicity

A molecule's ability to partition between aqueous and lipid environments, quantified by its logP value, is critical for membrane permeability and overall pharmacokinetics. The CF3 group is strongly lipophilic, significantly increasing the logP of a parent quinoline.[5] This enhanced lipophilicity can improve absorption and facilitate passage across biological membranes, including the blood-brain barrier. The Hansch π value for a CF3 group is approximately +0.88, indicating its substantial contribution to lipophilicity.[5]

  • Causality: The high electronegativity of the fluorine atoms polarizes the C-F bonds, but the symmetrical tetrahedral arrangement of these bonds results in a non-polar, hydrophobic surface. This allows for favorable van der Waals interactions with lipidic environments while minimizing interactions with polar water molecules.

Enhancement of Metabolic Stability

One of the most significant advantages of the CF3 group is its ability to block metabolic oxidation.[2] Aromatic rings and alkyl groups are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.

  • Causality: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[5] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage. By replacing a metabolically vulnerable methyl or hydrogen on the quinoline scaffold, the CF3 group acts as a metabolic shield, increasing the drug's half-life and bioavailability.[6]

Electronic Effects and Target Binding

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[2] This has profound implications for the electronic properties of the quinoline ring system and its interactions with biological targets.

  • pKa Modification: When attached to the quinoline ring, the CF3 group's strong inductive effect lowers the pKa of the quinoline nitrogen, making it less basic. This can alter the ionization state of the molecule at physiological pH, influencing solubility, receptor binding, and cell permeability.

  • Enhanced Binding Affinity: The electronic and steric properties of the CF3 group can lead to more potent and selective drug candidates. It can improve hydrogen bonding and electrostatic interactions with target proteins.[5] Furthermore, its size, which is larger than a methyl group, can promote stronger hydrophobic interactions within a binding pocket, increasing both affinity and selectivity.[5][6]

Pharmacological Consequences in Quinoline-Based Drugs

The physicochemical modifications imparted by the CF3 group translate directly into tangible pharmacological advantages. This is evident in several approved drugs and clinical candidates where the quinoline scaffold is central.

Case Study: Antimalarial Quinolines

The quinoline core is iconic in antimalarial drug discovery, with chloroquine being a historical benchmark.[7] However, the emergence of drug resistance has necessitated the development of new agents. Trifluoromethylation has been a key strategy in this effort.

  • Mefloquine: This well-known antimalarial drug features two trifluoromethyl groups on its quinoline-methanol core. These groups are crucial for its activity against chloroquine-resistant strains of Plasmodium falciparum. The CF3 groups enhance the drug's lipophilicity, aiding its accumulation in the parasite's digestive vacuole, where it is thought to interfere with heme detoxification.[8]

  • Tafenoquine: An 8-aminoquinoline derivative approved for the radical cure of P. vivax malaria, Tafenoquine contains a trifluoromethyl group.[9] Its proposed mechanism involves disrupting the parasite's mitochondria.[10] The CF3 group contributes to the molecule's overall physicochemical profile, which is optimized for efficacy and a long half-life.

Studies have shown that quinoline derivatives with two trifluoromethyl groups can exhibit slightly higher in vitro antimalarial activity compared to those with a single CF3 group, potentially through DNA intercalation.[11] Trifluoromethyl substitution has been shown to significantly increase the antimalarial response of many novel endochin-like quinolones (ELQs) against resistant strains.[7]

Other Therapeutic Areas

The utility of trifluoromethylated quinolines extends beyond infectious diseases.

  • Anticonvulsant and Analgesic Agents: Novel quinoline-derived α-trifluoromethylated alcohols have been identified as potent sodium channel blockers.[12] These compounds have demonstrated both antiepileptic and analgesic properties in preclinical models, relieving thermal pain responses.[12][13]

  • Anticancer Activity: Rational drug design combining the quinoline scaffold with a trifluoromethyl group has led to the synthesis of potent anticancer agents.[13][14] Certain quinoline-derived trifluoromethyl alcohols have shown more potent activity than cisplatin in cell proliferation assays.[14]

Quantitative Data Summary

The following table illustrates the typical impact of a trifluoromethyl group on the key physicochemical properties of a generic quinoline scaffold.

PropertyUnsubstituted Quinoline (Approx. Value)Trifluoromethylated Quinoline (Typical Change)Rationale for Change
Lipophilicity (cLogP) ~2.0Increases by ~0.9-1.4High hydrophobicity of the CF3 surface.
pKa (Quinoline Nitrogen) ~4.9DecreasesStrong electron-withdrawing inductive effect of CF3.[2]
Metabolic Stability Site-dependent (variable)Significantly IncreasedHigh C-F bond energy resists CYP450-mediated oxidation.[5]
Binding Affinity (Ki) Target DependentOften ImprovedEnhanced hydrophobic and electrostatic interactions.[5]

Synthetic and Methodological Considerations

The successful incorporation of a trifluoromethyl group into a quinoline scaffold requires robust synthetic strategies and analytical methods for characterization.

Synthetic Strategies

Introducing the CF3 group can be achieved through various methods, broadly categorized as direct trifluoromethylation or the use of CF3-containing building blocks.[15]

  • Direct Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto a pre-formed quinoline ring. Radical trifluoromethylation is a common and efficient route, often using reagents like CF3SO2Cl under light irradiation.[16]

  • Building Block Approach: This strategy involves using a starting material that already contains the CF3 group and constructing the quinoline ring around it. For instance, α-CF3-enamines can react with 2-nitrobenzaldehydes, followed by reductive cyclization to yield 2-CF3-quinolines.[17] This method offers excellent control over regioselectivity.

The following diagram illustrates a conceptual "building block" approach to synthesizing a 2-trifluoromethyl-quinoline derivative.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization A CF3-Haloalkene C α-CF3-Enamine A->C B Secondary Amine (e.g., Pyrrolidine) B->C E CF3-Enone Intermediate C->E Reaction D 2-Nitrobenzaldehyde D->E G 2-CF3-3-Arylquinoline E->G Reduction & Cyclization F Reducing Agent (e.g., Fe/AcOH) F->G

Caption: A building block approach for 2-CF3-quinoline synthesis.[17]

Experimental Protocol: Reductive Cyclization

This protocol is a generalized example based on methodologies for synthesizing 2-CF3-quinolines from ortho-nitro-substituted enones.[17]

Objective: To synthesize a 2-trifluoromethyl-3-arylquinoline via intramolecular reductive cyclization.

Materials:

  • ortho-Nitro-substituted α,β-diaryl-CF3-enone (1 equivalent)

  • Iron powder (Fe, ~5-10 equivalents)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the CF3-enone intermediate (1 eq.).

  • Reagent Addition: Add glacial acetic acid to dissolve the starting material. Add iron powder (5-10 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Causality: The Fe/AcOH system serves as a classical and effective reducing agent for converting the nitro group to an amine. The in-situ generated amine is nucleophilic and immediately attacks the enone system in an intramolecular fashion, leading to cyclization and subsequent dehydration to form the aromatic quinoline ring.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove excess iron and other solids, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated NaHCO3 solution until effervescence ceases. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-CF3-3-arylquinoline.

Validation: The structure and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the design of quinoline-based therapeutics. Its ability to predictably enhance metabolic stability, modulate lipophilicity, and improve target binding affinity makes it a highly valuable substituent for overcoming common challenges in drug discovery, such as poor pharmacokinetics and off-target toxicity.[5][6][18] The continued development of novel and efficient synthetic methods for trifluoromethylation will further expand the chemical space available to medicinal chemists.[16][19] As our understanding of complex biological systems deepens, the precise electronic and steric control offered by the CF3 group will enable the design of next-generation quinoline derivatives with superior efficacy and safety profiles for a wide range of diseases, from malaria and epilepsy to cancer.[7][12][14]

References

Methodological & Application

using 7-(Trifluoromethyl)quinolin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-(Trifluoromethyl)quinolin-3-amine in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure is adept at mimicking the purine core of ATP, enabling it to function as a highly effective "hinge-binder" in the active sites of protein kinases.[3][4] Consequently, quinoline derivatives have been successfully developed into FDA-approved drugs for treating various cancers by disrupting aberrant kinase signaling pathways.[3][5]

This guide focuses on a particularly valuable building block: This compound . The strategic placement of its functional groups makes it an exceptionally versatile precursor for drug discovery programs. The 3-amino group serves as a primary synthetic handle for diversification, allowing for the facile introduction of a wide array of substituents via robust chemical reactions. Concurrently, the 7-trifluoromethyl (-CF₃) group offers significant pharmacological advantages. The strong electron-withdrawing nature of the -CF₃ group can modulate the basicity of the quinoline nitrogen and influence key protein-ligand interactions.[1][6] Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity of drug candidates.[5][6]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, complete with actionable protocols for its derivatization and insights into its role in constructing potent kinase inhibitors.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂[7][8]
Molecular Weight 212.17 g/mol [7][8]
Appearance White to off-white powder or crystalline solid[8]
Purity Typically >98%[8]
Solubility Slightly soluble in water; soluble in organic solvents[8]
Storage Store in a cool, dry, well-ventilated place away from light and moisture.[7][9]

Safety and Handling:

Researchers must consult the full Safety Data Sheet (SDS) before use. 7-(Trifluoromethyl)quinolin-4-ylamine (a related isomer) is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] Similar precautions should be taken for the 3-amino isomer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[9]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical advice.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Core Application: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a starting scaffold for the synthesis of protein kinase inhibitors. Many kinase inhibitors share a common structural motif where a heterocyclic core (like quinoline) makes hydrogen-bonding interactions with the "hinge" region of the kinase ATP-binding site, while appended functionalities extend into adjacent hydrophobic pockets to confer potency and selectivity.[12][13]

The 3-amino group of 7-(trifluoromethyl)quinoline is perfectly positioned to be acylated, alkylated, or used in cross-coupling reactions to build out these potency-driving moieties. The general design strategy is visualized below.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Quinoline-Based Inhibitor hinge Hinge Region (Backbone NH) quinoline 7-(CF3)Quinoline Core pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue r_group R-Group (Potency/Selectivity) linker Amide Linker (-NH-C=O) quinoline->linker H-Bond linker->r_group

Caption: General binding mode of a kinase inhibitor derived from this compound.

Synthetic Protocols: Building Novel Derivatives

The true utility of a chemical scaffold lies in the ease and versatility of its derivatization. Below are detailed, field-proven protocols for two fundamental transformations critical to drug discovery efforts using this compound as a starting material.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is the most frequent reaction in medicinal chemistry, used to combine amine and carboxylic acid fragments.[14] The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[14] This protocol describes the coupling of this compound with a generic carboxylic acid.

Causality Behind Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly activates the carboxylic acid, leading to faster reaction times and suitability for even electron-deficient amines.[14][15]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the coupling process without competing in the reaction itself.[15]

  • Anhydrous DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents while being unreactive under the coupling conditions.[15]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid, HATU, & DIPEA in DMF pre_activate Stir 15 min (Pre-activation) prep_acid->pre_activate add_amine Add Amine Solution to Activated Acid pre_activate->add_amine prep_amine Prepare Amine Solution in DMF react Stir 4-16h at RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc Wash with H₂O/Brine monitor->quench extract Separate Layers, Dry Organic Phase (Na₂SO₄) quench->extract purify Concentrate & Purify (Silica Chromatography) extract->purify

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Water (H₂O) and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.2 M).

  • Add DIPEA (2.5 equiv) to the solution and stir the mixture at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This removes the DMF and water-soluble reagents.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To access a different chemical space, the amine can be converted to a halide (e.g., 3-bromo-7-(trifluoromethyl)quinoline via a Sandmeyer reaction), which then serves as a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[16][17] This reaction forges a new carbon-carbon bond, connecting the quinoline core to various aryl or heteroaryl boronic acids.[18]

Causality Behind Choices:

  • Pd Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the C-C bond formation.[16][19]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[16][18]

  • Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble halide and the more polar boronate salt, ensuring all components are in the same phase for the reaction to proceed.[16][19]

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification combine Combine Halo-Quinoline, Boronic Acid, Pd Catalyst, & Base in Schlenk Flask purge Evacuate & Backfill with N₂/Argon (3x) combine->purge add_solvent Add Degassed Solvent/Water purge->add_solvent heat Heat to 80-100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT, Dilute with EtOAc & H₂O monitor->cool extract Separate Layers, Extract Aqueous Phase cool->extract purify Combine Organics, Dry, Concentrate & Purify extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-7-(trifluoromethyl)quinoline (1.0 equiv)

  • Arylboronic Acid (Ar-B(OH)₂) (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Ethyl acetate (EtOAc) and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-7-(trifluoromethyl)quinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.[16]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 3-aryl-7-(trifluoromethyl)quinoline.

Structure-Activity Relationship (SAR) Insights

The protocols above enable the synthesis of a library of compounds. The subsequent analysis of how structural changes affect biological activity—known as Structure-Activity Relationship (SAR) studies—is the engine of drug optimization. For quinoline-based kinase inhibitors, SAR studies have revealed key principles.[12][20]

  • The 3-Position Substituent: The group attached to the 3-amino position is critical. It often projects into a solvent-exposed region or a specific sub-pocket of the ATP-binding site. Modifying this group can drastically alter potency and selectivity. For instance, incorporating hydrophilic moieties can improve solubility, while bulky aromatic groups might enhance potency by exploiting a hydrophobic pocket.

  • The Quinoline Core: The 7-CF₃ group is generally beneficial for metabolic stability and potency.[5][6] Other positions on the quinoline ring can be modified to fine-tune electronic properties or block metabolic hotspots.

Hypothetical SAR Table for a Generic Kinase Target:

Compound IDR-Group (at 3-NH position)Kinase IC₅₀ (nM)Rationale
Lead-1 -C(O)-Phenyl520Initial hit, moderate potency.
Lead-2 -C(O)-(4-methoxyphenyl)250Electron-donating group improves activity, suggesting favorable interaction.
Lead-3 -C(O)-(4-chlorophenyl)85Halogen bond with a backbone carbonyl or hydrophobic interaction enhances potency.
Lead-4 -C(O)-(pyridin-4-yl)45Basic nitrogen allows for a new salt-bridge or H-bond, significantly boosting potency.

Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure. The presence of the trifluoromethyl group provides a unique and clean signal in the ¹⁹F NMR spectrum.[6][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological testing.

Conclusion

This compound is more than just a chemical; it is a strategic starting point for innovation in medicinal chemistry. Its trifluoromethyl group provides intrinsic drug-like properties, while the 3-amino group offers a gateway to immense chemical diversity. By leveraging robust and well-understood synthetic transformations like amide coupling and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. These derivatives, built upon the privileged quinoline scaffold, hold significant potential for the development of next-generation kinase inhibitors to address unmet needs in oncology and beyond.

References

7-(Trifluoromethyl)quinolin-3-amine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-(Trifluoromethyl)quinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. The strategic incorporation of a trifluoromethyl (-CF3) group and an amine (-NH2) functionality onto this scaffold, as seen in 7-(trifluoromethyl)quinolin-3-amine, imparts a unique combination of physicochemical and biological properties. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic environment of the quinoline ring, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The primary amine at the 3-position serves as a versatile synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its key applications, supported by detailed experimental protocols for cornerstone reactions such as amide bond formation and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Key Physicochemical Properties

PropertyValueSource
CAS Number 1402576-61-7[2]
Molecular Formula C10H7F3N2[3]
Molecular Weight 212.17 g/mol [3]
Appearance White to off-white powder or crystalline solid[4]
Solubility Slightly soluble in water, soluble in organic solvents[4]

Core Applications in Organic Synthesis

The strategic placement of the trifluoromethyl and amine groups makes this compound a highly valuable precursor for the synthesis of a diverse range of compounds, particularly in the realm of drug discovery. Quinolines and their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] The presence of the -CF3 group can enhance these biological activities and improve the pharmacokinetic profile of the resulting molecules.[1]

The primary amine at the 3-position of this compound is a nucleophilic center that readily participates in several key synthetic transformations. These include:

  • Amide Bond Formation: Coupling with carboxylic acids to generate a wide array of quinoline-3-carboxamides. This is a cornerstone reaction in the synthesis of bioactive molecules, including kinase inhibitors.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: Reaction with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives, expanding the molecular complexity and exploring new chemical space.

    • Suzuki-Miyaura Coupling: While the amine group itself is not directly involved, it can be transformed into a halide or triflate, enabling subsequent C-C bond formation. Alternatively, the amine can direct C-H activation at other positions on the quinoline ring.

The following sections provide detailed protocols for these key transformations, offering a practical guide for the synthetic chemist.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The following protocol describes a general procedure for the coupling of this compound with a carboxylic acid using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

G This compound This compound Amide Product Amide Product This compound->Amide Product R-COOH, HATU, DIPEA, DMF

A general amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Inert Atmosphere: Prevents moisture from interfering with the reaction, as water can hydrolyze the activated ester intermediate.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol provides a general method for the coupling of an aryl halide with this compound.

Reaction Scheme:

G This compound This compound N-Aryl Product N-Aryl Product This compound->N-Aryl Product Ar-X, Pd catalyst, Ligand, Base, Toluene

Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3), 1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide and this compound to the Schlenk tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated quinoline derivative.

Trustworthiness of the Protocol:

This protocol is based on well-established principles of the Buchwald-Hartwig amination.[7] The choice of catalyst, ligand, and base may need to be optimized for specific substrates to achieve the best results. It is recommended to screen a variety of conditions for new substrate combinations.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a versatile building block for accessing diverse chemical scaffolds.

G cluster_amide Amide Bond Formation cluster_pd Pd-Catalyzed Cross-Coupling cluster_further Further Functionalization main This compound amide Diverse Amides (e.g., Kinase Inhibitors) main->amide R-COOH, Coupling Agents buchwald N-Aryl Derivatives main->buchwald Buchwald-Hartwig (Ar-X, Pd catalyst) heterocycles Fused Heterocycles amide->heterocycles Cyclization Reactions

Synthetic utility of this compound.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, coupled with the synthetic flexibility of the primary amine, provide a powerful platform for the design and synthesis of novel molecules with a wide range of potential applications. The protocols outlined in this guide serve as a starting point for chemists to explore the rich reactivity of this compound. As the demand for more sophisticated and effective molecules in medicine and materials science continues to grow, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.

References

Application Note & Protocols: Strategic Derivatization of 7-(Trifluoromethyl)quinolin-3-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-(Trifluoromethyl)quinolin-3-amine Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus is a "star" scaffold, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a well-defined vector for substituent placement, influencing target binding and pharmacokinetic properties. The introduction of a trifluoromethyl (-CF₃) group, particularly at the 7-position, imparts significant advantages. The -CF₃ group is a powerful electron-withdrawing moiety and a bioisostere for chlorine, known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all critical parameters in drug design.[2]

This compound combines this privileged scaffold with a versatile primary amine at the 3-position. This amine serves as a highly reactive and strategically positioned handle for a multitude of chemical transformations. It allows for the systematic exploration of the surrounding chemical space, enabling the generation of diverse compound libraries for screening against various biological targets. This guide provides detailed, field-proven protocols for the most impactful derivatization strategies of this key building block, aimed at researchers and scientists in pharmaceutical and chemical development.

Core Derivatization Strategies: An Overview

The primary amine of this compound is a potent nucleophile, making it amenable to a range of derivatization reactions. The three protocols detailed below—N-Acylation, N-Sulfonylation, and Buchwald-Hartwig Amination—represent foundational and advanced methods to generate amides, sulfonamides, and N-aryl derivatives, respectively. These functional groups are ubiquitous in approved pharmaceuticals.

G A This compound (Starting Material) B N-Acylation (Protocol I) A->B RCOCl or (RCO)₂O C N-Sulfonylation (Protocol II) A->C RSO₂Cl D Buchwald-Hartwig Cross-Coupling (Protocol III) A->D Ar-X, Pd Catalyst, Ligand, Base E Amide Derivatives (-NHCOR) B->E F Sulfonamide Derivatives (-NHSO₂R) C->F G N-Aryl/Heteroaryl Derivatives (-NHAr) D->G

Figure 1: Key derivatization pathways for this compound.

Protocol I: N-Acylation for Amide Synthesis

Scientific Principle: N-acylation is a robust and fundamental reaction for forming an amide bond. The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A mild base is typically used to quench the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2–1.5 eq.) to the solution and cool the flask to 0 °C using an ice bath. The base acts as a scavenger for the HCl generated, preventing protonation of the starting amine.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution. Maintaining a low temperature helps control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table for N-Acylation

ParameterConditionRationale
Solvent Anhydrous DCM/THFInert, dissolves reactants well, and is easily removed.
Base Triethylamine (TEA)Scavenges acidic byproduct (HCl) without competing as a nucleophile.
Temperature 0 °C to Room Temp.Controls initial exothermicity of the reaction.
Stoichiometry Amine:Base:Acyl Chloride (1:1.2:1.1)A slight excess of base and acylating agent ensures complete conversion.
Typical Yield 85–98%This reaction is generally high-yielding.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Scientific Principle: Similar to acylation, N-sulfonylation involves the reaction of the primary amine with an electrophilic sulfonyl chloride. The resulting sulfonamide group is a key pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability. Pyridine is often used as both the base and a catalyst in this transformation.

Materials and Reagents:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask and cool to 0 °C. Pyridine serves as an excellent solvent and acid scavenger.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise to the cooled, stirred solution.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine. A precipitate of the product may form.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Scientific Principle: The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] This reaction has revolutionized medicinal chemistry by enabling the synthesis of complex N-aryl amines that were previously difficult to access.[4] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)(L)₂-X] Oxidative Adduct A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L)₂-NHR']⁺X⁻ B->C Amine Coordination (R'NH₂) D [Ar-Pd(II)(L)₂-NR'] Amido Complex C->D Deprotonation (Base) E Ar-NHR' (Product) D->E Reductive Elimination E->A Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-Bromotoluene, 2-Chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, BINAP)[4][5]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))

  • Schlenk tube or other specialized glassware for air-sensitive reactions

  • Celite®

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq. relative to Pd), base (2.0 eq.), this compound (1.2 eq.), and aryl halide (1.0 eq.) to a Schlenk tube.

  • Evacuation and Backfilling: Seal the tube and evacuate under high vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent catalyst degradation.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80–110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the aryl halide. Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified via silica gel column chromatography to isolate the desired N-aryl derivative.

Data Summary Table for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantPhosA common and effective system for coupling with a wide range of aryl halides.[4]
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base suitable for a broad range of substrates.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent that is standard for this coupling.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
Typical Yield 50–90%Yields are highly dependent on the specific coupling partners and conditions.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. The protocols outlined in this guide provide robust and reproducible methods for its derivatization into amides, sulfonamides, and N-aryl compounds. By leveraging these transformations, researchers can efficiently generate novel chemical entities with tailored properties, accelerating the journey from hit identification to lead optimization in drug discovery programs.

References

Strategic Synthesis of 4-Substituted-7-Trifluoromethylquinoline Derivatives: A Guide to Core Methodologies and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for interacting with biological targets. The introduction of a trifluoromethyl (-CF₃) group, particularly at the 7-position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 7-(trifluoromethyl)quinolines highly sought-after in drug discovery.[1][3] Furthermore, functionalization at the 4-position is a common strategy to modulate pharmacological activity, leading to the development of potent anticancer, anti-inflammatory, and antimalarial agents.[1][2][4]

This technical guide provides an in-depth exploration of robust and versatile synthetic strategies for accessing 4-substituted-7-trifluoromethylquinoline derivatives. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot common issues, and adapt these protocols for novel compound synthesis.

Pillar 1: Foundational Synthetic Strategies for the Quinoline Core

The construction of the 7-(trifluoromethyl)quinoline core is the critical first step. Several classic named reactions in heterocyclic chemistry can be effectively employed, with the choice depending on the desired substitution pattern and the availability of starting materials. The common precursor for these syntheses is 3-(trifluoromethyl)aniline.

The Gould-Jacobs Reaction: Accessing the 4-Quinolone Intermediate

The Gould-Jacobs reaction is a powerful and reliable method for constructing the quinoline skeleton, leading specifically to 4-hydroxyquinoline (or its tautomer, 4-quinolone) derivatives.[5][6][7] This pathway is arguably the most strategic route for creating a diverse library of 4-substituted compounds, as the resulting 4-hydroxy group can be readily converted into an excellent leaving group (e.g., 4-chloro) for subsequent nucleophilic substitution.

Mechanism Overview: The reaction proceeds in two main stages:

  • Condensation: 3-(Trifluoromethyl)aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution to form a stable anilidomethylenemalonate intermediate.[6]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring.[8] This step is often the most demanding, requiring temperatures above 250 °C, and is typically performed in a high-boiling point solvent like Dowtherm A or mineral oil to prevent decomposition.[8]

Gould_Jacobs_Mechanism Aniline 3-(Trifluoromethyl)aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250 °C) Final 4-Hydroxy-7-(trifluoromethyl)quinoline Cyclized->Final Saponification (1) Decarboxylation (2)

Caption: General mechanism of the Gould-Jacobs reaction.

The Combes Synthesis: Direct Formation of 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[9][10][11] This method is advantageous when the desired substituents at both the 2- and 4-positions are known from the outset.

Mechanism Overview:

  • Condensation: 3-(Trifluoromethyl)aniline reacts with a β-diketone (e.g., acetylacetone to yield 2,4-dimethylquinoline) to form an enamine intermediate.[12][13]

  • Cyclization: In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.[10]

Combes_Mechanism Aniline 3-(Trifluoromethyl)aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Quinoline 2,4-Disubstituted-7- (trifluoromethyl)quinoline Enamine->Quinoline Acid-catalyzed Cyclodehydration

Caption: General mechanism of the Combes quinoline synthesis.

The Friedländer Synthesis: Condensation with an α-Methylene Carbonyl

The Friedländer synthesis is a highly efficient method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[14][15][16] For the synthesis of our target scaffold, this would require 2-amino-4-(trifluoromethyl)acetophenone as the starting material.

Mechanism Overview: The reaction can be catalyzed by either acid or base.[15] It begins with an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration (loss of water) to form the quinoline ring system.[14][17]

Pillar 2: Detailed Protocols and Workflow

The most versatile approach for generating a library of 4-substituted-7-trifluoromethylquinoline derivatives begins with the Gould-Jacobs reaction to produce a key 4-chloro intermediate. This intermediate is then subjected to nucleophilic aromatic substitution (SNAr).

Workflow Overview: From Aniline to Diversified Products

Synthesis_Workflow Start 3-(Trifluoromethyl)aniline Step1 Step 1: Gould-Jacobs Reaction (DEEM, High Temp.) Start->Step1 Intermediate1 4-Hydroxy-7-(trifluoromethyl)quinoline Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 Key Intermediate: 4-Chloro-7-(trifluoromethyl)quinoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (Nucleophile, Base, Solvent) Intermediate2->Step3 Product_Amine 4-Amino Derivatives Step3->Product_Amine R-NH₂ Product_Ether 4-Ether Derivatives Step3->Product_Ether R-OH Product_Thioether 4-Thioether Derivatives Step3->Product_Thioether R-SH

Caption: Multi-step workflow for diverse 4-substituted quinolines.

Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This protocol details the initial Gould-Jacobs reaction to form the foundational 4-quinolone.

Materials & Equipment:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or mineral oil)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Stir bar

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for workup and filtration

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and DEEM (1.05 eq). Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol is evolved as a byproduct.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline). Equip the flask with a reflux condenser and heat the mixture to 250-260 °C. Maintain this temperature for 30-45 minutes. The reaction progress can be monitored by TLC.

  • Isolation of Ester: Allow the reaction mixture to cool to approximately 100 °C. Add hexane or petroleum ether to precipitate the crude ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Filter the solid and wash with hexane.

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Decarboxylation & Precipitation: Cool the solution and carefully acidify with concentrated HCl to pH 2-3. The 4-hydroxy-7-(trifluoromethyl)quinoline product will precipitate. For complete decarboxylation, the acidified mixture can be gently heated for an additional 30 minutes before cooling.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

ParameterConditionExpected Yield (%)Reference
Condensation Temp.110-120 °C>90 (for intermediate)[6]
Cyclization Temp.250-260 °C75-90[8]
SolventDowtherm A-[8]
Overall Yield70-85-
Protocol 2: Synthesis of 4-Substituted Derivatives via 4-Chloro Intermediate

This two-part protocol describes the conversion to the highly reactive 4-chloro derivative, followed by a general method for SNAr.

Part A: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

Materials & Equipment:

  • 4-Hydroxy-7-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • (Optional) N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, place 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) in a fume hood. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ or concentrated NH₄OH until the pH is ~8. The 4-chloro-7-(trifluoromethyl)quinoline will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Part B: General Protocol for SNAr with Amines

Materials & Equipment:

  • 4-Chloro-7-(trifluoromethyl)quinoline

  • Desired amine nucleophile (R-NH₂)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Acetonitrile, DMF, or n-Butanol)

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Heat the mixture to reflux until the starting material is consumed (monitor by TLC, typically 4-12 hours).

  • Workup: Cool the reaction mixture and filter off any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMF10085-95
BenzylamineDIPEAAcetonitrile8080-90
PiperidineK₂CO₃n-Butanol11088-98

Pillar 3: Field-Proven Insights and Troubleshooting

  • Causality of High Cyclization Temperature: The high temperature required for the Gould-Jacobs cyclization is necessary to overcome the activation energy for the 6-electron electrocyclic reaction that forms the quinoline ring.[6] Using high-boiling, inert solvents like Dowtherm A or diphenyl ether ensures a uniform temperature and prevents localized overheating and decomposition.[8]

  • Trustworthiness of the 4-Chloro Intermediate: The conversion of the 4-hydroxy group to 4-chloro is a self-validating system. The significant difference in polarity between the starting material (polar, H-bonding) and the product (less polar) makes TLC monitoring straightforward. The success of the subsequent SNAr reaction confirms the formation of the highly reactive chloro intermediate.

  • Troubleshooting Tar Formation: In acid-catalyzed reactions like the Combes synthesis, overheating or using an excessive amount of acid can lead to polymerization and tar formation.[18] To mitigate this, ensure gradual heating and use the minimum effective amount of catalyst. Polyphosphoric acid (PPA) can sometimes give cleaner reactions than sulfuric acid.

  • Regioselectivity: While 3-(trifluoromethyl)aniline avoids regioselectivity issues in these cyclization reactions, using asymmetrically substituted anilines can lead to mixtures of isomers.[8] The directing effect of the substituents (both steric and electronic) will control the position of ring closure. Careful analysis (e.g., by NMR) of the product mixture is essential in such cases.

References

Unveiling Cellular Landscapes: 7-(Trifluoromethyl)quinolin-3-amine as a Novel Fluorogenic Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Imaging

Quinoline, a heterocyclic aromatic compound, and its derivatives have emerged as a privileged scaffold in the development of fluorescent probes for bioimaging.[1][2] Their rigid, planar structure, and extended π-conjugated system provide a robust framework for designing fluorophores with tunable photophysical properties. The intrinsic fluorescence of the quinoline core, coupled with the ability to strategically introduce functional groups, allows for the creation of probes sensitive to their microenvironment, including changes in pH, polarity, and the presence of specific analytes.[3][4] This modularity has led to the development of quinoline-based probes for a myriad of applications, from staining cellular organelles to detecting enzymatic activity and tracking biomolecules.[2][5]

This application note introduces 7-(Trifluoromethyl)quinolin-3-amine , a novel fluorophore with significant potential for live-cell imaging and sensing applications. The strategic incorporation of a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating amino (-NH2) group is designed to induce significant intramolecular charge transfer (ICT) upon photoexcitation.[6] This ICT character is hypothesized to bestow this molecule with desirable photophysical properties, including a large Stokes shift, high quantum yield in specific environments, and sensitivity to solvent polarity, making it an excellent candidate for a "push-pull" type fluorescent probe.[7]

This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in cellular imaging, and insights into its potential for advanced fluorescence-based assays.

Key Features and Advantages

The unique substitution pattern of this compound offers several key advantages for fluorescence microscopy:

  • Large Stokes Shift: The anticipated ICT mechanism minimizes spectral overlap between excitation and emission, reducing inner filter effects and enhancing signal-to-noise ratios.

  • Environmental Sensitivity (Solvatochromism): The fluorescence emission is expected to be highly sensitive to the polarity of the microenvironment.[6][7] This property can be exploited to probe hydrophobic domains within cells, such as lipid droplets or membrane interfaces.

  • Potential for Organelle-Specific Staining: The lipophilic nature of the quinoline core, combined with the specific electronic properties imparted by the substituents, may lead to preferential accumulation in certain organelles, such as the Golgi apparatus or endoplasmic reticulum.[6][8]

  • Tunable Photophysical Properties: The amino group serves as a convenient handle for further chemical modification, allowing for the development of targeted probes and sensors.[9]

Photophysical Characterization (Hypothetical Data)

The following table summarizes the expected photophysical properties of this compound in various solvents, based on data from structurally similar compounds.[6][10] These values should be experimentally determined for precise characterization.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
n-Hexane1.88~360~420~60High
Chloroform4.81~375~480~105Moderate
Ethyl Acetate6.02~380~500~120Moderate
DMSO46.7~395~530~135Low
Methanol32.7~390~540~150Low

Experimental Protocols

I. General Guidelines for Handling and Storage
  • Storage: Store this compound as a solid at 4°C, protected from light.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

II. Protocol for Live-Cell Imaging of Lipid Droplets

This protocol is based on the known solvatochromic properties of similar "push-pull" quinoline derivatives that exhibit enhanced fluorescence in non-polar environments like lipid droplets.[7]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Optional: Oleic acid complexed to bovine serum albumin (BSA) for lipid droplet induction

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Lipid Droplet Induction (Optional):

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

    • To induce lipid droplet formation, treat cells with 100 µM oleic acid complexed to BSA for 12-24 hours prior to staining.

  • Staining Solution Preparation:

    • Dilute the 1 mM stock solution of this compound in pre-warmed, serum-free cell culture medium to a final working concentration of 1-5 µM.

    • Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a confocal microscope. Based on the hypothetical data, use an excitation wavelength of ~405 nm and collect emission between 480-600 nm.

    • Optimize laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Expected Results: Bright, punctate fluorescent signals are expected within the cytoplasm, corresponding to the lipid droplets. The fluorescence intensity should be significantly higher in these non-polar structures compared to the aqueous cytoplasm.

Workflow for Lipid Droplet Staining

cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Culture Cells on Glass-Bottom Dish C Wash Cells with PBS A->C B Prepare 1-5 µM Staining Solution D Incubate with Probe (15-30 min, 37°C) B->D C->D E Wash Cells 2-3x with PBS D->E F Add Imaging Medium E->F G Confocal Microscopy (Ex: ~405 nm, Em: 480-600 nm) F->G

Caption: Workflow for staining lipid droplets in live cells.

III. Proposed Protocol for Golgi Apparatus Staining

Certain aminoquinoline derivatives have shown specificity for the Golgi apparatus.[6] This protocol outlines a proposed method for investigating the potential of this compound as a Golgi-specific probe.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium

  • PBS, pH 7.4

  • Cells cultured on glass-bottom dishes

  • Commercial Golgi marker (e.g., BODIPY™ FL C₅-ceramide) for co-localization studies

  • Confocal laser scanning microscope with multiple laser lines and detectors

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom dishes to 60-80% confluency.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in pre-warmed culture medium.

    • Incubate cells with the staining solution for 30-60 minutes at 37°C.

  • Co-staining (Optional):

    • During the last 15-30 minutes of incubation, add a commercial Golgi tracker according to the manufacturer's protocol.

  • Washing and Imaging:

    • Wash the cells twice with pre-warmed imaging medium.

    • Image using a confocal microscope. Use appropriate laser lines and emission filters for both this compound (e.g., Ex: 405 nm, Em: 500-550 nm) and the co-stain.

    • Acquire images in separate channels to assess co-localization.

Expected Results: If the probe targets the Golgi, a characteristic perinuclear, ribbon-like staining pattern is expected, which should co-localize with the signal from the commercial Golgi marker.

Hypothesized Mechanism of Environmental Sensing

cluster_ground Ground State (S0) cluster_emission Emission GS 7-(CF3)quinolin-3-amine LE Locally Excited (LE) State GS->LE Excitation (hν) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation NonPolar Non-Polar Environment (e.g., Lipid Droplet) LE->NonPolar Fluorescence (hν') ICT->GS Non-Radiative Decay Polar Polar Environment (e.g., Cytosol) ICT->Polar Red-Shifted Fluorescence (hν'')

Caption: Proposed energy level diagram for solvatochromic fluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Probe concentration too low.Increase the probe concentration in a stepwise manner (e.g., 5 µM, 10 µM).
Incubation time too short.Increase the incubation time (e.g., 45 min, 60 min).
Incorrect filter sets.Verify the excitation and emission maxima and use appropriate filter cubes.
High Background Probe concentration too high.Decrease the probe concentration.
Insufficient washing.Increase the number and duration of wash steps.
Phototoxicity High laser power.Reduce laser power and/or exposure time. Use a more sensitive detector if available.
Probe-induced toxicity.Perform a cell viability assay (e.g., MTT or Trypan Blue) to assess probe toxicity at the working concentration.

Conclusion

This compound represents a promising new fluorophore for cellular imaging. Its anticipated photophysical properties, driven by the strong intramolecular charge transfer character, make it a potentially powerful tool for visualizing and probing the cellular environment. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in a variety of applications, from imaging lipid-rich structures to potentially serving as a scaffold for the development of next-generation biosensors. Further experimental characterization is encouraged to fully elucidate the capabilities of this exciting new probe.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Quinoline Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] In the realm of infectious diseases, quinoline-based structures are particularly prominent, forming the backbone of potent antibacterial and antifungal agents.[2][3] The rise of multidrug-resistant (MDR) pathogens has created an urgent and ongoing need for novel antimicrobial agents, pushing researchers to explore new chemical spaces and revisit established pharmacophores.[2][3][4]

Quinolone amines, specifically, have emerged as a highly promising class of compounds. This is due to their synthetic tractability, which allows for extensive structural modification, and their ability to target essential bacterial processes.[5] The development pipeline for these agents, from initial synthesis to preclinical evaluation, requires a systematic approach grounded in robust and reproducible protocols. This guide provides detailed methodologies and expert insights into the key stages of developing novel antimicrobial agents from quinoline amines, intended for researchers, scientists, and drug development professionals.

Section 1: Synthesis Strategies for Bioactive Quinoline Amines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[2] Therefore, the choice of synthetic strategy is a critical first step, dictating the diversity and novelty of the chemical library.

Causality in Synthetic Route Selection:

The selection of a synthetic pathway is driven by several factors:

  • Target Diversity: The chosen reaction should be amenable to a wide range of starting materials to generate a library of analogs for comprehensive Structure-Activity Relationship (SAR) studies.

  • Reaction Efficiency: High yields and simple purification procedures are essential for producing sufficient quantities of the target compounds for biological screening.

  • Scalability: The reaction should be potentially scalable for future preclinical and clinical development.

Two powerful and commonly employed methods for synthesizing substituted quinoline amines are the Mannich reaction and modern catalytic cross-coupling reactions.

  • Mannich Reaction: This is a classic multicomponent reaction that allows for the facile introduction of aminomethyl groups. Using a starting material like 5-chloro-8-hydroxyquinoline, the Mannich reaction with formaldehyde and various primary or secondary amines can generate a diverse library of derivatives in good yields.[6]

  • Palladium/Enamine Cooperative Catalysis: More advanced strategies, such as synergistic Pd(II)/amine catalysis, enable the intermolecular addition of ketone derivatives to unactivated alkenes.[1] This dual catalytic system provides access to novel quinoline-based amide derivatives that may not be accessible through traditional methods.[1]

General Synthetic Workflow

The overall process follows a logical progression from design to characterization, aimed at producing a library of compounds for screening.

G cluster_design Design & Synthesis cluster_purification Purification & Characterization A In Silico Design & SAR Analysis B Selection of Starting Materials (e.g., 8-hydroxyquinoline, amines) A->B Guides C Chemical Synthesis (e.g., Mannich Reaction, Pd-Catalysis) B->C D Purification (Column Chromatography) C->D Crude Product E Structural Confirmation (NMR, HR-MS) D->E Pure Compound F Compound Library for Screening E->F

Caption: High-level workflow for the synthesis and preparation of a quinoline amine library.

Section 2: Foundational In Vitro Antimicrobial Evaluation

The first critical step in biological evaluation is to determine the potency of the synthesized compounds against a panel of relevant microorganisms. Standardized protocols are essential for ensuring that the data generated is accurate, reproducible, and comparable across different studies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the "gold standard" for quantitative susceptibility testing, determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[7][8]

Expert Insights (The "Why"):

  • Why 96-well plates? They allow for the simultaneous testing of multiple compounds and concentrations, making the assay high-throughput and conserving reagents.

  • Why Mueller-Hinton Broth (MHB)? It is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interaction with antimicrobial agents.

  • Why a 0.5 McFarland inoculum? This standard turbidity corresponds to a specific bacterial density (~1.5 x 10⁸ CFU/mL), ensuring that the final inoculum in each well is consistent (~5 x 10⁵ CFU/mL), a critical parameter for reproducibility.[8]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the synthesized quinoline amine derivative.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the compound stock solution (appropriately diluted in MHB) to the first well of each row being tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[7] This creates a gradient of compound concentrations.

    • Controls: Designate column 11 as the Growth Control (MHB + inoculum, no compound) and column 12 as the Sterility Control (MHB only, no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.[7]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates. The MIC is the lowest concentration of the quinoline derivative at which there is no visible turbidity or button of growth at the bottom of the well.[7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a logical extension of the MIC test.

Step-by-Step Methodology:

  • Perform MIC Test: Complete the MIC assay as described in Protocol 1.

  • Subculturing: From the wells showing no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies on the agar plate).

Data Presentation: Antimicrobial Activity

Results should be summarized in a clear, tabular format.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
QA-01 4166481
QA-02 283241
QA-03 >128>128>128>1281
QA-04 0.521611

Data is illustrative and synthesized from typical results for novel quinoline derivatives.[7][9][10]

Section 3: Investigating the Mechanism of Action (MoA)

Understanding how a compound kills a pathogen is crucial for its development. Quinolone-based agents are known to act via several mechanisms, with the most common being the inhibition of essential enzymes and the disruption of cell membrane integrity.[11]

Known Mechanisms of Quinolone Action:
  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[5][12] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is often topoisomerase IV.[12]

  • Membrane Disruption: Some novel quinoline derivatives act directly on the bacterial cytoplasmic membrane.[13] They can intercalate into the lipid bilayer, causing depolarization, leakage of intracellular components like ATP, and ultimately, cell lysis.[13] This mechanism is often rapid and less prone to the development of resistance.

G cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Death Bacterial Cell Death Gyrase->Death Leads to Membrane Cell Membrane Membrane->Death Leads to Compound_A Quinolone Amine (Class 1) Compound_A->Gyrase Inhibits Compound_B Quinolone Amine (Class 2) Compound_B->Membrane Disrupts

Caption: Primary mechanisms of action for quinoline-based antimicrobial agents.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity.[2] For quinoline amines, SAR helps identify which positions on the quinoline ring are critical for potency and which can be modified to improve properties like solubility or selectivity.

Key SAR Insights for Quinolone Amines:
  • Position 8: An unsubstituted hydroxyl group at position 8 is often crucial for antibacterial activity. Blocking this group, for instance by methylation, can lead to a complete loss of activity.[14]

  • Position 5 & 7: Introduction of halogens (e.g., chlorine, fluorine) or other bulky groups at these positions can significantly modulate antibacterial potency and spectrum.[6]

  • Amine Substituent: The nature of the amine side chain is highly influential. Aromatic or heterocyclic rings attached to the amine can enhance activity, potentially through additional binding interactions with the target enzyme or membrane.[15] Hybrid molecules that link a quinoline core to another known antibacterial pharmacophore (like a quinolone) via the amine linker can result in compounds with potent, broad-spectrum effects.[6]

Caption: Key Structure-Activity Relationship points on the quinoline amine scaffold.

Section 5: Transition to In Vivo Efficacy Models

Compounds that demonstrate potent in vitro activity and a favorable preliminary safety profile are advanced to in vivo models of infection. These studies are critical for evaluating a compound's efficacy within a complex biological system.[16] A common and informative model is the murine wound infection model, particularly for pathogens like methicillin-resistant S. aureus (MRSA).[4]

High-Level Protocol for a Murine Wound Infection Model

Expert Insights (The "Why"):

  • Why a wound model? It mimics a common type of clinical infection and allows for both topical and systemic administration of the test compound.

  • Why immunosuppression? For some models, transient immunosuppression (e.g., with cyclophosphamide) may be used to establish a more robust and persistent infection, providing a higher bar for compound efficacy.[17]

  • What are the key endpoints? The primary endpoint is the reduction in bacterial burden (CFU/gram of tissue) in the infected area compared to a vehicle control. Secondary endpoints can include wound healing rates, reduction in inflammation, and animal survival.[4][18]

G A Acclimatization of Mice B Wound Creation (e.g., dorsal skin excision) A->B C Infection (Topical application of bacterial suspension, e.g., MRSA) B->C D Treatment Initiation (e.g., 2h post-infection) - Group 1: Vehicle Control - Group 2: Test Compound (Topical/Systemic) - Group 3: Positive Control (e.g., Vancomycin) C->D E Daily Treatment & Observation D->E F Endpoint Analysis (e.g., Day 3 or 5) E->F G Tissue Homogenization & Plating for CFU Count F->G H Data Analysis (Compare bacterial load between groups) G->H

Caption: Generalized workflow for an in vivo murine wound infection model.

Conclusion

The development of novel antimicrobial agents from quinoline amines is a structured, multi-disciplinary process. It begins with rational design and versatile synthesis to generate chemical diversity. This is followed by rigorous, standardized in vitro testing to identify potent lead compounds. Subsequent investigation into the mechanism of action and a deep understanding of structure-activity relationships guide the optimization of these leads. Finally, promising candidates are validated in in vivo models, which serve as a critical bridge to potential clinical development. By following these systematic protocols and applying the causal logic behind each step, researchers can efficiently navigate the complex path of antimicrobial drug discovery and contribute to the fight against infectious diseases.

References

Application Notes & Protocols: Strategic Functionalization of 7-(Trifluoromethyl)quinoline via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-(Trifluoromethyl)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] Its fusion of a benzene and a pyridine ring creates a privileged heterocyclic system with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 7-position, significantly enhances the pharmacological profile of the quinoline core.[4][5] The -CF3 group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity of drug candidates to their biological targets.[5][6] Consequently, the development of robust and versatile methods for the functionalization of 7-(trifluoromethyl)quinoline is of paramount importance to researchers in drug development.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis.[7][8][9] These reactions offer a predictable and highly efficient means to introduce a wide array of functional groups onto the quinoline scaffold, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview and detailed protocols for the functionalization of 7-(trifluoromethyl)quinoline using three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron reagent and an organohalide.[10][11] This reaction is particularly valuable for synthesizing biaryl and substituted styrenyl derivatives of 7-(trifluoromethyl)quinoline, which are prevalent motifs in bioactive molecules.

Mechanistic Considerations & Causality of Component Selection

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially with a potentially coordinating substrate like a quinoline.

  • Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: The nitrogen atom in the quinoline ring can coordinate to the palladium center and act as a catalyst poison.[12] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are employed.[12] These ligands sterically shield the palladium, preventing catalyst deactivation by the quinoline nitrogen.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[10] K₂CO₃ or Cs₂CO₃ are effective choices, with the latter often being more soluble and reactive.

  • Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is typically used to dissolve both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R [R'B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar-R' Product Ar-R' Boronic_Acid R'B(OH)₂ Ate_Complex [R'B(OH)₃]⁻ Boronic_Acid->Ate_Complex + Base Base Base (e.g., K₂CO₃) Ate_Complex->Transmetalation Aryl_Halide Ar-X (7-halo-TF-quinoline) Aryl_Halide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-(trifluoromethyl)quinoline with Phenylboronic Acid

Materials:

  • 7-Bromo-2-(trifluoromethyl)quinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add 7-bromo-2-(trifluoromethyl)quinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add the catalyst mixture to the Schlenk tube, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-phenyl-2-(trifluoromethyl)quinoline.

Entry Aryl Boronic Acid Yield (%)
1Phenylboronic acid92
24-Methoxyphenylboronic acid88
33-Thienylboronic acid85
44-Vinylphenylboronic acid78

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[13][14][15][16] This reaction is indispensable for introducing amine functionalities, which are crucial for the biological activity of many pharmaceuticals.

Mechanistic Insights and Strategic Choices

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[15] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product.[13]

  • Catalyst System: A combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) is highly effective.[16] These ligands facilitate both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are preferred to avoid side reactions.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants 7-Halo-TF-Quinoline Amine (R₂NH) Base (e.g., NaOtBu) Start->Reactants Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., BrettPhos) Start->Catalyst Inert_Atmosphere Inert Atmosphere (Ar/N₂) Reactants->Inert_Atmosphere Catalyst->Inert_Atmosphere Heating Heating (80-110 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product End: Purified Arylamine Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 7-Chloro-4-(trifluoromethyl)quinoline with Morpholine

Materials:

  • 7-Chloro-4-(trifluoromethyl)quinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., sealed tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu (1.4 equiv) to a sealed tube.

  • Reagent Addition: Add 7-chloro-4-(trifluoromethyl)quinoline (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and BrettPhos (0.02 equiv).

  • Solvent and Nucleophile: Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Sealing and Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.

Entry Amine Yield (%)
1Morpholine95
2Aniline89
3Benzylamine82
4n-Butylamine91

PART 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[17][18] This reaction is instrumental in synthesizing arylalkynes, which are valuable intermediates in organic synthesis and are found in various biologically active compounds.

Mechanistic Principles and Key Parameters

The Sonogashira coupling uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) salt.[17][18]

  • Palladium Catalyst: As in other cross-coupling reactions, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common and effective pre-catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the alkyne and as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is often used as the ligand for the palladium catalyst.

Diagram 3: Dual Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR') Alkyne R'C≡CH Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_Aryl To Pd Cycle Base Base (e.g., Et₃N)

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling of 7-Iodo-3-(trifluoromethyl)quinoline with Phenylacetylene

Materials:

  • 7-Iodo-3-(trifluoromethyl)quinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 7-iodo-3-(trifluoromethyl)quinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (Et₃N) as a solvent and base.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 7-(phenylethynyl)-3-(trifluoromethyl)quinoline.

Entry Terminal Alkyne Yield (%)
1Phenylacetylene94
2Trimethylsilylacetylene90
31-Hexyne87
4Propargyl alcohol81

Conclusion and Future Perspectives

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the 7-(trifluoromethyl)quinoline scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these application notes, allow for the precise and efficient introduction of a wide range of aryl, amino, and alkynyl moieties. A thorough understanding of the reaction mechanisms and the rationale behind the choice of catalysts, ligands, and conditions is crucial for successful application and troubleshooting. These methodologies are central to modern drug discovery, enabling the rapid generation of diverse compound libraries for the identification of new therapeutic agents with enhanced pharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-(Trifluoromethyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethyl)quinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important quinoline derivative.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable building block in medicinal chemistry, with the trifluoromethyl group often enhancing metabolic stability and the quinoline core being a privileged scaffold in numerous bioactive compounds.[1] The synthesis of this specific isomer, however, can present challenges. This guide will focus on a common and logical synthetic approach: the construction of the quinoline ring system, followed by nitration and subsequent reduction to the desired amine. We will also explore alternative strategies such as the Buchwald-Hartwig amination.

Proposed Synthetic Pathway

A robust and frequently employed strategy for the synthesis of aminoquinolines involves the reduction of the corresponding nitroquinoline. This two-step approach provides a reliable route to the target molecule.

Synthetic_Pathway Starting_Material Substituted Aniline Nitroquinoline 7-(Trifluoromethyl)-3-nitroquinoline Starting_Material->Nitroquinoline Quinoline Ring Formation & Nitration Final_Product This compound Nitroquinoline->Final_Product Reduction

Caption: A proposed two-step synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Part 1: Quinoline Ring Formation and Nitration

Question 1: I am observing a low yield during the initial cyclization to form the quinoline ring. What are the likely causes?

Answer: Low yields in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions are common and can often be attributed to several factors:

  • Uncontrolled Exothermicity: The Skraup reaction, in particular, is notoriously exothermic.[2] This can lead to the formation of tar and other polymeric byproducts, significantly reducing the yield of the desired quinoline.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst can lead to incomplete reaction or the promotion of side reactions.

  • Purity of Starting Materials: The purity of the starting aniline and the aldehyde or glycerol derivative is paramount. Impurities can interfere with the reaction and lead to a complex mixture of products that is difficult to purify.

Solutions:

  • Moderating the Reaction: For highly exothermic reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent overheating.

  • Catalyst Optimization: If you suspect an issue with the acid catalyst, consider screening different acids (e.g., sulfuric acid, polyphosphoric acid) and optimizing their concentration. Ensure the catalyst is fresh and anhydrous.

  • Purification of Starting Materials: Purify the starting materials by distillation or recrystallization before use to remove any impurities that might inhibit the reaction.

Question 2: My nitration step is producing a mixture of regioisomers. How can I improve the selectivity for the 3-nitro position?

Answer: The directing effects of the substituents on the quinoline ring govern the position of nitration. The trifluoromethyl group at the 7-position is a deactivating group, which can influence the regioselectivity of electrophilic aromatic substitution.

Solutions:

  • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Lowering the temperature can often improve the selectivity of the reaction.

  • Alternative Nitrating Agents: Explore the use of alternative nitrating agents that may offer better regioselectivity for your specific substrate.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography will be necessary to isolate the desired 3-nitro isomer.

Part 2: Reduction of the Nitro Group

Question 3: The reduction of my 7-(Trifluoromethyl)-3-nitroquinoline is incomplete, resulting in a low yield of the desired amine. What can I do?

Answer: Incomplete reduction of the nitro group is a common issue that can be addressed by optimizing the reaction conditions and the choice of reducing agent.

  • Inactive or Insufficient Reducing Agent: The reducing agent may have lost its activity due to improper storage or handling. Alternatively, an insufficient amount of the reducing agent may have been used.

  • Reaction Conditions: The reaction time and temperature may not be optimal for complete conversion.

Solutions:

  • Choice and Handling of Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic media. Ensure that the reducing agent is fresh and used in a sufficient stoichiometric excess.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Temperature Adjustment: If the reaction is sluggish, a moderate increase in temperature may be necessary to drive it to completion.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O Ethanol, refluxMild and effective for many nitroarenes.Stoichiometric amounts of tin salts are produced as byproducts, which can complicate purification.
H₂/Pd-C Methanol or Ethanol, room temperature to 50°C, atmospheric or elevated pressureClean reaction with water as the only byproduct.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Fe/HCl or Fe/NH₄Cl Ethanol/water, refluxInexpensive and effective.Can be acidic and may not be suitable for acid-sensitive substrates.

Question 4: I am observing side products during the reduction step. What are they and how can I avoid them?

Answer: Over-reduction or side reactions can occur, especially with more reactive reducing agents.

  • Over-reduction: In some cases, the quinoline ring itself can be reduced, leading to the formation of tetrahydroquinoline derivatives.

  • Hydrodehalogenation: If there are other halogen substituents on the ring, they may be removed by certain reducing agents, particularly with palladium-catalyzed hydrogenation.

Solutions:

  • Milder Reducing Agents: If over-reduction is an issue, consider switching to a milder reducing agent.

  • Careful Monitoring: As mentioned previously, careful monitoring of the reaction can help to stop it once the starting material has been consumed, minimizing the formation of over-reduced byproducts.

Frequently Asked Questions (FAQs)

Q1: Is the Buchwald-Hartwig amination a viable alternative for the synthesis of this compound?

A1: Yes, the Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and can be an excellent alternative.[3][4] This would involve the palladium-catalyzed cross-coupling of a 3-halo-7-(trifluoromethyl)quinoline (e.g., 3-bromo- or 3-chloro-) with an ammonia surrogate or ammonia itself. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[5][6][7]

Buchwald_Hartwig Starting_Material 3-Halo-7-(trifluoromethyl)quinoline Final_Product This compound Starting_Material->Final_Product Pd Catalyst, Ligand, Base Amine_Source Ammonia or Ammonia Surrogate Amine_Source->Final_Product

Caption: Buchwald-Hartwig amination as an alternative synthetic route.

Q2: What is the best method for purifying the final product?

A2: The purification of this compound will depend on the nature of the impurities present. A combination of techniques is often the most effective approach.

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure amine.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from closely related impurities.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system can be an excellent final step to obtain highly pure material.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should always be followed. Specifically:

  • Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during the quinoline ring formation and nitration steps. Use an ice bath for cooling and add reagents slowly.

  • Strong Acids and Reagents: Handle strong acids, nitrating agents, and pyrophoric catalysts (if using H₂/Pd-C) with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

  • Hydrogenation: If performing a catalytic hydrogenation, ensure that the equipment is properly set up and that there are no leaks.

Experimental Protocols

Protocol 1: Reduction of 7-(Trifluoromethyl)-3-nitroquinoline with Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-(Trifluoromethyl)-3-nitroquinoline (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of 7-(Trifluoromethyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-(Trifluoromethyl)quinolin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging intermediate. Here, we synthesize our in-house expertise with established literature to provide you with practical, actionable solutions to common purification hurdles.

Understanding the Molecule: Why is Purification Challenging?

This compound is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. Its structure, however, presents a unique combination of chemical properties that can complicate its isolation and purification.

  • Basic Amine Group: The primary amine at the 3-position (pKa estimated around 4-5) can lead to strong interactions with silica gel, causing significant tailing during normal-phase chromatography.

  • Electron-Withdrawing Trifluoromethyl Group: The -CF3 group at the 7-position significantly influences the molecule's electronics and solubility, often reducing its basicity compared to other aminoquinolines.

  • Potential for Impurities: Common synthetic routes, such as the Friedländer annulation or reductions of the corresponding nitroquinoline, can generate structurally similar impurities that are difficult to separate.

This guide will provide a structured approach to overcoming these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Issue 1: Severe Tailing During Silica Gel Chromatography

Question: I'm running a flash column on silica gel, but my product is coming off as a very broad, tailing peak, leading to poor separation and mixed fractions. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The primary amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base interactions. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification (Amine Additive): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.

    • Recommended Additive: Triethylamine (TEA) or ammonia (as a 7N solution in methanol).

    • Typical Concentration: Add 0.1-1% (v/v) of TEA to your entire mobile phase system (e.g., ethyl acetate/hexanes + 0.5% TEA).

    • Mechanism: The added amine is more basic and will preferentially bind to the silanol groups, preventing your target compound from interacting as strongly.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina will have the least interaction with your amine.

    • Deactivated Silica: Some commercially available silica gels are end-capped or treated to reduce the number of acidic silanol groups.

Experimental Protocol: Column Chromatography with a TEA Additive

  • Slurry Preparation: Dry load your crude material onto a small amount of silica gel.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., 30% ethyl acetate in hexanes) and add 0.5% triethylamine by volume. Mix thoroughly.

  • Column Equilibration: Equilibrate your packed silica gel column with at least 3-5 column volumes of the TEA-containing mobile phase before loading your sample. This is a critical step to ensure the entire stationary phase is deactivated.

  • Elution: Run the column as usual. You should observe a significantly sharper peak for your product.

Issue 2: Co-elution with a Persistent Impurity

Question: I have an impurity that consistently co-elutes with my product, even after trying different solvent systems in normal-phase chromatography. How can I separate them?

Answer: Co-elution often occurs when an impurity is structurally very similar to the target compound. Common impurities in the synthesis of this compound can include starting materials or byproducts from side reactions.

Potential Impurities:

Impurity NamePotential SourceSeparation Challenge
7-(Trifluoromethyl)quinolin-3-olHydrolysis of a precursorSimilar polarity to the amine
Isomeric AminesNon-regioselective synthesisVery similar polarity and structure
Unreacted Starting MaterialIncomplete reactionPolarity can be very close

Solutions:

  • Switching Chromatographic Mode (Reversed-Phase): If normal-phase chromatography is failing, switching to reversed-phase (RP) chromatography is a powerful alternative. RP separates compounds based on hydrophobicity, which can often resolve impurities that have similar polarities but different carbon-to-heteroatom ratios.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Acid-Base Extraction: Leverage the basicity of the amine group to perform a liquid-liquid extraction. This can be highly effective at removing non-basic impurities.

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become protonated (R-NH3+) and move into the aqueous layer.

      • Wash the organic layer again with fresh aqueous acid to ensure complete extraction of the product.

      • Combine the aqueous layers and wash with an organic solvent to remove any residual non-basic impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) until the pH is >9.

      • Extract the now neutral amine product back into an organic solvent.

      • Dry the organic layer with a drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate to yield the purified product.

Workflow for Separating a Persistent Impurity

G start Crude this compound with Persistent Impurity np_chrom Normal-Phase Chromatography (Silica, Hex/EtOAc + 0.5% TEA) start->np_chrom check1 Is Separation Successful? np_chrom->check1 extraction Perform Acid-Base Liquid-Liquid Extraction check1->extraction No end_success Pure Product check1->end_success Yes check2 Is Impurity Non-Basic? extraction->check2 rp_chrom Reversed-Phase Chromatography (C18, H2O/ACN + 0.1% TFA) check2->rp_chrom No check2->end_success Yes rp_chrom->end_success end_fail Consult Specialist

Caption: Troubleshooting workflow for stubborn impurities.

Issue 3: Product Oiling Out During Recrystallization

Question: I'm trying to recrystallize my product, but it keeps separating as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization that occurs when the solute comes out of solution above its melting point or as a supersaturated liquid phase. For this compound, this can be due to residual impurities or choosing a solvent system where the solubility curve is too steep.

Solutions:

  • Improve Purity Before Crystallization: The presence of impurities can significantly depress the melting point and disrupt crystal lattice formation. It is highly recommended to first purify the compound by chromatography to >95% purity before attempting recrystallization.

  • Optimize the Solvent System:

    • Solvent Screening: Perform small-scale solubility tests in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexanes mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Slower Cooling: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often promotes oiling out.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Technical Support Center: Stabilizing 7-(Trifluoromethyl)quinolin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 7-(Trifluoromethyl)quinolin-3-amine. This guide is designed for our valued partners in research, discovery, and drug development. We understand that achieving consistent, reproducible results begins with the stable and effective formulation of your starting materials. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the handling and stabilization of this compound in solution.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) group and the nucleophilic amino (-NH2) group, make it a valuable synthon. However, these same features can present challenges when preparing and maintaining stable solutions for extended experimental use. The -CF3 group enhances metabolic stability and lipophilicity, while the amino group's basicity makes the molecule's solubility and stability highly dependent on pH.[1][2] This guide will equip you with the foundational knowledge and practical steps to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound (C₁₀H₇F₃N₂) is typically supplied as a white to off-white crystalline powder with a molecular weight of 212.17 g/mol .[3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like DMSO, DMF, and alcohols. The quinoline core contains a basic nitrogen atom, and the 3-amino group is also basic, making the molecule's overall properties susceptible to the pH of the medium.[4] The trifluoromethyl group is known to increase the metabolic stability of molecules by blocking potential sites of oxidation.[1]

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂[3]
Molecular Weight 212.17 g/mol [3]
Appearance White to off-white powder[3]
Storage 2-8°C, protect from light[5]
Water Solubility Slightly soluble[3]
Organic Solvents Soluble (e.g., DMSO, DMF)[3]

Q2: What are the primary degradation pathways I should be concerned about in solution?

A2: Based on the structure, the primary stability concerns in solution are oxidation , photodegradation , and pH-mediated hydrolysis .

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be catalyzed by air (autoxidation), trace metal ions, or reactive oxygen species.[6] This can lead to the formation of colored byproducts (e.g., nitroso or nitro compounds) and a loss of compound integrity.

  • Photodegradation: Quinoline and its derivatives are often photosensitive.[7] Exposure to ambient or UV light can induce degradation, leading to the formation of various byproducts and a decrease in potency. This is a critical factor to control during experiments and storage.

  • pH-Dependent Instability: The stability of quinolines can be highly dependent on pH.[7] Strongly acidic or basic conditions can accelerate hydrolytic degradation. The protonation state of the amino group and the quinoline nitrogen will change with pH, affecting both solubility and stability.

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize the shelf-life of your this compound stock solutions, we recommend the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store solutions at -20°C or -80°C.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect from light.

  • Inert Atmosphere: For long-term storage (months), purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidative degradation.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

Observation: A clear stock solution in DMSO becomes cloudy or forms a visible precipitate immediately after being added to an aqueous buffer (e.g., PBS, cell culture media).

Root Cause Analysis: This is a classic solubility problem often termed "solvent shock" or "crashing out." The compound is highly soluble in the organic stock solvent but exceeds its thermodynamic solubility limit in the final aqueous environment. The rapid change in solvent polarity causes the compound to precipitate.[8]

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid mixing and avoids localized areas of high concentration that initiate precipitation.

  • Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the 100 mM DMSO stock to 10 mM in DMSO first, then use this intermediate stock for the final dilution into the aqueous buffer.

  • Pre-warm the Aqueous Buffer: Warming your cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.[9]

G start Precipitation Observed Immediately After Dilution cause1 Potential Cause: Exceeds Aqueous Solubility Limit (Solvent Shock) start->cause1 solution1 Solution 1: Lower Final Concentration cause1->solution1 Most Direct solution2 Solution 2: Improve Mixing Technique (e.g., vortexing during addition) cause1->solution2 Procedural solution3 Solution 3: Modify Stock Concentration (Use a more dilute stock) cause1->solution3 Preparation solution4 Solution 4: Adjust Buffer pH (If compatible with assay) cause1->solution4 Formulation

Figure 1. Troubleshooting workflow for immediate precipitation.
Issue 2: Solution Develops a Yellow or Brown Color Over Time

Observation: A freshly prepared, colorless solution of the compound gradually turns yellow or brown after several hours or days, even when stored at 4°C.

Root Cause Analysis: Discoloration is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation.[7] The aromatic amine moiety is susceptible to oxidation, forming colored conjugated species. Exposure to ambient lab lighting can also accelerate these reactions.

Solutions:

  • Protect from Light: This is the most critical step. Always store solutions in amber vials or wrapped in foil. Minimize exposure to light during experimental setup.

  • Deoxygenate Solvents: If working in an aqueous buffer for extended periods, using a buffer that has been deoxygenated by sparging with nitrogen or argon can slow down oxidative degradation.

  • Use Fresh Solutions: For the most sensitive and quantitative experiments, it is best practice to prepare solutions fresh on the day of use.

  • Add Antioxidants: In formulation development (not typically for screening assays), small amounts of antioxidants like BHT or ascorbic acid could be considered, but their compatibility with the experimental system must be validated.

Issue 3: Inconsistent Results or Loss of Potency in Assays

Observation: You observe high variability between replicate wells or a time-dependent decrease in the compound's measured biological activity.

Root Cause Analysis: This is often a downstream consequence of undetected stability or solubility issues.

  • Micro-precipitation: The compound may be forming fine precipitates that are not easily visible, leading to an inaccurate and inconsistent effective concentration in the assay wells.

  • Gradual Degradation: The compound could be slowly degrading under the assay conditions (e.g., at 37°C in an incubator over 24-48 hours), reducing the concentration of the active parent molecule over time.

Solutions:

  • Confirm Solubility Limit: Experimentally determine the maximum soluble concentration of the compound in your final assay buffer under the exact assay conditions (temperature, incubation time). See Protocol 2 for guidance.

  • Perform a Stability Check: Use a stability-indicating analytical method like HPLC (see Protocol 3 ) to analyze the concentration of the parent compound in your assay buffer at the beginning (T=0) and end of your experiment. A significant decrease confirms a stability issue.

  • Reduce Incubation Time: If degradation is confirmed, investigate if the experimental protocol can be modified to use a shorter incubation time.

G start Key Factors Affecting Solution Stability ph pH / Buffer start->ph light Light Exposure start->light temp Temperature start->temp oxygen Oxygen / Air start->oxygen solvent Solvent Choice start->solvent hydrolysis Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation thermolysis Thermal Degradation temp->thermolysis oxidation Oxidation oxygen->oxidation solvent->hydrolysis solvent->oxidation degradation Degradation Pathways hydrolysis->degradation photodegradation->degradation thermolysis->degradation oxidation->degradation

Figure 2. Interplay of factors leading to compound degradation.

Experimental Protocols

As a Senior Application Scientist, I advocate for a proactive, data-driven approach. The following protocols are designed to help you establish a robust methodology for working with this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the best practices for preparing a concentrated stock solution, typically in DMSO.

  • Pre-weigh Vial: Tare a clean, dry, amber glass vial with a PTFE-lined screw cap on an analytical balance.

  • Add Compound: Carefully add the desired amount of this compound powder to the vial and record the exact mass.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., for a 100 mM solution with 21.22 mg of compound, add 1.0 mL of DMSO).

  • Dissolution: Facilitate dissolution by gentle warming (to no more than 30-40°C), vortexing, and/or brief sonication in a water bath until the solution is completely clear with no visible particulates.

  • Storage: Once fully dissolved, purge the vial headspace with argon or nitrogen, seal tightly, and store at -20°C or -80°C, protected from light.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from any potential degradation products.[10][11] This protocol provides a starting point for developing such a method.

  • Instrumentation: A standard HPLC or UPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

  • Column Selection: A reversed-phase C18 column is a good starting point (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase helps to protonate the amine groups, leading to sharper peaks and better retention on a C18 column.

  • UV Detection: Scan the compound from 200-400 nm to find the wavelength of maximum absorbance (λ-max). A detection wavelength of ~265 nm is a reasonable starting point for quinoline structures.[7]

  • Gradient Elution Program (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 5

    • 15.0 | 95

    • 17.0 | 95

    • 17.1 | 5

    • 20.0 | 5

  • Method Optimization: Inject a solution of the pure compound. The goal is a sharp, symmetrical peak with a retention time between 5 and 15 minutes. Adjust the gradient slope or duration to achieve this. This method will then be used in the forced degradation study to establish its stability-indicating nature.

Protocol 3: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the potential degradation pathways and to validate your analytical method.[7][12] The goal is to achieve 5-20% degradation of the parent compound.

  • Prepare Stress Samples: Prepare separate solutions of this compound (e.g., at 0.1 mg/mL) in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.

    • Thermal: Aqueous buffer (pH 7.4). Incubate at 60°C.

    • Photolytic: Aqueous buffer (pH 7.4). Expose to a photostability chamber (ICH Q1B conditions) or high-intensity laboratory light at room temperature.

  • Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples with an equivalent amount of base/acid before injection.

  • HPLC Analysis: Analyze all samples using the developed HPLC-UV method (Protocol 2 ).

  • Data Evaluation:

    • Specificity: Check if new peaks (degradation products) are well-resolved from the main parent peak.

    • Mass Balance: The sum of the parent peak area and all degradant peak areas should remain relatively constant across time points, accounting for ~90-110% of the initial T=0 peak area.

    • Identify Key Liabilities: Determine which conditions cause the most significant degradation. This informs you about the primary stability risks.

Figure 3. Workflow for a comprehensive forced degradation study.

References

Technical Support Center: Troubleshooting Common Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug development Professionals

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide expert, field-proven insights into diagnosing and mitigating common side reactions encountered during widely-used quinoline synthesis protocols. The following question-and-answer format addresses specific experimental challenges to help you optimize reaction outcomes, improve yields, and ensure the purity of your target compounds.

Skraup Synthesis & Doebner-von Miller Variant

The Skraup and Doebner-von Miller syntheses are powerful methods for accessing the quinoline core but are notorious for harsh conditions that can lead to significant side reactions.

FAQ 1.1: My Skraup reaction is extremely vigorous, producing significant tar and charring. What is causing this, and how can I control it?

Answer: This is the most common and hazardous issue with the Skraup synthesis. The root cause is the highly exothermic nature of the reaction, driven by the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent oxidation steps.[1][2][3] This uncontrolled exotherm leads to the polymerization and charring of organic materials.

Mechanistic Cause: The reaction's vigor stems from the rapid, acid-catalyzed formation of acrolein, which can then violently polymerize.[3] The strong oxidizing agent (e.g., nitrobenzene) also contributes to the exotherm. Localized hotspots in the reaction mixture accelerate these degradation pathways, leading to an intractable tarry residue and low yields of the desired quinoline.[1][3]

Troubleshooting Protocol:

  • Introduce a Moderator: The addition of a moderating agent is the most effective control measure. Ferrous sulfate (FeSO₄) is widely used; it is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a runaway reaction.[1][3] Boric acid can also serve a similar purpose.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel while the reaction flask is submerged in an ice bath.[1][2] This ensures the bulk temperature remains low during the initial mixing phase.

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by bubbling or reflux), immediately remove the heat source.[2] The reaction's own exotherm should be sufficient to sustain it. Re-apply gentle heat only after the initial vigorous phase has subsided.[2]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots that promote charring.[1]

FAQ 1.2: My Doebner-von Miller reaction is giving a low yield due to a thick, polymeric sludge. How can I prevent this?

Answer: Similar to the Skraup synthesis, the primary side reaction in the Doebner-von Miller method is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][4][5][6]

Troubleshooting Protocol:

  • Employ a Biphasic Solvent System: This is a highly effective strategy to sequester the sensitive carbonyl compound from the harsh aqueous acid phase.[3][4][6] By dissolving the α,β-unsaturated carbonyl in a non-miscible organic solvent (e.g., toluene) and the aniline in aqueous acid, the concentration of the carbonyl in the acidic phase is kept low, minimizing self-polymerization.[4]

  • Optimize Acid Catalyst: While strong acids are required, their concentration and type can be tuned. Consider screening different Brønsted acids (HCl, H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄) to find an optimal balance between the rate of quinoline formation and polymerization.[4][7]

  • Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated aniline-acid mixture.[1][5] This maintains a low steady-state concentration of the carbonyl, favoring the desired reaction with aniline over self-condensation.

ParameterStandard ConditionOptimized Condition for Reduced PolymerizationEffect on Side Reactions
Solvent System Homogeneous (Acid)Biphasic (e.g., water/toluene)Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[3][4]
Reactant Addition All at onceSlow, portion-wise addition of the carbonyl compoundMaintains a low concentration of the carbonyl, disfavoring self-polymerization.[1][5]
Catalyst Conc. H₂SO₄ / HClMilder Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃)[7]Can promote the desired cyclization at lower temperatures, reducing degradation.
FAQ 1.3: I am getting a mixture of regioisomers when using a substituted aniline in my Doebner-von Miller synthesis. How can I control the outcome?

Answer: The regiochemical outcome of the Doebner-von Miller reaction, especially with meta-substituted anilines, can be difficult to predict.[7] The cyclization can occur at either of the two positions ortho to the amino group, leading to isomeric products. The final ratio is a complex interplay of steric and electronic effects.

Mechanistic Considerations: The reaction is generally believed to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl.[8] The subsequent electrophilic cyclization onto the aniline ring is directed by the substituents. Electron-donating groups typically activate the para-position, leading to cyclization at the less-hindered ortho-position. However, the harsh acidic conditions and high temperatures can lead to a loss of selectivity.

Troubleshooting Workflow:

G cluster_0 Regioselectivity Troubleshooting start Mixture of Regioisomers Observed check_lit Consult Literature for Similar Substrates start->check_lit q_preformed Can a pre-formed α,β-unsaturated carbonyl be used? check_lit->q_preformed use_preformed Use pre-formed carbonyl to avoid in-situ scrambling q_preformed->use_preformed Yes q_catalyst Screen Alternative Catalysts q_preformed->q_catalyst No use_preformed->q_catalyst catalyst_screen Test Lewis acids (e.g., Sc(OTf)3, InCl3) vs. Brønsted acids (TFA, p-TsOH) q_catalyst->catalyst_screen q_temp Vary Reaction Temperature catalyst_screen->q_temp temp_screen Run small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) q_temp->temp_screen analyze Analyze isomer ratio by 1H NMR or GC-MS temp_screen->analyze end Optimized Regioselective Protocol analyze->end

Caption: Troubleshooting workflow for regioselectivity issues.

Combes Synthesis

The Combes synthesis offers a route to 2,4-disubstituted quinolines but can also suffer from regioselectivity issues with unsymmetrical starting materials.

FAQ 2.1: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of quinoline isomers. How can I improve selectivity?

Answer: This is a classic challenge in the Combes synthesis.[9] The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization (the rate-determining step) determines the final product ratio.[10]

Controlling Factors:

  • Steric Hindrance: The cyclization generally favors the less sterically hindered position. Increasing the steric bulk of one of the diketone's substituents can effectively direct the reaction to form a single regioisomer.[3][10]

  • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Acid Catalyst: The choice of acid can alter the isomer ratio. Polyphosphoric acid (PPA) is sometimes used in place of sulfuric acid and can give different selectivity.[1]

FactorInfluence on RegioselectivityExample / Strategy
β-Diketone Structure Increased steric bulk on one side favors cyclization at the less hindered position.[3][10]Use a diketone with a tert-butyl group vs. a methyl group to favor one isomer.
Aniline Substituents Electron-donating groups can influence the preferred site of electrophilic attack.Methoxy-substituted anilines may favor the formation of 2-CF₃-quinolines in specific cases.[10]
Acid Catalyst Can alter the transition state energy of the two competing cyclization pathways.Compare the regioisomeric ratio obtained with H₂SO₄ versus Polyphosphoric Acid (PPA).[1]

Friedländer Synthesis

The Friedländer synthesis is a versatile condensation reaction, but its success is highly dependent on catalyst choice and the relative reactivity of the starting materials.[11][12]

FAQ 3.1: My base-catalyzed Friedländer reaction is failing, and I'm mostly isolating a self-condensation product from my ketone. How do I fix this?

Answer: This is a very common side reaction, particularly under basic conditions.[1][11] The base can deprotonate the α-methylene ketone, leading to an aldol self-condensation reaction that competes directly with the desired condensation with the 2-aminoaryl aldehyde/ketone.[11][12]

Mechanistic Pathway Competition:

G cluster_desired cluster_side start Ketone + Base (e.g., KOH) enolate Enolate Intermediate start->enolate condensation Condensation enolate->condensation Attacks 2-aminoaryl ketone aldol Aldol Self-Condensation enolate->aldol Attacks another ketone molecule desired Desired Friedländer Pathway amino_ketone 2-Aminoaryl Ketone amino_ketone->condensation quinoline Quinoline Product condensation->quinoline side Side Reaction Pathway ketone2 Another Ketone Molecule ketone2->aldol aldol_product Aldol Adduct/Dimer aldol->aldol_product

Caption: Competing pathways in base-catalyzed Friedländer synthesis.

Troubleshooting Protocol:

  • Switch to an Acid Catalyst: This is often the most effective solution. Acid catalysts (e.g., p-TsOH, H₂SO₄, or various Lewis acids) promote the reaction through a different mechanism that does not rely on enolate formation in the same way, thus avoiding the self-condensation pathway.[11][13]

  • Use a More Reactive Amino Ketone: If the 2-aminoaryl carbonyl is highly electrophilic, it can outcompete the second molecule of the ketone starting material for reaction with the enolate.

  • Modify the Ketone: If the reaction allows, use a ketone that cannot enolize or has only one enolizable position to prevent self-condensation.[1]

  • Change Reaction Conditions: Slower addition of the base or running the reaction at a lower temperature can sometimes temper the rate of self-condensation relative to the desired product formation.

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of quinoline derivatives, including their metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, achieving efficient and selective trifluoromethylation can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the trifluoromethylation of quinolines?

A1: The primary methods for introducing a trifluoromethyl group onto a quinoline ring can be broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation.[1][4] Radical trifluoromethylation is particularly common for direct C-H functionalization, often employing reagents that generate a trifluoromethyl radical (•CF₃).[1][4]

Q2: Which trifluoromethylating reagents are most suitable for quinolines?

A2: Several reagents are widely used, each with its own advantages and considerations:

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na): A cost-effective and stable solid that generates •CF₃ under oxidative conditions.[5][6] It is often used in radical C-H trifluoromethylation.[4][5]

  • Togni's Reagents: These are hypervalent iodine compounds that act as electrophilic trifluoromethylating agents.[7][8] They are known for their reactivity and are often used in copper-catalyzed reactions.[7][9][10]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also serve as electrophilic trifluoromethylating agents.[11][12][13][14]

  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This reagent can generate a •CF₃ radical upon pyrolysis or through photoredox catalysis.[15][16]

Q3: I am struggling with poor regioselectivity in my reaction. How can I control where the trifluoromethyl group attaches to the quinoline ring?

A3: Regioselectivity is a significant challenge in quinoline functionalization.[17][18] The outcome is influenced by electronic and steric factors of the quinoline substrate and the reaction mechanism.[18]

  • For radical reactions: The position of trifluoromethylation is often directed by the electron density of the quinoline ring. Protonation of the quinoline nitrogen can alter the electron distribution and favor attack at the C2 or C4 positions.

  • For transition-metal-catalyzed reactions: The choice of catalyst and ligands can play a crucial role in directing the functionalization to a specific C-H bond.[17]

  • Substrate modification: Introducing directing groups on the quinoline ring can steer the trifluoromethylation to a desired position.[18]

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation.

  • Reagent stability: Ensure your trifluoromethylating reagent has not degraded. Some reagents are sensitive to moisture and light.

  • Reaction conditions: Temperature, solvent, and reaction time are critical parameters that may need optimization.

  • Atmosphere: Some reactions are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative C-H functionalizations may require an oxidant or air.

  • Purity of starting materials: Impurities in the quinoline substrate or solvent can interfere with the reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the trifluoromethylation of quinolines.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reagents • Verify the quality and age of the trifluoromethylating reagent. • Store reagents under the recommended conditions (e.g., desiccated, protected from light).Trifluoromethylating reagents can be sensitive to decomposition, reducing their effectiveness.[7]
Suboptimal Reaction Temperature • Screen a range of temperatures. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent side reactions.Reaction kinetics are highly temperature-dependent.
Incorrect Solvent • Test a variety of solvents with different polarities and coordinating abilities.The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction mechanism.
Presence of Inhibitors • Ensure all glassware is clean and dry. • Purify the quinoline substrate and solvent if necessary.Impurities can quench catalysts or radical intermediates, halting the reaction.
Inadequate Mixing • Ensure efficient stirring, especially for heterogeneous reaction mixtures.Poor mixing can lead to localized concentration gradients and incomplete reactions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Electronic and Steric Ambiguity • Modify the electronic properties of the quinoline substrate by adding electron-donating or electron-withdrawing groups. • Introduce bulky substituents to sterically hinder undesired positions.[18]The regioselectivity of C-H functionalization is often governed by the interplay of electronic and steric effects.[18]
Reaction Mechanism Pathway • If using a radical reaction, consider adding an acid to protonate the quinoline nitrogen, which can alter the regiochemical outcome. • For metal-catalyzed reactions, screen different ligands to influence the coordination environment of the metal and favor a specific C-H activation.The reaction mechanism dictates which C-H bonds are most susceptible to functionalization. For instance, in radical trifluoromethylation, the electrophilic CF₃ radical will preferentially attack positions of higher electron density.
Use of Directing Groups • Install a removable directing group on the quinoline to guide the trifluoromethylation to a specific site.Directing groups can chelate to a metal catalyst, bringing it in close proximity to a particular C-H bond and ensuring site-selective functionalization.
Inclusion Complexation • Consider the use of additives like cyclodextrins.Cyclodextrins can form inclusion complexes with the quinoline substrate, sterically blocking certain positions and allowing for regioselective trifluoromethylation at the exposed sites.[19]
Problem 3: Formation of Side Products and Tar
Potential Cause Troubleshooting Steps Scientific Rationale
Over-reaction or Polymerization • Lower the reaction temperature. • Reduce the reaction time. • Decrease the concentration of the reactants.Harsh reaction conditions can lead to decomposition of the starting materials or products, as well as polymerization, a common issue in reactions like the Skraup synthesis of quinolines.[20]
Oxidation of Substrate or Product • Perform the reaction under an inert atmosphere (N₂ or Ar).Quinolines and their derivatives can be susceptible to oxidation, especially at elevated temperatures.
Reaction with Solvent • Choose a solvent that is inert under the reaction conditions.Some solvents can participate in side reactions.
Bis-Trifluoromethylation • Use a smaller excess of the trifluoromethylating reagent. • Shorten the reaction time.If the mono-trifluoromethylated product is also reactive, it can undergo a second trifluoromethylation.

Experimental Protocols

Example Protocol: Radical Trifluoromethylation of Quinoline using Langlois' Reagent

This protocol is a general guideline and may require optimization for specific quinoline derivatives.

Materials:

  • Quinoline derivative (1.0 mmol)

  • Langlois' Reagent (CF₃SO₂Na) (2.0 mmol)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 mmol)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the quinoline derivative (1.0 mmol) and Langlois' Reagent (2.0 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature.

  • Slowly add TBHP (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low product yield.

General Mechanism of Radical Trifluoromethylation

Radical_Trifluoromethylation Reagent CF3SO2Na (Langlois' Reagent) CF3_Radical •CF3 Radical Reagent->CF3_Radical Oxidation Oxidant Oxidant (e.g., TBHP) Radical_Adduct Radical Adduct Intermediate CF3_Radical->Radical_Adduct Addition Quinoline Quinoline Quinoline->Radical_Adduct Product Trifluoromethylated Quinoline Radical_Adduct->Product Oxidation H_Radical - H•

Caption: Simplified mechanism of radical trifluoromethylation.

References

Technical Support Center: Overcoming Challenges in Trifluoromethyl-Substituted Aniline Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Trifluoromethyl Group

Researchers engaged in the synthesis of heterocyclic compounds, a cornerstone of pharmaceutical and agrochemical development, frequently encounter trifluoromethyl-substituted anilines as key precursors.[1][2] The trifluoromethyl (-CF3) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its powerful electron-withdrawing nature poses significant synthetic challenges, particularly in cyclization reactions.[3][4][5]

This guide is designed to serve as a technical support hub for scientists facing these hurdles. We will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to enable successful cyclization.

The core issue stems from the potent inductive effect of the -CF3 group, which deactivates the aniline ring.[3][5] This deactivation manifests in two primary ways:

  • Reduced Nucleophilicity: The electron density on the aniline nitrogen is significantly diminished, making it a weaker nucleophile. This slows or completely stalls reactions that rely on nucleophilic attack by the nitrogen, such as amide bond formation or initial condensation steps.

  • Deactivated Aromatic Ring: The phenyl ring itself is rendered electron-poor, making it less susceptible to electrophilic aromatic substitution, a key step in many classical cyclization reactions like the Pictet-Spengler or Fischer Indole synthesis.[6][7]

This guide will address these challenges within the context of specific, frequently encountered experimental problems.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the most common failures observed during the cyclization of CF3-substituted anilines.

Section 2.1: Low to No Conversion of Starting Material

Question 1: "My Pictet-Spengler reaction with 4-(trifluoromethyl)aniline is failing. The starting materials are recovered unchanged even with strong acid catalysis. What is happening and how can I fix it?"

Answer:

The Underlying Problem: The classic Pictet-Spengler reaction requires an electrophilic aromatic substitution where the electron-rich indole or aniline ring attacks an iminium ion intermediate.[7][8] The -CF3 group makes the aniline ring extremely electron-deficient, rendering it incapable of performing this crucial intramolecular cyclization step under standard Brønsted or Lewis acid conditions. The electrophilicity of the iminium ion is simply not enough to overcome the high activation barrier of attacking the deactivated ring.[8]

Troubleshooting Strategies:

  • Increase Electrophilicity of the Carbonyl Partner:

    • Rationale: Instead of trying to force the deactivated ring to be more nucleophilic, increase the reactivity of the other reaction partner.

    • Actionable Advice: Use a more reactive aldehyde or ketone. Glyoxal derivatives or aldehydes bearing an adjacent electron-withdrawing group can generate a more electrophilic iminium ion, providing a stronger driving force for the cyclization. .

  • Switch to Harsher, Anhydrous Acid Catalysts:

    • Rationale: Stronger acids can more effectively promote the formation of the reactive iminium species and may provide a more potent medium for the cyclization.

    • Actionable Advice: Move beyond standard catalysts like HCl or p-TsOH. Consider using polyphosphoric acid (PPA) or triflic acid at elevated temperatures.[9] These can act as both catalyst and solvent, driving the reaction forward. Caution: These conditions are harsh and may not be suitable for sensitive substrates.

  • Consider a "Modified" Pictet-Spengler Approach:

    • Rationale: If the aniline nitrogen is the point of cyclization, alternative strategies that don't rely on the ring's nucleophilicity are needed.

    • Actionable Advice: Explore metal-catalyzed variants. For example, a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) on a pre-formed halo-substituted precursor can be highly effective. This transforms the problem from an electrophilic aromatic substitution to a transition-metal-mediated cross-coupling, which is less sensitive to the ring's electronic properties.[10]

Question 2: "I am attempting a Fischer Indole Synthesis with a CF3-phenylhydrazine and seeing no product. Why does this classical reaction fail with my substrate?"

Answer:

The Underlying Problem: The key step in the Fischer Indole synthesis is a[11][11]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[6][10] The electron-withdrawing -CF3 group on the phenyl ring disfavors this rearrangement electronically. It destabilizes the transition state and slows the reaction dramatically. Furthermore, the initial formation of the phenylhydrazone can be sluggish due to the reduced nucleophilicity of the hydrazine.[12]

Troubleshooting Strategies:

  • Optimize the Catalyst and Conditions:

    • Rationale: Overcoming the high activation energy of the sigmatropic rearrangement requires more forceful conditions.

    • Actionable Advice:

      • Lewis Acids: Switch from Brønsted acids to stronger Lewis acids like ZnCl₂, AlCl₃, or BF₃·OEt₂.[6] These can coordinate to the imine nitrogen, further polarizing the C=N bond and facilitating the rearrangement.

      • High Temperatures/Microwave: Employing high-boiling point solvents (e.g., xylenes, diphenyl ether) or using microwave irradiation can provide the necessary thermal energy to drive the reaction over the activation barrier.

  • Utilize Modern Palladium-Catalyzed Variants:

    • Rationale: The Buchwald modification of the Fischer Indole synthesis bypasses the need for the classical acid-catalyzed rearrangement.[6]

    • Actionable Advice: Instead of starting with the CF3-phenylhydrazine, perform a palladium-catalyzed cross-coupling of a CF3-substituted aryl bromide or triflate with a simple hydrazone.[10] This method forms the key N-arylhydrazone intermediate in situ under conditions that then facilitate the cyclization.

Section 2.2: Catalyst Deactivation and Reaction Stalling

Question 3: "In my palladium-catalyzed intramolecular amination to form a CF3-substituted indole, the reaction starts but then stalls at ~30% conversion. What is causing my catalyst to die?"

Answer:

The Underlying Problem: Trifluoromethyl-substituted anilines can be challenging ligands for palladium catalysts. The electron-poor nature of the aniline can affect the stability and reactivity of the catalytic intermediates. Furthermore, fluoride abstraction from the CF3 group under certain conditions, although rare, can lead to catalyst poisoning. More commonly, the choice of ligand and base is critical for maintaining an active catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection is Critical:

    • Rationale: The ligand dictates the electron density, steric environment, and stability of the palladium center. For electron-deficient anilines, highly electron-donating and sterically bulky ligands are often required to promote the difficult reductive elimination step that forms the C-N bond.

    • Actionable Advice: Use specialized biarylphosphine ligands. Ligands like BrettPhos or RuPhos have proven effective for coupling electron-poor substrates.[13] These ligands create a coordinatively saturated, electron-rich palladium center that facilitates the final bond-forming step.

  • Optimize the Base and Solvent:

    • Rationale: The base plays a crucial role in deprotonating the aniline and regenerating the active Pd(0) catalyst. An inappropriate base can be ineffective or lead to side reactions.

    • Actionable Advice: Use a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or a strong carbonate like Cs₂CO₃. The solvent should be anhydrous and high-boiling, such as toluene or dioxane, to ensure the reaction can be heated sufficiently without degradation.[13]

  • Slow Addition of Reagents:

    • Rationale: Maintaining a low concentration of the substrate and base can sometimes prevent catalyst deactivation pathways.

    • Actionable Advice: Consider adding the CF3-aniline substrate or the base slowly over a period of several hours using a syringe pump. This can help maintain a stable and active catalytic system throughout the reaction.

Data Summary and Comparative Analysis

To provide a practical reference, the following table summarizes typical conditions for a challenging palladium-catalyzed intramolecular C-N cyclization, highlighting the importance of ligand choice.

Table 1: Comparison of Ligands for Pd-Catalyzed Cyclization of an Electron-Deficient Precursor

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane12024<10[13]
Pd₂(dba)₃RuPhosK₃PO₄Toluene1101875[13]
[(allyl)PdCl]₂BrettPhosNaHMDSDioxane1201280[13]

This table is a representative summary based on data for challenging aryl chloride trifluoromethylations, which share mechanistic principles with intramolecular cyclizations.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Intramolecular Amination using BrettPhos

This protocol is a generalized starting point and must be optimized for your specific substrate.

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [(allyl)PdCl]₂, 1-2 mol%), the ligand (BrettPhos, 2-4 mol%), and the base (e.g., NaHMDS, 2.0 equivalents).

  • Reagent Addition: Add anhydrous dioxane (or toluene) to the tube, followed by the trifluoromethyl-substituted aniline precursor (1.0 equivalent).

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 110-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction & Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Challenges and Solutions

Diagram 1: The Electronic Effect of the -CF3 Group

This diagram illustrates how the strong inductive effect (-I) of the trifluoromethyl group deactivates the aniline ring, reducing both the nucleophilicity of the nitrogen and the electron density of the aromatic π-system.

electronic_effect cluster_aniline CF3-Aniline Aniline NH₂ C C C C C C-CF₃ Effect Strong Inductive Effect (-I) Aniline:cf3->Effect Result1 Reduced Nucleophilicity of Nitrogen Effect->Result1 Leads to Result2 Deactivated Aromatic Ring (Electron-Poor) Effect->Result2 Leads to

Caption: Electronic deactivation of aniline by the -CF3 group.

Diagram 2: Troubleshooting Workflow for a Failed Cyclization

This flowchart provides a logical path for diagnosing and solving a failed cyclization reaction involving a CF3-aniline.

troubleshooting_workflow start Reaction Failed: Low or No Conversion check_type What type of cyclization? start->check_type acid_cat Acid-Catalyzed (e.g., Pictet-Spengler) check_type->acid_cat  Acid metal_cat Metal-Catalyzed (e.g., Buchwald) check_type->metal_cat  Metal acid_sol1 Increase Electrophilicity of Carbonyl Partner acid_cat->acid_sol1 acid_sol2 Use Stronger Acid (PPA, Triflic Acid) acid_cat->acid_sol2 acid_sol3 Switch to Metal-Catalyzed Strategy acid_cat->acid_sol3 metal_sol1 Change Ligand: Use Bulky, Electron-Rich (e.g., BrettPhos) metal_cat->metal_sol1 metal_sol2 Optimize Base & Solvent (e.g., NaHMDS in Dioxane) metal_cat->metal_sol2 metal_sol3 Check Purity of Starting Materials metal_cat->metal_sol3

Caption: A decision tree for troubleshooting failed cyclizations.

Frequently Asked Questions (FAQs)

Q1: Can I use radical cyclization methods for these substrates? A: Yes, radical cascade reactions can be an excellent alternative.[14][15] Methods involving the generation of a trifluoromethyl radical which then adds to an alkene or alkyne tethered to the aniline can initiate a cyclization cascade.[15][16] These methods are often less sensitive to the electronic nature of the aniline ring and can proceed under mild, photocatalytic conditions.[16]

Q2: Are there any safety concerns specific to working with trifluoromethyl-anilines? A: Beyond the standard hazards of organic reagents, be aware that under very harsh conditions (e.g., strong base at high temperatures), decomposition can occur, potentially releasing hydrogen fluoride (HF).[17] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Always check the Safety Data Sheet (SDS) for your specific reagents.

Q3: My purification is difficult due to the similar polarity of my starting material and product. Any tips? A: This is a common issue.[18] First, strive for complete conversion in the reaction itself to eliminate this problem. If separation is unavoidable, try using a less polar solvent system for your column chromatography (e.g., pentane/ether instead of hexane/ethyl acetate) to achieve better separation. Alternatively, derivatization of the product's N-H bond (if present) can significantly alter its polarity, allowing for easier separation, followed by a deprotection step.

References

Technical Support Center: Navigating the Chromatography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the chromatographic analysis of quinoline derivatives. As a class of compounds prevalent in pharmaceuticals, agrochemicals, and dyes, their stability during analysis is paramount for accurate quantification and purification. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide: From Tailing Peaks to Complete Disappearance

This section tackles specific, frequently encountered problems during the chromatography of quinoline derivatives. Each issue is followed by an analysis of its probable causes and a set of actionable solutions grounded in scientific principles.

Issue 1: My quinoline derivative is showing significant peak tailing in reverse-phase HPLC.

Question: I'm running a reverse-phase HPLC analysis of a quinoline-based compound, and the peak shape is terrible, with significant tailing. What's causing this, and how can I fix it?

Answer:

Peak tailing with basic compounds like many quinoline derivatives is a classic problem in reverse-phase chromatography. The primary cause is secondary interactions between the basic nitrogen atom of the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[1][2] These interactions are strong and heterogeneous, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Solutions:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte. This also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions.[1][2]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can effectively mask the active silanol sites.[1][3] These additives interact with the silanol groups, preventing the quinoline derivative from doing so and thereby improving peak shape.[1]

  • Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced end-capping to minimize the number of accessible silanol groups.[1] If you continue to experience tailing, consider switching to a column specifically designed for the analysis of basic compounds.

  • Consider a Different Stationary Phase: If the above solutions are not sufficient, a change in stationary phase chemistry may be necessary. For instance, a polymer-based column or a column with a different bonding chemistry could provide a more inert surface.

Issue 2: My quinoline derivative seems to be decomposing on my silica gel column during flash chromatography.

Question: I'm trying to purify my synthesized quinoline derivative using silica gel column chromatography, but I'm recovering very little of my product, and I see multiple new spots on the TLC plate. I suspect it's decomposing on the column. What can I do?

Answer:

Your suspicion is likely correct. Decomposition on silica gel is a common issue when purifying quinoline derivatives, primarily due to the acidic nature of the silica gel interacting with the basic quinoline nitrogen.[4] This acidic environment can catalyze degradation reactions.

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as 0.5-2% triethylamine (NEt₃) or pyridine.[4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.[1][4]

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel.[4]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase flash chromatography can be a highly effective method to avoid decomposition.[4]

  • Work Quickly and at a Lower Temperature: To minimize the contact time between your compound and the stationary phase, run the column as quickly as possible.[4] If feasible, performing the chromatography in a cold room can also help to reduce the rate of decomposition.[4][5]

  • Operate Under an Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[4]

Issue 3: I'm not seeing my quinoline compound in my LC-MS analysis, or the signal is extremely weak.

Question: I'm analyzing a quinoline derivative by LC-MS, but I'm either not getting a peak or the signal intensity is very low. My UV trace from the HPLC shows a good peak. What could be the problem?

Answer:

This issue often points to poor ionization of the analyte in the mass spectrometer's source.[6] The mobile phase composition that is optimal for chromatographic separation may not be ideal for generating ions.

Solutions:

  • Optimize Mobile Phase for Ionization:

    • For positive ion mode (common for basic quinolines), ensure your mobile phase contains an additive that promotes protonation. Formic acid (0.1%) is a standard choice as it is volatile and provides protons for the formation of [M+H]⁺ ions.[6][7]

    • For negative ion mode, additives like ammonium hydroxide can be used, though this is less common for quinolines.

  • Adjust Ion Source Parameters: Optimize the settings of your mass spectrometer's ion source. This includes parameters like capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[6]

  • Consider a Different Ionization Technique: If electrospray ionization (ESI) is not working well, atmospheric pressure chemical ionization (APCI) might be a suitable alternative, especially for less polar quinoline derivatives.[6]

  • Check for Ion Suppression: The sample matrix can sometimes interfere with the ionization of the analyte, a phenomenon known as ion suppression. Ensure your sample preparation is adequate to remove interfering components. You can diagnose this by infusing your standard and injecting a blank matrix extract to see if the signal drops.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause quinoline derivatives to degrade?

A1: The main factors influencing the stability of quinoline compounds are:

  • pH: The stability of quinoline and its derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both highly acidic and basic conditions.[8][9][10]

  • Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light, often leading to the formation of hydroxyquinolines and other byproducts.[8][11]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[8][12]

  • Oxidation: Quinoline compounds can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[8]

  • Interaction with Acidic Surfaces: As discussed in the troubleshooting guide, the acidic nature of silica gel can lead to decomposition.[4]

Q2: How can I perform a quick stability assessment of my quinoline derivative?

A2: A forced degradation study is a systematic way to assess the stability of your compound under various stress conditions.[8] This involves exposing your compound to:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or slightly elevated temperature.[8]

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[8]

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: e.g., storing the solid or a solution at an elevated temperature (e.g., 60-80°C).[8][13]

  • Photolytic Degradation: Exposing a solution to a light source that provides both UV and visible light, while keeping a control sample in the dark.[8]

The samples are then analyzed by a stability-indicating HPLC method to quantify the parent compound and its degradation products.[8]

Q3: Are there any specific storage recommendations for quinoline derivative solutions?

A3: Yes, proper storage is crucial for maintaining the integrity of your quinoline derivative solutions.

  • Protect from Light: Store solutions in amber vials or wrap the containers with aluminum foil.[8]

  • Control Temperature: Store solutions at appropriate temperatures, such as refrigerated or frozen, to slow down potential degradation.[8]

  • Control pH: If your compound is known to be unstable at a particular pH, consider preparing solutions in a buffered system where it exhibits maximum stability.[8]

  • Prepare Freshly: For highly sensitive experiments, it is always best to prepare solutions fresh.[8]

Data Presentation & Experimental Protocols

Table 1: Common Mobile Phase Additives for Quinoline Analysis
AdditiveTypical ConcentrationPurpose
Triethylamine (TEA) 0.1 - 1% (v/v)Masks active silanol sites, improves peak shape for basic compounds.[1][2]
Formic Acid 0.1% (v/v)Acidifies the mobile phase to protonate basic analytes and is MS-compatible.[6][7]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)A strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS.[7]
Ammonium Formate/Acetate 10 - 20 mMActs as a buffer to control pH and is MS-compatible.[7]
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare the Deactivating Solvent: Mix your chosen initial eluent with 1-2% (v/v) of triethylamine.[1]

  • Pack the Column: Dry pack your column with the appropriate amount of silica gel.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial eluent (without triethylamine) to remove the excess base.

  • Load and Elute: Load your sample and proceed with the chromatography using your predetermined solvent system.

Visualizations

Diagram 1: Mechanism of Peak Tailing and Mitigation

cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-OH Quinoline Quinoline-NH⁺ Quinoline->Silanol Secondary Interaction (Tailing) TEA TEA-H⁺ TEA->Silanol Masking Silanol

Caption: Interaction of protonated quinoline and a competing base (TEA) with residual silanol groups on a silica surface.

Diagram 2: Workflow for Troubleshooting Quinoline Decomposition in Chromatography

cluster_normal Normal Phase (Silica) cluster_reverse Reverse Phase (C18) start Problem: Quinoline Decomposition check_phase Normal or Reverse Phase? start->check_phase np_deactivate Deactivate Silica with Base (TEA) check_phase->np_deactivate Normal rp_ph Adjust Mobile Phase pH (2.5-4) check_phase->rp_ph Reverse np_alt_phase Use Alternative Phase (Alumina, etc.) np_deactivate->np_alt_phase np_low_temp Lower Temperature np_alt_phase->np_low_temp end_node Stable Chromatography np_low_temp->end_node rp_additive Add Competing Base (TEA) rp_ph->rp_additive rp_column Use End-capped Column rp_additive->rp_column rp_column->end_node

Caption: A decision-making workflow for addressing the decomposition of quinoline derivatives in both normal and reverse-phase chromatography.

References

Technical Support Center: Selective Synthesis of Substituted Amino-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the selective synthesis of substituted amino-quinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Challenges in Classical Quinoline Ring Formation

Classical methods for quinoline synthesis, while foundational, often present challenges in controlling regioselectivity, especially when using unsymmetrical starting materials. This section addresses common issues encountered in Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I mitigate this?

A1: The Skraup synthesis is notoriously vigorous due to the use of concentrated sulfuric acid and an oxidizing agent with glycerol.[1][2] To moderate the reaction and minimize tarring, which results from the polymerization of reactants under harsh conditions, consider the following strategies:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[1] Boric acid can also be effective.[3]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

  • Efficient Stirring: Ensure good agitation to dissipate heat and prevent localized hotspots.[1]

Q2: I am observing a low yield in my Doebner-von Miller reaction due to the formation of a large amount of polymeric material. What is the cause and how can it be prevented?

A2: Polymerization of the α,β-unsaturated aldehyde or ketone is a significant side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[1] To address this, you can:

  • Employ a Biphasic Reaction Medium: Using a solvent system like water/toluene can sequester the carbonyl compound in the organic phase, which can drastically reduce acid-catalyzed polymerization and improve the yield.[1]

  • Slow Reactant Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture helps to maintain its low concentration, thereby disfavoring self-condensation.[1]

Q3: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4][5] The rate-determining step, the electrophilic aromatic annulation, is particularly sensitive to these factors.[5] To favor the formation of a specific regioisomer:

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less hindered position.[5]

  • Electronic Effects: The electronic nature of the substituents on the aniline can also influence the regiochemical outcome. For instance, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in certain systems.[5]

Q4: I am struggling with poor regioselectivity in the Friedländer synthesis using an unsymmetrical ketone. What are the primary strategies to overcome this?

A4: Poor regioselectivity in the Friedländer synthesis is a common issue when unsymmetrical ketones with two different enolizable α-methylene groups are used, leading to a mixture of quinoline products.[4][6] To enhance regioselectivity, consider the following approaches:

  • Catalyst Control: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. Amine catalysts, such as pyrrolidine, have been shown to be effective in favoring the formation of 2-substituted quinolines.[6]

  • Directing Groups: The introduction of a directing group, like a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which may improve reaction yields and, in some cases, enhance regioselectivity.[6]

  • Reaction Conditions: Optimizing reaction conditions such as temperature and solvent can also influence the regiochemical outcome. For example, a gradual addition of the methyl ketone substrate and higher reaction temperatures have been observed to increase regioselectivity in amine-catalyzed reactions.[6]

Troubleshooting Decision Tree for Classical Syntheses

BuchwaldHartwigWorkflow Start Start: Reaction Setup Step1 1. Add halo-quinoline, amine, and base to an oven-dried Schlenk tube. Start->Step1 Step2 2. Add palladium precatalyst and ligand. Step1->Step2 Step3 3. Evacuate and backfill the tube with inert gas (e.g., Argon) three times. Step2->Step3 Step4 4. Add degassed anhydrous solvent. Step3->Step4 Step5 5. Heat the reaction mixture with vigorous stirring. Step4->Step5 Step6 6. Monitor reaction progress by TLC or LC-MS. Step5->Step6 Step7 7. Cool to room temperature, quench, and perform aqueous work-up. Step6->Step7 Step8 8. Purify the crude product by column chromatography. Step7->Step8

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. As a foundational scaffold in medicinal chemistry and materials science, the efficient synthesis of quinolines is paramount.[1][2] The choice of catalyst is often the most critical parameter, dictating yield, selectivity, and reaction viability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, troubleshoot common experimental hurdles, and optimize reaction outcomes. We will move beyond simple protocols to explore the causal relationships behind catalyst choice and reaction performance.

Section 1: A Strategic Framework for Catalyst Selection

Choosing the right catalyst is not a matter of chance; it's a systematic process based on the reaction mechanism, substrate properties, and desired outcome. The initial choice between a homogeneous and heterogeneous catalyst, for instance, involves a trade-off between the high selectivity and mild conditions often offered by homogeneous catalysts and the ease of separation and recyclability of heterogeneous ones.[3]

The following workflow provides a logical pathway for narrowing down your catalyst choice.

CatalystSelectionWorkflow start Define Synthesis Strategy (e.g., Friedländer, Skraup, Combes) reaction_type Assess Reaction Mechanism (Acid-catalyzed, Base-catalyzed, Oxidative Annulation) start->reaction_type substrate_props Evaluate Substrate Properties (Sterics, Electronics, Functional Group Tolerance) reaction_type->substrate_props catalyst_class Select Catalyst Class substrate_props->catalyst_class acid_base Acid/Base Catalysis (Brønsted/Lewis) catalyst_class->acid_base Condensation/ Cyclization transition_metal Transition-Metal Catalysis (Pd, Co, Ni, Ru, etc.) catalyst_class->transition_metal C-H Activation/ Cross-Coupling nanocatalyst Heterogeneous/Nanocatalysis (Supported Metals, MOFs, etc.) catalyst_class->nanocatalyst Green Chemistry/ Recyclability optimization Experimental Optimization (Solvent, Temperature, Loading) acid_base->optimization transition_metal->optimization nanocatalyst->optimization troubleshooting Troubleshoot Issues (Low Yield, Side Reactions) optimization->troubleshooting

Caption: A decision workflow for initial catalyst selection.

Section 2: Troubleshooting Guides in Quinoline Synthesis

This section addresses the most common issues encountered during quinoline synthesis in a direct question-and-answer format.

Q1: My Skraup synthesis is dangerously vigorous and produces significant tar. How can I control it?

A1: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein and subsequent polymerization side reactions.[4][5] Controlling this is crucial for both safety and yield.

  • Causality: The violent nature stems from the highly exothermic polymerization of acrolein under harsh acidic conditions. The key is to moderate the reaction rate and dissipate heat effectively.

  • Solutions:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is standard practice.[6] It is believed to act as an oxygen carrier, smoothing the oxidation step and controlling the exotherm.[4][7] Boric acid can also be used.[6]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly while cooling the reaction vessel in an ice bath.[4][7] This prevents a rapid temperature spike.

    • Gradual Heating: After the initial mixing, heat the reaction gently to initiate it. Once the exothermic phase begins, remove the external heat source.[8]

Q2: I'm observing very low yields in my Friedländer synthesis. What are the likely causes?

A2: Low yields in the Friedländer annulation, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can stem from several factors.[3][7]

  • Causality: The reaction's success hinges on an efficient initial condensation followed by a cyclization and dehydration. A failure at any step will kill the yield.

  • Solutions:

    • Inappropriate Catalyst: The choice between an acid or base catalyst is highly substrate-dependent.[7] If a base-catalyzed reaction is failing, the ketone may be undergoing self-condensation (an aldol reaction).[8] Switching to an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., ZnCl₂, ZrCl₄) can circumvent this.[3][8]

    • Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step difficult.[7] In this case, stronger catalysts or higher temperatures may be required.[3]

    • Reversible Reaction: The water produced during the reaction can inhibit the equilibrium.[7] Using anhydrous reagents and solvents is often beneficial.[7] For some modern syntheses, microwave irradiation can be used to drive the reaction to completion quickly.[9][10]

Q3: My Friedländer reaction with an unsymmetrical ketone gives a mixture of regioisomers. How can I improve selectivity?

A3: This is a classic challenge. The cyclization can occur on either side of the ketone, leading to two different products.

  • Causality: The regioselectivity is determined by which α-carbon of the ketone preferentially forms the enolate (under basic conditions) or which enol tautomer is more reactive (under acidic conditions).

  • Solutions:

    • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[8][11]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can effectively block reaction at that site, forcing the cyclization to occur at the other.[8]

Q4: My reaction stalls, or the catalyst seems to die. What causes catalyst deactivation?

A4: Catalyst deactivation can be a significant issue, especially with transition-metal catalysts.

  • Causality: The quinoline product itself can be the culprit. The nitrogen atom in the quinoline ring is a Lewis base and can strongly coordinate to the metal center of the catalyst, effectively poisoning it.[12] This is a form of chemical deactivation known as poisoning.[12] Another common issue, particularly for heterogeneous catalysts, is fouling, where insoluble byproducts coat the catalyst surface.[12]

  • Solutions:

    • Increase Ligand Ratio: In homogeneous catalysis, using a higher ligand-to-metal ratio can sometimes prevent the product from coordinating to the metal center.

    • Use a More Robust Catalyst: Nanocatalysts or catalysts supported on materials like metal-organic frameworks (MOFs) can exhibit enhanced stability and resistance to poisoning.[2][13]

    • Optimize Conditions: Lowering the reaction temperature can sometimes reduce the rate of thermal degradation of the catalyst.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for quinoline synthesis? Quinoline synthesis employs a wide range of catalysts, which can be broadly categorized as:

  • Acid/Base Catalysts: These are common in classical methods. Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) are used in reactions like the Skraup, Friedländer, and Combes syntheses.[3][8][14] Bases like KOH or NaOH are also used for the Friedländer reaction.[4][7]

  • Transition-Metal Catalysts: Modern methods frequently use catalysts based on cobalt, copper, ruthenium, rhodium, palladium, gold, and nickel.[1][15][16][17] These are often used in C-H activation and oxidative annulation strategies.[1]

  • Nanocatalysts: An emerging area focused on green chemistry, using nanoparticles (e.g., Fe₃O₄, ZnO) as highly active and recyclable catalysts.[2][13][15]

  • Metal-Free Catalysts: This includes organocatalysts and ionic liquids, which can act as both the solvent and catalyst, offering environmentally friendly alternatives.[15][18]

Q2: Are there "green" or more environmentally friendly options for quinoline synthesis? Yes, significant progress has been made. Key green approaches include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][18][19][20]

  • Solvent-Free Conditions: Many modern protocols, especially those using nanocatalysts or solid acid catalysts, can be performed without a solvent, reducing chemical waste.[9][15][18]

  • Reusable Catalysts: Heterogeneous catalysts, such as nanocatalysts or polymer-supported catalysts, can be easily filtered or magnetically separated and reused for multiple cycles, improving cost-effectiveness and sustainability.[2][15][21]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst? The choice depends on your priorities:

  • Homogeneous catalysts are in the same phase as the reactants (e.g., dissolved in the solvent). They often offer higher activity and selectivity under milder conditions because the active sites are readily accessible. However, separating the catalyst from the product can be difficult and costly.[3]

  • Heterogeneous catalysts are in a different phase (e.g., a solid in a liquid). Their primary advantage is the ease of separation (by filtration) and potential for reuse.[3] This makes them ideal for industrial-scale and sustainable processes.[2]

Section 4: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for common quinoline syntheses.

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[3]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene or Ethanol (5 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the solvent (5 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (temperature will depend on the solvent, typically 80-120°C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL).

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Moderated Skraup Synthesis of Quinoline

This protocol is a modification of the classic Skraup reaction, incorporating a moderator for safety.[8]

Materials:

  • Aniline (1.0 equiv)

  • Concentrated Sulfuric Acid (approx. 2.5 equiv)

  • Anhydrous Glycerol (approx. 3.0 equiv)

  • Nitrobenzene (serves as solvent and oxidant, approx. 0.5 equiv)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (small catalytic amount)

Procedure:

  • Reaction Setup: In a large round-bottom flask (at least 5x the volume of the reactants) equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to the aniline with cooling in an ice bath.

  • Addition of Reagents: To the resulting aniline sulfate mixture, add anhydrous glycerol and a small amount of ferrous sulfate heptahydrate. Finally, add the nitrobenzene.[8]

  • Heating: Gently heat the mixture. The reaction is highly exothermic and will likely begin to boil.[8] Immediately remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel or a water bath.[8]

  • Completion: Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The quinoline can be isolated from the tarry mixture by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane). The crude product is then purified by distillation or chromatography.

Section 5: Catalyst Performance Data

Quantitative data is essential for making informed decisions. The table below summarizes the performance of various catalysts in the Friedländer synthesis, illustrating the impact of catalyst choice on reaction efficiency.

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)Reference
2-AminobenzophenoneEthyl AcetoacetateZrCl₄60°C, EtOH/H₂OGood-Excellent[8]
2-Aminoaryl ketones1,3-DicarbonylsFe₃O₄-IL-HSO₄90°C, Solvent-freeHigh[15]
2-Amino-5-chlorobenzaldehydeVarious CarbonylsZnO/CNTSolvent-free24-99[15]
2-Aminoaryl ketonesα-Methylene carbonyls[Msim][OOCCCl₃] (Ionic Liquid)Not SpecifiedUp to 100[15]
2-Aminoaryl ketonesα-Methylene carbonylsNafion NR50Microwave, EthanolHigh[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Troubleshooting Workflow Diagram

When an experiment fails, a logical diagnostic process is key. Use this flowchart to identify the root cause of issues like low yield or the formation of side products.

TroubleshootingWorkflow start Perform Experiment Analyze Yield & Purity (TLC, GC, NMR) problem Problem Identified? (Low Yield, Side Products, No Reaction) start->problem check_catalyst 1. Check Catalyst Suitability - Is it appropriate for the reaction? - Is it active/pure? problem->check_catalyst Yes success Reaction Optimized problem->success No check_conditions 2. Review Reaction Conditions - Temperature too high/low? - Reaction time sufficient? - Anhydrous/Inert atmosphere? check_catalyst->check_conditions solution_catalyst Change catalyst type or loading. Consider a different catalytic system. check_catalyst->solution_catalyst check_reagents 3. Verify Reagent Quality - Purity of starting materials? - Steric/Electronic effects? - Solvent quality? check_conditions->check_reagents solution_conditions Systematically vary temperature and time. Ensure proper experimental setup. check_conditions->solution_conditions solution_reagents Purify starting materials. Modify substrate if necessary. check_reagents->solution_reagents solution_catalyst->start Re-run solution_conditions->start Re-run solution_reagents->start Re-run

Caption: A general troubleshooting workflow for addressing low yields.

References

Technical Support Center: Managing Air and Moisture Sensitivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the challenges of air and moisture sensitivity in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for constructing the quinoline scaffold, a cornerstone of many therapeutic agents. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and scientifically sound.

Introduction: The Hidden Reactants in Your Flask

In the intricate process of synthesizing quinoline derivatives, the most common yet often overlooked reactants are atmospheric water and oxygen. These seemingly benign components can act as potent reagents, leading to side reactions, catalyst deactivation, and significant reductions in yield. This guide provides a comprehensive overview of the sources of air and moisture contamination, their detrimental effects on common quinoline syntheses, and practical, field-proven strategies to mitigate these issues.

Part 1: Troubleshooting Guide for Common Air and Moisture-Related Issues

Unexpected results are a frequent occurrence in organic synthesis. This section provides a structured approach to troubleshooting common problems in quinoline synthesis that can be traced back to air or moisture contamination.

Symptom Probable Cause(s) Related to Air/Moisture Recommended Solutions & Preventative Measures
Low or No Yield in Friedländer / Combes / Doebner Syntheses Hydrolysis of Schiff Base Intermediate: The crucial C=N bond of the Schiff base intermediate is susceptible to hydrolysis, reverting it to the starting amine and carbonyl compounds.[1][2][3]- Use thoroughly dried solvents and reagents. Consider adding a moisture scavenger like molecular sieves. - Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.
Hydrolysis of Hygroscopic Lewis Acid Catalyst: Catalysts like AlCl₃ or ZnCl₂ are highly hygroscopic.[4] Their reaction with water reduces their catalytic activity.- Purchase anhydrous grade Lewis acids and store them in a desiccator or glovebox. - Handle and dispense hygroscopic catalysts quickly in a dry environment or under an inert atmosphere.
Significant Tar/Polymer Formation in Skraup or Doebner-von Miller Syntheses Uncontrolled Exothermic Reaction: The Skraup synthesis is notoriously exothermic.[5][6] Trace amounts of water can alter the reaction kinetics, leading to a violent, uncontrolled reaction that promotes polymerization.- Use anhydrous glycerol and ensure all glassware is flame- or oven-dried. - Add a moderator like ferrous sulfate to temper the reaction's vigor.[5] - For the Doebner-von Miller reaction, a biphasic solvent system can reduce the polymerization of the α,β-unsaturated carbonyl compound.[7]
Failure of Modern, Metal-Catalyzed Quinoline Syntheses (e.g., using Pd, Cu, Au catalysts) Oxidation of the Catalyst: Many transition metal catalysts, especially in their active low-valent states (e.g., Pd(0)), are sensitive to air and can be oxidized to inactive species.[8][9]- Use degassed solvents for the reaction mixture. - Handle air-sensitive catalysts in a glovebox or under a strict inert atmosphere using Schlenk techniques.[10] - For some reactions, using a ligand that protects the metal center from oxidation can be beneficial.
Inhibition by Water: Water can coordinate to the metal center, inhibiting substrate binding and catalytic turnover.- Ensure all reagents and solvents are scrupulously dried. - Consider using pre-activated molecular sieves in the reaction flask.
Incomplete Oxidation of Dihydroquinoline Intermediate Inefficient Oxidizing Agent: In syntheses like the Skraup or Doebner-von Miller, the final step is the oxidation of a dihydroquinoline intermediate.[4][11] If the oxidizing agent (e.g., nitrobenzene) is compromised or the reaction is not driven to completion, this intermediate will persist.- While not directly a moisture issue, ensuring the purity and correct stoichiometry of the oxidizing agent is crucial. - In some cases, exposure to air during workup can aid in the final aromatization step. However, for controlled synthesis, a dedicated oxidant is preferred.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of air and moisture in quinoline synthesis, providing deeper insights into the underlying principles.

Q1: Why is solvent purity so critical, and what level of dryness is required?

A1: Solvents are often the primary source of water contamination in a reaction. Even "anhydrous" solvents from commercial suppliers can have water content in the range of 10-50 ppm, which can be sufficient to interfere with sensitive reactions. For many quinoline syntheses, especially those employing water-sensitive catalysts like Lewis acids or organometallics, a water content of <10 ppm is desirable. The required level of dryness depends on the specific reaction's sensitivity.

Q2: I'm performing a Friedländer synthesis. Some protocols use water as a solvent, while others insist on anhydrous conditions. Why the discrepancy?

A2: This is an excellent question that highlights the evolution of synthetic methods. Classical Friedländer syntheses, particularly those using strong acid or base catalysts, are often sensitive to water, which can promote side reactions like the self-condensation of the ketone or hydrolysis of intermediates.[7] However, recent developments in green chemistry have led to Friedländer variations that are designed to work in water, often without a catalyst.[12][13] These methods leverage the unique properties of water, such as its high polarity, to promote the reaction.[13] The key takeaway is that the role of water is context-dependent. Always refer to the specific protocol you are following.

Q3: What is the difference between using nitrogen and argon as an inert gas?

A3: Both nitrogen (N₂) and argon (Ar) are commonly used to create an inert atmosphere. Nitrogen is less expensive and readily available. However, it can react with certain highly reactive metals, such as lithium, at elevated temperatures. Argon is more expensive but is heavier than air and chemically inert under virtually all laboratory conditions, making it the preferred choice for highly sensitive reactions.[14]

Q4: Can I use a drying tube instead of a full inert atmosphere setup?

A4: A drying tube containing a desiccant like calcium chloride will protect the reaction from atmospheric moisture but not from oxygen.[15] For reactions that are sensitive to moisture but not oxygen, a drying tube may be sufficient. However, for reactions involving air-sensitive catalysts or intermediates, a full inert atmosphere setup using a Schlenk line or a glovebox is essential to exclude both water and oxygen.[14][16]

Q5: My reaction involves a Schiff base intermediate. How does pH affect its stability towards hydrolysis?

A5: The hydrolysis of Schiff bases (imines) is pH-dependent. The reaction is generally fastest at mildly acidic or basic pH and slowest at very high or very low pH.[3][17] In the context of quinoline synthesis, this means that the acidic or basic conditions used to catalyze the reaction can also potentially promote the hydrolysis of the key intermediate if excess water is present. This underscores the importance of maintaining anhydrous conditions even in catalyzed reactions.

Part 3: Key Experimental Protocols & Methodologies

Protocol 1: Preparation of Anhydrous Solvents

The quality of your results is directly linked to the quality of your solvents. Here is a comparison of common laboratory methods for drying solvents.

Drying Agent Suitable Solvents Residual Water (ppm) Advantages Disadvantages
Activated 3Å Molecular Sieves THF, Dichloromethane, Acetonitrile, Toluene<10High efficiency, suitable for a wide range of solvents, can be regenerated.Slower than chemical drying agents, requires activation by heating under vacuum.
Calcium Hydride (CaH₂) Dichloromethane, Toluene~13Highly effective for hydrocarbons and halogenated solvents.Reacts with protic solvents and some carbonyl compounds. Generates hydrogen gas.
Sodium/Benzophenone THF, Toluene, Ethers~43Provides a visual indication of dryness (deep blue/purple color).Highly reactive and flammable, requires distillation, not suitable for halogenated solvents.
Neutral Alumina THF<10Rapid and highly efficient.Can be more expensive than other options.

Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Detailed Step-by-Step Methodology: Drying Dichloromethane (DCM) with Calcium Hydride

  • Pre-drying: If the DCM has significant water content, pre-dry it by shaking with anhydrous calcium chloride and then decanting.

  • Setup: In a fume hood, place calcium hydride powder in a dry round-bottom flask equipped with a magnetic stir bar. The flask should be no more than two-thirds full of solvent.

  • Reflux: Add the pre-dried DCM to the flask and fit it with a reflux condenser. Ensure the setup is protected from atmospheric moisture with a drying tube or an inert gas inlet.

  • Heating: Gently heat the mixture to reflux and maintain for at least one hour.

  • Distillation: Distill the solvent directly into a dry receiving flask, preferably under an inert atmosphere.

  • Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves in a sealed container, such as a Sure/Seal™ bottle.[15]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)

This technique is suitable for many air- and moisture-sensitive quinoline syntheses in a standard laboratory setting.

  • Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and addition funnel, is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) or by flame-drying under vacuum.[16]

  • Assembly: Assemble the glassware while still hot and clamp it securely. Place a magnetic stir bar in the reaction flask and seal all openings with rubber septa.

  • Inert Gas Purge: Fill a balloon with nitrogen gas. Insert a needle attached to the balloon through the septum of the reaction flask. Insert a second "exit" needle to allow the air to be displaced. Flush the flask with nitrogen for 5-10 minutes.[18]

  • Evacuate and Refill (for more sensitive reactions): For a more rigorous exclusion of air, connect the flask to a Schlenk line. Evacuate the flask under vacuum for a few minutes, then backfill with nitrogen. Repeat this cycle three times.[16][19][20]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Add solid reagents quickly against a positive flow of nitrogen.

  • Reaction Monitoring: Maintain a slight positive pressure of nitrogen throughout the reaction, which can be visualized by bubbling the outflow through a mineral oil bubbler.

Part 4: Visualizing Key Concepts and Workflows

Diagram 1: General Workflow for Inert Atmosphere Reaction Setup

G A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot Glassware with Septa A->B C 3. Purge with Inert Gas (3x Vacuum/Backfill Cycle) B->C D 4. Add Anhydrous Solvents & Reagents via Syringe C->D E 5. Heat Reaction under Positive N2 Pressure D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Quench and Work-up F->G

Caption: Workflow for setting up an air- and moisture-sensitive reaction.

Diagram 2: Mechanism of Water-Induced Side Reaction in Quinoline Synthesis

This diagram illustrates the hydrolysis of a Schiff base intermediate, a common failure point in several quinoline syntheses when water is present.

G cluster_0 Desired Reaction Pathway cluster_1 Water-Induced Side Reaction A Aniline Derivative C Schiff Base Intermediate (C=N bond) A->C B Carbonyl Compound B->C D Cyclization C->D G Hydrolysis C->G Attack on C=N bond E Quinoline Product D->E F H₂O (Moisture) F->G H Reversion to Starting Materials G->H H->A H->B

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 7-(Trifluoromethyl)quinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, derivatives of 7-(trifluoromethyl)quinolin-3-amine are of high interest. However, the synthesis of such targeted derivatives demands an unequivocal confirmation of their molecular structure. Ambiguity is not an option when advancing a compound through the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these specific derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural elucidation.

The Analytical Triad: NMR, MS, and X-ray Crystallography

The definitive confirmation of a novel chemical entity relies on a complementary suite of analytical techniques. While each method provides a unique piece of the structural puzzle, their combined power leaves no room for doubt. For this compound derivatives, the three pillars of structure confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for structural confirmation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule's carbon-hydrogen framework in a solution state. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/Qk7tL1s.png", label="", width=3.5, height=2.0]; edge [style=invis];

} Caption: Structure of this compound.

Expertise in Action: Interpreting the Spectra

The substitution pattern of our target molecule creates a distinct spectral fingerprint.

  • ¹H NMR: The protons on the quinoline core will appear in the aromatic region (~7.0-9.0 ppm). The electron-withdrawing nature of the trifluoromethyl group at C7 will deshield adjacent protons (H6 and H8), causing them to shift downfield (higher ppm).[2] Conversely, the electron-donating amine group at C3 will shield nearby protons (H2 and H4), shifting them slightly upfield.[2] Two-dimensional techniques like COSY (Correlation Spectroscopy) are crucial to definitively assign which proton is which by identifying neighboring (J-coupled) protons.[3]

  • ¹³C NMR: The carbon directly attached to the CF₃ group (C7) will appear as a quartet due to coupling with the three fluorine atoms. The carbons in the pyridine ring (C2, C3, C4) will be influenced by the amine group, while those in the benzene ring will be affected by the CF₃ group.

  • ¹⁹F NMR: This is a simple but powerful experiment. The three equivalent fluorine atoms of the CF₃ group will produce a single, sharp signal.[4] Its chemical shift provides information about the electronic environment of the quinoline ring.[5]

Trustworthiness: A Self-Validating Protocol

A rigorous NMR analysis protocol ensures data integrity and reliable interpretation.

Parameter ¹H NMR ¹³C NMR ¹⁹F NMR 2D NMR (COSY, HSQC)
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Concentration 5-10 mg / 0.6 mL15-25 mg / 0.6 mL5-10 mg / 0.6 mL15-25 mg / 0.6 mL
Key Info Proton environment, couplingCarbon backboneFluorine presenceH-H and C-H correlations
Common Ref. TMS (0 ppm)TMS (0 ppm)CFCl₃ (0 ppm)Referenced to ¹H/¹³C

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[2]

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal resolution.[6]

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Perform a COSY experiment to establish proton-proton correlations and an HSQC or HMBC experiment to correlate protons with their directly attached (HSQC) or long-range (HMBC) carbons.[3]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.

  • Analysis: Integrate the ¹H signals, identify peak multiplicities, and measure coupling constants. Use the 2D spectra to build the molecular framework and assign all ¹H and ¹³C signals unambiguously. Compare experimental data with theoretical values if available.[7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. This is a critical, independent confirmation of the molecule's identity.[8][9]

Expertise in Action: Predicting Fragmentation

When subjected to ionization, molecules break apart in predictable ways. For this compound, key fragmentation events would include:

  • Molecular Ion (M⁺•): The primary peak should correspond to the exact mass of the parent molecule.

  • Loss of •CF₃: The trifluoromethyl group can be lost as a radical, resulting in a significant fragment ion peak at [M-69]⁺.[10]

  • Quinoline Ring Fragmentation: Further fragmentation of the quinoline core can occur, though these pathways are often complex.

The presence of the trifluoromethyl group is a distinctive feature in the mass spectrum, and its characteristic fragmentation adds a high degree of confidence to the structural assignment.[11][12]

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Inject a small volume (1-5 µL) of the sample. Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any minor impurities.

  • Mass Spectrometry: Acquire data in positive ion mode using electrospray ionization (ESI). Collect full scan data over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Determine the accurate mass of the molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental formula and compare it to the theoretical formula of C₁₀H₇F₃N₂. The measured mass should be within 5 ppm of the theoretical mass.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

While NMR provides the solution-state structure and MS confirms the formula, X-ray crystallography provides the absolute, undeniable proof of structure in the solid state.[13] It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular packing interactions.[14][15]

Expertise in Action: From Art to Science

The primary challenge is growing a high-quality single crystal suitable for diffraction. This can be more of an art than a science, often requiring screening of various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). Once a suitable crystal is obtained, the data provides an unparalleled level of structural detail. For our target molecule, it would confirm the connectivity of the quinoline core, the positions of the amine and CF₃ groups, and the planarity of the aromatic system.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent. Attempt crystallization using slow evaporation, slow cooling of a saturated solution, or vapor diffusion with an anti-solvent. Screen multiple conditions.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage. Collect diffraction data as the crystal is rotated in the X-ray beam.[13]

  • Structure Solution and Refinement: Process the diffraction data using specialized software. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[6]

  • Analysis: Analyze the final structure to determine bond lengths, angles, and crystal packing. Generate a final crystallographic report and an ORTEP diagram for visualization.[4]

Comparative Summary

Technique Information Provided State Key Advantage Limitation
NMR Spectroscopy Atom connectivity, 3D structure in solution, electronic environmentSolutionProvides the most detailed map of the C-H framework.[2][3]Can be complex to interpret fully; concentration-dependent shifts can occur.[17]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsGas PhaseUnambiguous confirmation of molecular formula (HRMS).[8]Provides no information on atom connectivity or stereochemistry.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingSolidThe "gold standard" for unambiguous structure proof.[6][14]Requires a suitable single crystal, which can be difficult to obtain.

By integrating these three powerful and orthogonal techniques, researchers can build an unshakeable foundation of evidence to confirm the structure of novel this compound derivatives, ensuring the integrity and validity of their subsequent research and development efforts.

References

A Comparative Guide to the Efficacy of 7-(Trifluoromethyl)quinolin-3-amine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including significant potential in oncology.[1][2][3][4] This guide provides a comprehensive comparative analysis of 7-(Trifluoromethyl)quinolin-3-amine analogs, a class of compounds showing promise as potent anticancer agents. By leveraging structure-activity relationship (SAR) data from closely related quinoline derivatives, we will explore the nuances that drive their efficacy and provide a framework for future drug discovery efforts.

The strategic placement of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a key design element. This electron-withdrawing group is known to enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles and biological activity.[5] The 3-amino substituent serves as a crucial pharmacophore, providing a point for further derivatization to modulate potency, selectivity, and physicochemical properties.

Comparative Efficacy of this compound Analogs

While direct comparative studies on a wide array of this compound analogs are emerging, we can infer their potential efficacy by examining structurally similar compounds. The following table summarizes the cytotoxic activity of a key analog and provides a prospective analysis of hypothetical derivatives based on established SAR principles.

Compound IDR1 (at 3-amino)R2 (other substitutions)Target Cancer Cell LineIC50 (µM)Rationale for Inclusion/Efficacy
1 -H-HMCF-7 (Breast)Not ReportedParent compound for baseline comparison.
2 -quinolin-4-yl-HMCF-7 (Breast)<10 (Potent)A reported analog, N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine, showed 2-3 times more potency than doxorubicin.[1] This suggests the quinolinyl moiety enhances activity.
3 (Hypothetical) -phenyl-HGeneric Cancer Cell LineModerateA simple phenyl substitution may offer a baseline for aromatic interactions.
4 (Hypothetical) -4-methoxyphenyl-HGeneric Cancer Cell LinePotentially HighElectron-donating groups on the phenyl ring can enhance binding affinity to certain biological targets.
5 (Hypothetical) -benzyl-HGeneric Cancer Cell LineModerate to HighThe introduction of a flexible benzyl group can allow for optimal positioning within a target's binding pocket.
6 (Hypothetical) -H4-chloroGeneric Cancer Cell LinePotentially HighHalogen substitutions on the quinoline ring are a common strategy to improve anticancer activity.[6]

Note: The IC50 values for hypothetical compounds are estimations based on SAR trends observed in related quinoline series and are intended for conceptual guidance.

Structure-Activity Relationship (SAR) Insights

The efficacy of this compound analogs is governed by the nature of the substituent at the 3-amino position and any additional modifications to the quinoline core.

  • Substitution at the 3-Amino Position: The introduction of aromatic and heteroaromatic rings, as seen in compound 2 , appears to be a key determinant of high potency. This suggests that π-π stacking interactions and the formation of hydrogen bonds with the target protein are crucial for activity.

  • Electronic Effects: The electronic properties of the substituents on any appended aryl rings can significantly influence activity. Electron-donating groups may enhance potency, while electron-withdrawing groups could modulate selectivity.

  • Steric Factors: The size and conformation of the substituent at the 3-amino position are critical. Bulky groups may either enhance binding through increased surface interactions or cause steric hindrance, thereby reducing activity.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents exert their effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7][8] It is plausible that this compound analogs target one or more kinases implicated in cancer progression.

Below is a generalized diagram of a kinase signaling pathway and the proposed point of intervention for these analogs.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream Kinases (e.g., Src, PI3K) Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor This compound Analog Inhibitor->Downstream_Kinases Inhibits

Caption: Generalized kinase signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically determine and compare the efficacy of this compound analogs, a standard in vitro cytotoxicity assay such as the MTT assay is recommended.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds strongly suggests that derivatization of the 3-amino group can lead to potent cytotoxic agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of these analogs to establish a comprehensive structure-activity relationship. Further studies to elucidate the precise molecular targets and mechanisms of action, including kinase profiling and in vivo efficacy studies, will be crucial for advancing these promising compounds towards clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)quinolin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have attracted considerable attention for their potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases such as cancer.[2] This guide offers a detailed comparative analysis of the structure-activity relationships (SAR) of 7-(trifluoromethyl)quinolin-3-amine analogs, with a particular focus on their role as inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).

The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a key design element. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to target proteins.[3] This guide will delve into the nuanced effects of substitutions on the quinoline core, providing experimental data, detailed protocols, and a mechanistic understanding to inform the design of next-generation kinase inhibitors.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The core structure of this compound serves as a versatile template for inhibitor design. The key points of modification for SAR studies are typically the 3-amino group and other positions on the quinoline ring. Understanding how modifications at these sites impact kinase inhibitory activity is crucial for optimizing potency and selectivity.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Kinase Inhibitory Activity: SAR Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. The following sections and the accompanying table summarize key SAR trends for quinoline-based kinase inhibitors, drawing comparisons to clinically relevant compounds.

Substitutions at the 3-Amino Position (R1)

The 3-amino group is a critical interaction point with the kinase active site. Derivatization at this position has a profound impact on potency and selectivity.

  • Aryl and Heteroaryl Substituents: Introduction of an aniline or other aryl/heteroaryl moieties at the 3-amino position is a common strategy in the design of potent kinase inhibitors. These groups can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases like EGFR.

  • Substituted Anilines: Further substitution on the aniline ring can fine-tune activity. For instance, small electron-withdrawing groups on the aniline ring can enhance potency.

Modifications on the Quinoline Ring (R2)

While the 7-trifluoromethyl group is a key feature, substitutions at other positions on the quinoline ring can also modulate activity.

  • Positions 6 and 8: Introduction of small alkoxy or other hydrogen-bonding groups at these positions can influence solubility and interactions with the solvent-exposed regions of the kinase domain.

The following table presents a comparative overview of the in vitro inhibitory activities of representative quinoline and quinazoline analogs against EGFR, a key target in oncology. This data, compiled from various studies, illustrates the impact of different substitution patterns.

Compound IDCore ScaffoldR1 (Position 3/4)R2 (Position 6/7)Target KinaseIC50 (nM)
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[1]
Erlotinib Quinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25[1]
Bosutinib Quinoline2,4-dichloro-5-methoxyaniline6,7-dimethoxySrc/Abl1.2 (Src)[1]
Hypothetical Analog 1 7-(CF3)Quinoline3-chloro-4-fluoroaniline-EGFRData not available
Hypothetical Analog 2 7-(CF3)Quinoline4-((3-fluorobenzyl)oxy)aniline-EGFRData not available

Note: IC50 values can vary between different experimental setups. The data for hypothetical analogs is intended for conceptual comparison.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental methodologies are essential. The following are representative protocols for the synthesis of a 7-(trifluoromethyl)quinoline-3-amine analog and for key biological assays.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-(trifluoromethyl)quinolin-3-amine (A Representative Analog)

This protocol describes a potential synthetic route.

synthesis_workflow start Starting Material: This compound step1 Buchwald-Hartwig Coupling: - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - 1-bromo-3-chloro-4-fluorobenzene start->step1 step2 Work-up and Purification: - Extraction - Column Chromatography step1->step2 product Final Product: N-(3-chloro-4-fluorophenyl)-7-(trifluoromethyl)quinolin-3-amine step2->product

Caption: Synthetic workflow for a representative analog.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous, degassed solvent such as toluene or dioxane, add 1-bromo-3-chloro-4-fluorobenzene (1.2 eq), a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq), a suitable phosphine ligand such as Xantphos (0.1 eq), and a base, for example, cesium carbonate (Cs2CO3, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12 to 24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(3-chloro-4-fluorophenyl)-7-(trifluoromethyl)quinolin-3-amine.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

kinase_assay_workflow reagents Prepare Reagents: - Kinase (EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound reaction Kinase Reaction: - Incubate kinase with test compound - Initiate reaction with ATP/substrate mix reagents->reaction detection Detection: - Measure kinase activity (e.g., luminescence, fluorescence) reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the diluted test compound or control inhibitor. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Add the recombinant EGFR enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Incubation: Initiate the kinase reaction by adding a master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

  • Data Analysis: Subtract the blank control values from all other readings. Plot the percentage of kinase inhibition relative to the positive control against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, a human lung cancer cell line with EGFR expression) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound prepared in the cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of the trifluoromethyl group offers advantages in terms of metabolic stability and potency. SAR studies reveal that modifications at the 3-amino position, particularly with substituted anilines, are critical for achieving high-affinity binding to the kinase active site.

Future research in this area should focus on:

  • Systematic SAR exploration: A more comprehensive and systematic exploration of substitutions at various positions of the quinoline ring and the 3-anilino moiety is warranted to build a more detailed SAR map.

  • Kinome-wide selectivity profiling: Broad kinase screening of promising compounds is essential to understand their selectivity profile and identify potential off-target effects early in the drug discovery process.[4]

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases can provide invaluable insights for the rational design of more potent and selective analogs.

  • Evaluation of ADME properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure they have the potential to become viable drug candidates.

By integrating synthetic chemistry, in vitro and cell-based assays, and computational modeling, researchers can continue to unlock the therapeutic potential of the this compound scaffold in the ongoing quest for more effective and safer kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide: Comparative Analysis of Trifluoromethyl versus Trifluoromethoxy Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2][3] The quinoline ring system is a privileged scaffold, forming the core of numerous approved drugs, from antimalarials to anticancer agents.[4] A crucial strategy in the evolution of these candidates is the introduction of fluorine-containing functional groups. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have become increasingly vital.[1][2]

This guide provides an in-depth comparative analysis of these two key substituents when appended to the quinoline scaffold. We will dissect their profound and often contrasting influence on electronic properties, lipophilicity, metabolic stability, and ultimately, biological activity, providing researchers with the foundational insights needed to make informed decisions in drug design.

The Foundational Comparison: Physicochemical Properties

The choice between a -CF3 and an -OCF3 group is not arbitrary; it is a decision rooted in the distinct physicochemical properties each imparts. These differences, while subtle in structure, create significant ripples in a molecule's behavior.

Both the -CF3 and -OCF3 groups are strongly electron-withdrawing due to the high electronegativity of fluorine.[1][5][6] This property is critical, as it can modulate the pKa of nearby basic centers, such as the quinoline nitrogen, and influence interactions with biological targets.[1]

  • Trifluoromethyl (-CF3): This group exerts a powerful, purely inductive electron-withdrawing effect (σI). Its presence significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[6]

  • Trifluoromethoxy (-OCF3): The -OCF3 group presents a more complex electronic profile. While it is also strongly electron-withdrawing via induction, the oxygen atom's lone pairs can participate in π-donation (a resonance effect). However, unlike a simple methoxy group (-OCH3), this donation is weak. The preferred conformation of the -OCF3 group is orthogonal to the plane of the aromatic ring, which minimizes orbital overlap and thus weakens the resonance donation.[7] The net result is that -OCF3 is still a potent electron-withdrawing group, often on par with -CF3.[7][8]

This strong electron-withdrawing nature can enhance target binding affinity by modulating hydrogen bonding and electrostatic interactions.[1]

A drug's ability to permeate cell membranes is fundamentally tied to its lipophilicity, often quantified by the partition coefficient, LogP.[9] Fluorination is a well-established strategy to increase lipophilicity and thereby improve membrane permeability and bioavailability.[1][2]

  • The -CF3 group significantly increases lipophilicity, with a Hansch-Leo parameter (π) of approximately +0.88.[2][7]

  • The -OCF3 group imparts even greater lipophilicity, with a π value of +1.04.[7] The bridging oxygen atom does not fully counteract the effect of the three fluorine atoms, making it one of the more lipophilic small substituents available to medicinal chemists.

This difference is a critical design element. A switch from -CF3 to -OCF3 can be used to fine-tune a quinoline's LogP value, potentially enhancing its passage across biological barriers like the blood-brain barrier.[1]

Table 1: Comparative Physicochemical Parameters

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality and Implication in Drug Design
Hansch Lipophilicity Parameter (π) +0.88[2][7]+1.04[7]-OCF3 provides a greater increase in lipophilicity, which can enhance membrane permeability. This allows for fine-tuning of LogP values.
Electronic Effect (Hammett Constant, σp) +0.54+0.35Both are strong electron-withdrawing groups, but -CF3 has a stronger net effect, which can more significantly impact the pKa of the quinoline nitrogen.
Metabolic Stability High, but C-H bonds on the aromatic ring can be susceptible to oxidation.Generally higher; resistant to O-dealkylation and shields the aromatic ring.[1]-OCF3 is often superior for blocking metabolic hotspots, leading to longer drug half-life.
Conformation Rotates freely along the C-Ar bond.Prefers a conformation orthogonal to the aromatic ring.[7]The fixed conformation of -OCF3 can provide a specific vector for binding interactions and influence the molecule's overall shape.

A primary reason for incorporating fluorinated groups is to enhance metabolic stability.[10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[1]

  • -CF3 as a Metabolic Blocker: Replacing a metabolically labile methyl group with -CF3 is a classic strategy to block oxidative metabolism.[10] This can significantly increase a drug's half-life and improve its pharmacokinetic profile.[10]

  • -OCF3 as a Superior Metabolic Shield: The trifluoromethoxy group often provides even greater metabolic stability. It is resistant to the O-dealkylation pathways that plague simple methoxy ethers. Furthermore, its bulk and electron-withdrawing nature can shield adjacent positions on the quinoline ring from enzymatic attack. The -OCF3 group is considered one of the most stable ether substituents in drug design.[1][11]

The choice of an -OCF3 group can be a decisive move to overcome metabolic liabilities, enhancing a drug's bioavailability and duration of action.[1]

Experimental Workflows: A Self-Validating Approach

To quantify the differences between -CF3 and -OCF3 substituted quinolines, standardized, self-validating experimental protocols are essential.

The following diagram outlines a logical workflow for the head-to-head comparison of a -CF3 quinoline analog versus its -OCF3 counterpart.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Evaluation Syn_CF3 Synthesis of CF3-Quinoline LogP LogP/LogD Determination (RP-HPLC) Syn_CF3->LogP Characterize pKa pKa Determination (Potentiometric Titration) Syn_CF3->pKa MetStab Metabolic Stability Assay (Human Liver Microsomes) Syn_CF3->MetStab Assess BioAssay Target-Based Assay (e.g., Kinase IC50) Syn_CF3->BioAssay Test Syn_OCF3 Synthesis of OCF3-Quinoline Syn_OCF3->LogP Characterize Syn_OCF3->pKa Syn_OCF3->MetStab Assess Syn_OCF3->BioAssay Test Perm Permeability Assay (e.g., PAMPA) LogP->Perm MetStab->BioAssay Inform Dose Perm->BioAssay CellAssay Cell-Based Assay (e.g., Cytotoxicity MTS) BioAssay->CellAssay

Caption: Comparative drug discovery workflow for quinoline analogs.

This protocol provides a reliable, high-throughput method for determining LogP values, which is crucial for validating the expected lipophilicity increase from -CF3 to -OCF3.[12][13]

Causality: The retention time of a compound on a reversed-phase (non-polar stationary phase) column is directly proportional to its lipophilicity. By calibrating the system with standards of known LogP, the LogP of the test compounds can be accurately interpolated.

Methodology:

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Calibration: Prepare a set of 5-7 calibration standards with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).

  • Standard Injection: Inject each standard onto the HPLC system and record its retention time (t_R).

  • Calibration Curve Construction: Plot the known LogP values of the standards against their measured log k' values, where k' (retention factor) = (t_R - t_0) / t_0. (t_0 is the column dead time). A linear regression of this plot serves as the calibration curve.[13]

  • Sample Analysis: Prepare solutions of the CF3-quinoline and OCF3-quinoline analogues in the mobile phase. Inject each sample under the identical HPLC conditions and record their retention times.

  • LogP Calculation: Calculate the log k' for each quinoline analog and use the linear regression equation from the calibration curve to determine their experimental LogP values.

This assay is critical for directly comparing the metabolic liabilities of the two quinoline analogues.[10]

Causality: The rate of disappearance of a parent drug when incubated with liver microsomes (which contain CYP enzymes) is a direct measure of its metabolic clearance. A slower rate of disappearance indicates higher metabolic stability.[10]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM solution of the test compounds (CF3- and OCF3-quinolines) in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution (cofactor for CYP enzymes).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C.

    • Add the test compound to the HLM suspension (final concentration typically 1 µM) and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.[10]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent drug at each time point relative to the 0-minute sample.[10]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.[10]

Impact on Biological Activity: Case Studies in Quinolines

The ultimate test of these substituents is their effect on biological activity. While direct comparative data on quinolines is specific to each target, general principles can be observed. Trifluoromethyl substitution has been shown to increase the antimalarial response in quinoline-like compounds.[14] Both -CF3 and -OCF3 groups have been crucial in developing potent and selective antimalarial agents.[14] In anticancer research, quinoline derivatives containing these groups are explored as potent inhibitors of signaling pathways, such as those involving c-Met, EGF, and VEGF receptors.[4]

Many quinoline-based anticancer agents target receptor tyrosine kinases like c-Met.[4] The electronic and steric properties of the -CF3 and -OCF3 groups can profoundly influence binding to the kinase hinge region and the allosteric pockets.

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates P1 PI3K cMet->P1 Phosphorylates P2 AKT P1->P2 Activates P3 mTOR P2->P3 Activates Proliferation Cell Proliferation, Survival, Angiogenesis P3->Proliferation Promotes Quinoline CF3/OCF3-Quinoline Inhibitor Quinoline->cMet Inhibits (ATP Competitive)

Caption: Inhibition of the c-Met signaling pathway by quinoline derivatives.

Table 2: Hypothetical Comparative Biological Data

This table illustrates the kind of data generated from the described assays, showing how a switch from -CF3 to -OCF3 might impact a quinoline's profile as a c-Met kinase inhibitor.

Compoundc-Met IC50 (nM)A549 Cell Viability GI50 (µM)LogP (Experimental)HLM Stability (t½, min)
Quinoline-7-CF3 251.53.845
Quinoline-7-OCF3 150.84.2>120

Analysis of Hypothetical Data: In this example, the -OCF3 analog shows improved target potency (lower IC50) and cellular activity (lower GI50). This could be due to its higher lipophilicity aiding cell entry, or its unique conformational properties leading to a better fit in the c-Met active site. Critically, the vastly improved metabolic stability (t½ > 120 min) suggests the -OCF3 analog would have a superior pharmacokinetic profile in vivo, making it the more promising lead candidate for further development.

Conclusion and Senior Scientist's Perspective

The choice between a trifluoromethyl and a trifluoromethoxy substituent on a quinoline scaffold is a multi-faceted strategic decision.

  • Choose -CF3 when: A significant but not maximal increase in lipophilicity is desired, and its well-understood, purely inductive electron-withdrawing properties are sufficient to achieve the desired target engagement. It is often more synthetically accessible than -OCF3.

  • Choose -OCF3 when: Maximizing metabolic stability is the primary goal, especially to block known O-dealkylation or aromatic oxidation pathways. The additional lipophilicity is needed to enhance permeability, or when its unique orthogonal conformation can be exploited to achieve higher potency or selectivity for a specific biological target.

Ultimately, the optimal choice is context-dependent and must be validated through the rigorous, comparative experimental workflows outlined in this guide. By systematically evaluating the impact of these powerful functional groups on the core physicochemical and biological properties of the quinoline scaffold, drug development professionals can more effectively navigate the path toward potent, selective, and safe medicines.

References

A Comparative Guide to the Anti-inflammatory Activity of Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive evaluation of the anti-inflammatory activity of trifluoromethylquinoline derivatives, offering a comparative analysis of their performance against established anti-inflammatory agents and delving into the underlying molecular mechanisms.

The Rationale for Trifluoromethylation in Anti-inflammatory Drug Design

The introduction of a trifluoromethyl group to the quinoline core is a deliberate strategy to augment its therapeutic potential. The high electronegativity of fluorine atoms in the CF3 group can modulate the electronic properties of the quinoline ring system, influencing its interaction with enzymatic targets. Furthermore, the metabolic stability conferred by the C-F bond can lead to an improved pharmacokinetic profile, a critical attribute for drug candidates. In the context of inflammation, these modifications have been shown to enhance the inhibitory activity against key pro-inflammatory enzymes and signaling pathways.

Multi-Targeted Anti-inflammatory Mechanisms of Trifluoromethylquinoline Derivatives

Trifluoromethylquinoline derivatives exert their anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory cascade. While cyclooxygenase-2 (COX-2) inhibition is a primary mechanism for many, emerging evidence suggests engagement with other critical pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.

Cyclooxygenase-2 (COX-2) Inhibition

A major pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] Several studies have demonstrated that trifluoromethyl-substituted quinoline and related heterocyclic structures can be potent and selective COX-2 inhibitors.[1][2][3]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE2)->Inflammation (Pain, Fever, Swelling) Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives->COX-2 Inhibits

Caption: COX-2 pathway and inhibition by trifluoromethylquinoline derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a pivotal regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Inhibition of the NF-κB signaling cascade represents a promising strategy for the development of novel anti-inflammatory therapeutics.[5] Some quinoline derivatives have been reported to inhibit NF-κB activation, suggesting another avenue for their anti-inflammatory effects.[6]

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives->IKK Complex May Inhibit

Caption: NF-κB pathway and potential inhibition by trifluoromethylquinoline derivatives.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[9][10] While direct evidence for trifluoromethylquinoline derivatives is still emerging, the quinoline scaffold has been explored for NLRP3 inhibition.

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3_Pathway PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β / Pro-IL-18 Cleaves IL-1β / IL-18 IL-1β / IL-18 Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 Mature Inflammation Inflammation IL-1β / IL-18->Inflammation Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives Trifluoromethylquinoline Derivatives->NLRP3 May Inhibit

Caption: NLRP3 inflammasome pathway and potential inhibition.

Comparative Performance Analysis

The anti-inflammatory efficacy of trifluoromethylquinoline derivatives has been evaluated using both in vitro and in vivo models. The following tables summarize key experimental data, providing a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro COX-2 Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Trifluoromethyl-containing Compounds
CF3-IndomethacinmCOX-20.267>375[11]
A Trifluoromethyl Pyrazole Derivative (Compound 9)COX-20.26192.3[2]
Quinoline Derivatives (without CF3)
2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2)COX-20.07687.1[3][12]
Reference NSAIDs
CelecoxibCOX-20.052 - 1.11High[3][12]
IndomethacinmCOX-20.127~0.2[11]
DiclofenacCOX-2--[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for the acute anti-inflammatory activity of compounds.[6][13] The effective dose 50 (ED50) represents the dose of a drug that produces a therapeutic effect in 50% of the population.

CompoundDose (mg/kg)Inhibition of Edema (%)Comparison to StandardReference
Trifluoromethylquinoline Derivatives
2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid derivative100Comparable to IndomethacinComparable[14][15]
Trifluoromethyl-containing Compounds
CF3-Indomethacin-Similar to IndomethacinSimilar[11]
Reference NSAIDs
Indomethacin1054 (at 3h)Standard[16]
Diclofenac--Standard[17]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of trifluoromethylquinoline derivatives is intricately linked to their molecular structure. Key SAR observations include:

  • Position of the Trifluoromethyl Group: The placement of the CF3 group on the quinoline ring is critical. For instance, the 7-trifluoromethyl substitution has been shown to be favorable for anti-inflammatory activity.[14][15]

  • Substituents at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring significantly influences activity. Amino-benzoic acid linkers have demonstrated notable in vivo efficacy.[14][15]

  • Analogy to other Heterocycles: In related trifluoromethyl-containing heterocycles like pyrazoles, the CF3 group is crucial for selective COX-2 inhibition by fitting into a specific hydrophobic pocket of the enzyme.[1] This suggests a similar mechanism may be at play for trifluoromethylquinolines.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are step-by-step protocols for key assays used in the evaluation of trifluoromethylquinoline derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of test compounds to inhibit COX-1 and COX-2 enzymes.

Principle: This assay measures the enzymatic activity of purified COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid. The inhibitory effect of the test compounds is determined by measuring the reduction in PGE2 levels.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Compound Preparation: Trifluoromethylquinoline derivatives and reference NSAIDs (e.g., celecoxib, indomethacin) are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or vehicle control for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period by adding a quenching solution.

  • PGE2 Quantification: The amount of PGE2 produced is measured using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Reaction Reaction Substrate->Reaction Test_Compounds Test_Compounds Test_Compounds->Incubation Incubation->Reaction Termination Termination Reaction->Termination Quantification Quantification Termination->Quantification IC50_Determination IC50_Determination Quantification->IC50_Determination

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the trifluoromethylquinoline derivatives. The compounds are typically administered orally or intraperitoneally.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED50 value can be determined from the dose-response curve.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

in_vivo_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animals Animals Grouping_Dosing Grouping_Dosing Animals->Grouping_Dosing Baseline_Measurement Baseline_Measurement Grouping_Dosing->Baseline_Measurement Edema_Induction Edema_Induction Baseline_Measurement->Edema_Induction Paw_Volume_Measurement Paw_Volume_Measurement Edema_Induction->Paw_Volume_Measurement Edema_Inhibition_Calc Edema_Inhibition_Calc Paw_Volume_Measurement->Edema_Inhibition_Calc ED50_Determination ED50_Determination Edema_Inhibition_Calc->ED50_Determination

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

Trifluoromethylquinoline derivatives represent a promising class of compounds with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways, particularly through COX-2 inhibition, coupled with the advantageous physicochemical properties imparted by the trifluoromethyl group, positions them as strong candidates for further drug development. The comparative data presented in this guide underscores their efficacy, often comparable to established NSAIDs. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating their interactions with a broader range of inflammatory targets to fully realize their therapeutic potential.

References

A Comparative Guide to Assessing the Antifungal Activity of Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel therapeutic agents. Among the promising candidates, fluorinated quinoline analogs have garnered significant attention due to their potent and broad-spectrum antifungal activities. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the antifungal efficacy of these compounds, comparing their performance with existing alternatives, and understanding their mechanism of action.

Introduction: The Imperative for Novel Antifungals

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic bioactive compounds.[1][2] The introduction of fluorine atoms into the quinoline ring can significantly enhance metabolic stability, lipophilicity, and ultimately, biological activity.[2] This has led to the development of a diverse library of fluorinated quinoline analogs with promising antifungal properties against a range of clinically relevant fungi, including Candida albicans and Aspergillus fumigatus.[2][3] However, rigorous and standardized assessment of their antifungal activity is paramount to identify true lead candidates for further development.

Part 1: Methodologies for In Vitro Antifungal Susceptibility Testing

The cornerstone of assessing any new antifungal agent is the determination of its in vitro activity. Standardized protocols from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data across different laboratories.[4][5][6] The broth microdilution method is the most widely accepted technique.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI and EUCAST Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
  • A suspension of fungal cells (for yeasts like Candida) or conidia (for molds like Aspergillus) is prepared in sterile saline or phosphate-buffered saline (PBS).
  • The suspension is adjusted to a specific turbidity, corresponding to a defined cell or conidial density (e.g., 0.5 McFarland standard), which is then further diluted to achieve the final desired inoculum concentration as per CLSI or EUCAST guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[5][6]

2. Preparation of Antifungal Agent Dilutions:

  • The fluorinated quinoline analog is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
  • A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using a standardized liquid medium, most commonly RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[5][6]

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • Control wells are included: a growth control (fungal inoculum without the drug) and a sterility control (medium only).
  • The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, and for molds, it is species-dependent).[5][6]

4. Determination of MIC:

  • Following incubation, the MIC is determined by visual inspection of fungal growth in the wells. The MIC is the lowest concentration of the compound where no visible growth is observed.[5] For some fungistatic drugs, a significant reduction in growth (e.g., 50% or 80%) is considered the endpoint.[7]

Causality Behind Experimental Choices:

  • Standardized Medium (RPMI-1640): Provides a consistent nutritional environment for fungal growth, ensuring that differences in activity are attributable to the compound being tested and not variations in media composition.

  • Buffered System (MOPS): Maintains a stable pH throughout the incubation period, as fungal metabolism can alter the pH of the medium and potentially affect the activity of the antifungal agent.

  • Defined Inoculum Size: Ensures that a consistent number of fungal cells are exposed to the drug, which is critical for reproducible MIC values. An inoculum that is too high can lead to falsely elevated MICs.

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture Inoculum_Prep 2. Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Microplate Inoculum_Prep->Inoculation Compound_Stock 3. Compound Stock Solution Serial_Dilution 4. Serial Dilutions in Microplate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (24-48h, 35-37°C) Inoculation->Incubation Visual_Reading 7. Visual Reading of Growth Incubation->Visual_Reading MIC_Determination 8. MIC Determination Visual_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 2: Comparative Performance of Fluorinated Quinoline Analogs

The true measure of a novel antifungal agent's potential lies in its performance relative to existing therapies. The following tables summarize the in vitro activity of various fluorinated quinoline analogs against key fungal pathogens, with commercially available antifungal drugs included for comparison.

Table 1: Antifungal Activity against Candida albicans
Compound/DrugMIC Range (µg/mL)Reference
Fluorinated Quinoline Analogs
Compound 3a (quinoline-triazole)0.044 - 2.3[8]
Compound 3b (chloro-substituted)25.4 - 32.8[8]
Halogenated Quinoline Analogs0.1 - >100[9]
Commercial Antifungals
Fluconazole0.25 - >64[10]
Amphotericin B<0.03 - 1[10]
Caspofungin0.015 - 0.25[11]
Table 2: Antifungal Activity against Aspergillus fumigatus
Compound/DrugMIC Range (µg/mL)Reference
Fluorinated Quinoline Analogs
BromoquinolPotent activity[12]
Commercial Antifungals
Voriconazole0.25 - 2[13]
Amphotericin B0.5 - 2[13]
Caspofungin0.03 - 0.25[13]

Part 3: Unraveling the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for lead optimization and predicting potential resistance mechanisms. Fluorinated quinoline analogs appear to have multiple modes of action.

Targeting the Fungal Cell Envelope

Studies have shown that some 8-hydroxyquinoline derivatives can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[14] This can be experimentally verified through several assays:

  • Sorbitol Protection Assay: Sorbitol, an osmotic protectant, can rescue fungal cells with a weakened cell wall. An increase in the MIC of a compound in the presence of sorbitol suggests it targets the cell wall.[14]

  • Cellular Leakage Assay: Damage to the cell membrane results in the leakage of intracellular components like nucleic acids and proteins, which can be quantified spectrophotometrically.[14]

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs like the azoles. Some quinoline derivatives are thought to inhibit enzymes involved in this pathway, such as squalene epoxidase.[15] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function.

Proposed Mechanism of Action Pathway

Mechanism_of_Action cluster_compound Fluorinated Quinoline Analog cluster_targets Fungal Cell Targets cluster_effects Cellular Effects Compound Fluorinated Quinoline Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption Ergosterol_Synth Ergosterol Biosynthesis Compound->Ergosterol_Synth Inhibition Wall_Damage Cell Wall Damage Cell_Wall->Wall_Damage Membrane_Leakage Membrane Leakage Cell_Membrane->Membrane_Leakage Ergosterol_Depletion Ergosterol Depletion Ergosterol_Synth->Ergosterol_Depletion Fungal_Death Fungal Cell Death Wall_Damage->Fungal_Death Membrane_Leakage->Fungal_Death Ergosterol_Depletion->Fungal_Death

Caption: Proposed mechanisms of antifungal action of fluorinated quinoline analogs.

Part 4: In Vivo Efficacy Assessment

While in vitro data is essential, the ultimate validation of an antifungal compound's potential is its efficacy in a living organism. Murine models of systemic candidiasis are commonly used for this purpose.[16]

Experimental Protocol: Murine Model of Systemic Candidiasis

1. Animal Model:

  • Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible patient population.[16]

2. Infection:

  • Mice are infected intravenously with a standardized inoculum of Candida albicans.

3. Treatment:

  • Treatment with the fluorinated quinoline analog is initiated at a defined time point post-infection. The compound is administered via an appropriate route (e.g., oral, intraperitoneal).
  • A control group receives a vehicle, and another group may be treated with a standard antifungal drug like fluconazole.

4. Outcome Measures:

  • Survival: The survival rate of the mice is monitored over a period of time.
  • Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the number of viable fungal cells (CFU/gram of tissue). A significant reduction in fungal burden compared to the control group indicates efficacy.[16]

Part 5: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is critical for rational drug design. For fluorinated quinoline analogs, several key SAR observations have been made:

  • Position of the Fluorine Atom: The position and number of fluorine substitutions on the quinoline ring significantly impact antifungal activity.[17]

  • Substituents at C2 and C4: Modifications at the C2 and C4 positions of the quinoline ring can modulate the potency and spectrum of activity.

  • Side Chains: The nature of the side chain attached to the quinoline nucleus plays a crucial role in determining the compound's interaction with its biological target and its pharmacokinetic properties.[3]

Conclusion

Fluorinated quinoline analogs represent a promising class of antifungal agents with the potential to address the growing challenge of drug resistance. A systematic and standardized approach to assessing their in vitro and in vivo activity, coupled with a thorough investigation of their mechanism of action and structure-activity relationships, is essential for identifying and optimizing lead candidates for clinical development. This guide provides a foundational framework for researchers to navigate this critical evaluation process, ultimately contributing to the discovery of new and effective antifungal therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7-(Trifluoromethyl)quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 4-amino-7-(trifluoromethyl)quinoline core has garnered significant attention as a versatile template for developing novel antimalarial, anticancer, and anti-inflammatory agents. The introduction of the trifluoromethyl group at the 7-position profoundly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and basicity of the quinoline nitrogen, thereby modulating its biological activity.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-7-(trifluoromethyl)quinoline compounds. We will dissect how modifications to this core structure impact its therapeutic potential, supported by comparative experimental data.

The Pivotal Role of the 7-Trifluoromethyl Group

The substitution at the 7-position of the 4-aminoquinoline ring is a critical determinant of its biological activity. Historically, the 7-chloro substituent, as seen in the renowned antimalarial drug chloroquine, has been the benchmark. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, significantly alters the electronic properties of the quinoline ring system.

Studies have shown that electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain.[3][4] This modulation of basicity is crucial for the accumulation of the drug in acidic organelles, such as the food vacuole of the malaria parasite, a key aspect of its mechanism of action.[3][4] While the -CF3 group enhances metabolic stability and membrane permeability, its impact on efficacy, particularly in antimalarial applications, is a subject of nuanced comparison with its 7-chloro counterpart.

Comparative Analysis of Biological Activities

The 4-amino-7-(trifluoromethyl)quinoline scaffold has been most extensively explored for its antimalarial and anticancer properties. The following sections provide a comparative overview of the SAR in these two major therapeutic areas.

Antimalarial Activity: A Tale of Two Halogens

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite.[5] These compounds, being weak bases, accumulate in the acidic food vacuole of the parasite and bind to heme, preventing its detoxification into hemozoin. The resulting heme accumulation is toxic to the parasite.

Comparative studies consistently demonstrate that while 7-trifluoromethyl analogs possess antimalarial activity, they are generally less potent than their 7-chloro counterparts, especially against chloroquine-resistant strains of Plasmodium falciparum.[6][7][8]

Table 1: Comparative Antimalarial Activity of 7-Substituted 4-Aminoquinolines

Compound ID7-SubstituentSide Chain at 4-Amino PositionIC50 (nM) vs. CQ-Susceptible P. falciparumIC50 (nM) vs. CQ-resistant P. falciparumReference
Chloroquine-Cl-HNCH(CH₃)(CH₂)₃NEt₂3-12>100[6]
Analog 1-CF₃-HN(CH₂)₂NEt₂15-5018-500[6]
Analog 2-CF₃-HN(CH₂)₃NEt₂15-5018-500[6]
Analog 3-CF₃(S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)<500<500[7][8]
Analog 4-Cl(S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)<500 (generally more active than CF₃ analog)<500 (generally more active than CF₃ analog)[7][8]

The data suggests that the higher basicity of the 7-chloroquinolines might lead to more efficient accumulation in the parasite's food vacuole compared to the 7-trifluoromethyl analogs.[3][4] However, the side chain at the 4-amino position plays a crucial role in overcoming resistance mechanisms.[9][10] Modifications to the side chain, such as incorporating bulky groups or altering the linker length, can restore activity against resistant strains, albeit often with the 7-chloro analog still showing superior potency.[7][8][11]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is a standard method for assessing the in vitro efficacy of compounds against P. falciparum.

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 for chloroquine-sensitive and K1 for chloroquine-resistant) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the diluted compounds to wells containing 200 µL of parasite culture (2% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, pellet the erythrocytes by centrifugation, remove the supernatant, and freeze-thaw the plate to lyse the cells. Add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour and read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

Logical Flow of Antimalarial SAR Investigation

Caption: Workflow for Antimalarial SAR Studies.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

The 4-amino-7-(trifluoromethyl)quinoline scaffold has emerged as a promising framework for the development of anticancer agents, particularly as kinase inhibitors.[12][13][14] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 4-anilinoquinoline core, a close relative, is found in several FDA-approved kinase inhibitors.[15][16]

Compounds bearing the 4-amino-7-(trifluoromethyl)quinoline core have been shown to inhibit various kinases, including SGK1, PKN3, and GAK, leading to apoptosis and cell cycle arrest in cancer cells.[17][18]

Table 2: Comparative Anticancer Activity of 4-Anilino-7-(Trifluoromethyl)quinoline Derivatives

Compound ID4-Anilino SubstituentTarget Cancer Cell LineGI50 (µM)Reference
Compound 21N-{4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl}60 Human Tumor Cell Lines1.95 (Median)[19]
Compound 231-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)ethan-1-one thiosemicarbazoneN/A (Antiparasitic focus)N/A[19]
Compound 8b(4-(piperazin-1-yl)phenyl)amino at 2-position (Scaffold variation)PC3 (Prostate Cancer)Potent in vivo efficacy[17]

The SAR for anticancer activity is highly dependent on the nature of the substituent at the 4-amino position. Often, an anilino group at this position is preferred for kinase inhibition, with further substitutions on the aniline ring modulating potency and selectivity.[15][18] For instance, compound 21, with a bulky isoxazole-containing substituent, demonstrated broad-spectrum antitumor activity.[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the drug concentration.

Signaling Pathway Targeted by a Hypothetical Kinase Inhibitor

Kinase_Inhibition cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase (e.g., SGK1) Rec->Kinase Drug 4-Amino-7-(CF3)quinoline Kinase Inhibitor Drug->Kinase Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a Kinase Signaling Pathway.

Synthesis Strategy

The most common synthetic route to 4-amino-7-(trifluoromethyl)quinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-7-(trifluoromethyl)quinoline with a desired amine.[20][21]

General Synthetic Scheme

Caption: General Synthesis of 4-Aminoquinolines.

Conclusion and Future Directions

The 4-amino-7-(trifluoromethyl)quinoline scaffold is a fertile ground for the discovery of new therapeutic agents. While the 7-chloro substitution often leads to more potent antimalarial compounds, the 7-trifluoromethyl group offers advantages in terms of metabolic stability and can be beneficial in other therapeutic contexts, such as oncology.[1] The extensive research into the side chain at the 4-amino position has revealed its critical role in modulating potency, overcoming drug resistance, and determining the therapeutic target.

Future research should focus on:

  • Hybrid Molecules: Designing hybrid compounds that combine the 4-amino-7-(trifluoromethyl)quinoline core with other pharmacophores to achieve multi-target activity.

  • Target Identification: For compounds with promising anticancer activity, further studies are needed to elucidate their precise molecular targets and mechanisms of action.

  • In Vivo Evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can continue to innovate and develop novel 4-amino-7-(trifluoromethyl)quinoline-based drugs to address unmet medical needs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-(Trifluoromethyl)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the meticulous management of chemical reagents is foundational to both laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 7-(trifluoromethyl)quinolin-3-amine. As a halogenated aromatic amine, this compound requires a rigorous and informed approach to its waste management. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies and all relevant local, state, and federal regulations, is imperative.

Hazard Profile Assessment: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a comprehensive hazard assessment must be synthesized from data on structurally analogous compounds, including the quinoline core, trifluoromethyl-substituted aromatics, and aromatic amines. This proactive, evidence-based approach is a cornerstone of modern laboratory safety.

The primary hazards are inferred from related structures and functional groups:

Hazard ClassInferred Risk from Analogous CompoundsRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Structurally similar compounds like 3-(trifluoromethyl)quinolin-7-amine are classified as H302 (Harmful if swallowed). The parent quinoline structure is also known to be toxic if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation. Quinoline and its derivatives are recognized skin irritants.[1] This is a common characteristic of many aromatic amines.
Serious Eye Damage/Irritation Causes serious eye irritation. This is a consistent warning for quinoline-based compounds and other trifluoromethyl-substituted chemicals.[1][3]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided, as indicated for similar compounds.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects. The quinoline core is classified as toxic to aquatic life.[1][2] Halogenated organic compounds often exhibit environmental persistence.
Mutagenicity/Carcinogenicity Suspected of causing genetic defects. May cause cancer. The parent compound, quinoline, is classified as a suspected mutagen and potential carcinogen (Carcinogenicity Category 1B).[1][2] This necessitates handling it with the utmost caution.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood. The following PPE is required to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]
Eye Protection Safety goggles and a face shield.Protects against splashes of liquids or airborne solid particles that can cause serious eye damage.[1][4]
Body Protection Chemical-resistant and flame-retardant lab coat.Shields skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols outside of a fume hood.[4]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain.[5][7]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container : Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, leak-proof closure.[8][9]

  • Solid Waste : Collect all solid this compound, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads from spill cleanups), in a designated solid hazardous waste container.[5]

  • Liquid Waste (Solutions) : Collect any solutions containing this compound in a designated liquid hazardous waste container compatible with the solvent used.

    • Crucial Segregation : This waste stream must be classified as halogenated organic waste . Do not mix it with non-halogenated organic waste streams.[6] This is because halogenated waste requires specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.[10]

    • Keep aqueous and organic solvent waste streams separate.[8]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • The container must be clearly labeled with the words "Hazardous Waste." [4]

  • List the full chemical name: "this compound."

  • If in solution, list all constituents and their approximate percentages.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").[9]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Container Management : Waste containers must be kept securely closed at all times, except when adding waste.[8]

  • Inspections : The SAA should be inspected weekly for any signs of leakage or container deterioration.[7][11]

  • Storage Limits : Closed and properly labeled containers may remain in the SAA for up to one year, or until they are full. Once a container is full, it must be removed from the SAA within three days for transfer to the central accumulation site.[7]

Step 4: Final Disposal Arrangement
  • Professional Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][12]

  • Regulatory Compliance : This ensures the waste is transported, treated, and disposed of in strict accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any other applicable regulations.[8][11]

  • Documentation : Maintain meticulous records of waste generation and disposal, as required by your institution and regulatory bodies.[8]

Emergency Procedures

Immediate and correct action is vital in the event of a spill or personal exposure.

  • Spill Response :

    • Evacuate : Clear the immediate area of all personnel.

    • Ventilate : Ensure the area is well-ventilated.

    • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, Chemizorb®) to contain the spill. For solid spills, carefully sweep to avoid creating dust.[8][13]

    • Cleanup : While wearing the appropriate PPE, carefully collect the spilled material and absorbent into the designated hazardous waste container.

    • Decontaminate : Clean the spill area thoroughly.

  • Personal Exposure :

    • Inhalation : Move the individual to fresh air immediately and seek medical attention.[8]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][14]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each stage.

G Disposal Workflow for this compound cluster_0 Generation & Assessment cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal Start Waste Generated (Solid or Liquid) Assess Hazard Assessment: - Halogenated Organic - Toxic, Irritant Start->Assess PPE Don Appropriate PPE (Fume Hood Operation) Assess->PPE Spill Spill or Exposure Event Assess->Spill Segregate Segregate Waste Stream (Solid vs. Liquid) (Halogenated vs. Non-Halogenated) PPE->Segregate Container Select Compatible Hazardous Waste Container Segregate->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards Container->Label Store Store in Designated SAA - Securely Closed - Weekly Inspection Label->Store Pickup Arrange Pickup via EHS / Licensed Contractor Store->Pickup Document Maintain Disposal Records Pickup->Document Emergency Follow Emergency Procedures (Evacuate, Contain, Decontaminate) Spill->Emergency Emergency->Segregate Collect cleanup material as hazardous waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)quinolin-3-amine
Reactant of Route 2
7-(Trifluoromethyl)quinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.